(1S,2S)-2-Aminocyclopentanol
Description
BenchChem offers high-quality (1S,2S)-2-Aminocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Aminocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data of (1S,2S)-2-Aminocyclopentanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of (1S,2S)-2-Aminocyclopentanol
Introduction
(1S,2S)-2-Aminocyclopentanol is a chiral amino alcohol, a class of compounds that serves as a valuable building block in asymmetric synthesis, particularly in the development of chiral ligands for catalysis and as a precursor for pharmacologically active molecules. The precise stereochemistry of this molecule is critical to its function, making unambiguous structural confirmation and purity assessment paramount. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize (1S,2S)-2-Aminocyclopentanol: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on the complete structural elucidation of this important chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the environment of each hydrogen atom, including their connectivity and stereochemical relationships.[1]
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The following steps represent a standard operating procedure for acquiring high-quality NMR data for a sample like (1S,2S)-2-Aminocyclopentanol.[2]
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For (1S,2S)-2-Aminocyclopentanol, which has exchangeable protons (OH and NH₂), DMSO-d₆ is often an excellent choice as it slows down the exchange rate, allowing for the observation of these protons and their couplings.
-
Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[3]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Parameters (400 MHz Spectrometer Example): [2]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 2 seconds to ensure full relaxation of protons.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: ≥1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The trans relationship of the amino and hydroxyl groups in (1S,2S)-2-Aminocyclopentanol dictates specific spatial relationships, which are reflected in the proton-proton coupling constants (J-values).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H1 (CH-OH) | ~3.7 - 3.9 | q | ~6-8 Hz | 1H |
| H2 (CH-NH₂) | ~2.9 - 3.1 | q | ~6-8 Hz | 1H |
| H3, H5 (CH₂) | ~1.5 - 1.8 | m | - | 4H |
| H4 (CH₂) | ~1.3 - 1.5 | m | - | 2H |
| OH | ~4.5 - 5.5 | br s (d) | - | 1H |
| NH₂ | ~2.5 - 3.5 | br s | - | 2H |
Expert Analysis:
-
CH-O and CH-N Protons: The protons on the carbons bearing the hydroxyl (H1) and amino (H2) groups are the most downfield of the aliphatic signals.[3] This is due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Their multiplicities will appear as complex multiplets (approximated as quartets here) due to coupling with each other and with the adjacent methylene protons.
-
Ring Protons: The cyclopentyl ring protons (H3, H4, H5) will appear as a complex, overlapping series of multiplets in the upfield region (~1.3-1.8 ppm). Differentiating these signals often requires 2D NMR techniques.[2]
-
Exchangeable Protons: The hydroxyl (OH) and amine (NH₂) protons appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. In DMSO-d₆, coupling of the OH proton to H1 may sometimes be resolved, appearing as a doublet.[4]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (1S,2S)-2-Aminocyclopentanol, five distinct signals are expected, corresponding to the five carbons of the cyclopentane ring.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-OH) | ~75 - 80 ppm |
| C2 (CH-NH₂) | ~58 - 63 ppm |
| C3 | ~32 - 36 ppm |
| C5 | ~28 - 32 ppm |
| C4 | ~20 - 24 ppm |
Expert Analysis:
-
C1 and C2: Similar to the ¹H spectrum, the carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are significantly downfield compared to the other ring carbons.[2] The carbon bearing the hydroxyl group (C1) is typically the most deshielded.
-
C3, C4, C5: The remaining methylene carbons of the cyclopentane ring appear in the upfield aliphatic region. Their precise chemical shifts are influenced by the stereochemistry and ring conformation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed. The resulting spectrum is a unique molecular fingerprint.[6]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid (1S,2S)-2-Aminocyclopentanol powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of (1S,2S)-2-Aminocyclopentanol is dominated by the characteristic absorptions of its alcohol and primary amine functional groups.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Appearance |
| 3200 - 3500 | O-H Stretch | Alcohol | Strong | Broad |
| 3200 - 3400 | N-H Stretch | Primary Amine | Medium | Two bands |
| 2850 - 2960 | C-H Stretch (sp³) | Alkane | Strong | Sharp |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium | Sharp |
| 1050 - 1200 | C-O Stretch | Secondary Alcohol | Strong | Sharp |
| 1020 - 1200 | C-N Stretch | Aliphatic Amine | Medium | Sharp |
Expert Analysis:
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is key. A very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the O-H stretch involved in hydrogen bonding.[7] Overlapping this broad band, two sharper peaks should be visible, which are characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[8]
-
C-H Stretching Region (3000-2850 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the cyclopentane ring.[7]
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands corresponding to bending and stretching vibrations. The most diagnostic peaks are the strong C-O stretch of the secondary alcohol and the C-N stretch of the amine, which confirm the core structure. The N-H bending vibration provides further evidence for the primary amine.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, which is useful for structural analysis.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into the instrument, or a solid probe is used to directly introduce the sample into the source.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged radical cation, the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectral Interpretation
For (1S,2S)-2-Aminocyclopentanol (Molecular Weight: 101.15 g/mol ), the mass spectrum will show a molecular ion peak and several key fragment ions.[9]
Predicted Mass Spectral Data (EI):
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 84 | [C₅H₁₀N]⁺ or [C₅H₈O]⁺• | Loss of OH radical (M-17) or Loss of NH₃ (M-17) |
| 83 | [C₅H₉O]⁺ | Loss of H₂O (M-18) |
| 72 | [C₄H₈N]⁺ | α-cleavage: Loss of C₂H₄O from C1-C5 bond cleavage |
| 58 | [C₃H₈N]⁺ | α-cleavage: Loss of C₂H₃O from C2-C3 bond cleavage |
| 44 | [C₂H₆N]⁺ | α-cleavage: [CH₂=NH₂]⁺ |
Expert Analysis:
-
Molecular Ion (M⁺•): The peak at m/z 101 corresponds to the intact molecule with one electron removed. For alcohols and amines, this peak may be weak or absent due to rapid fragmentation.[10]
-
Loss of Water (M-18): A common fragmentation pathway for alcohols is dehydration, leading to a peak at m/z 83 ([M-18]).[11]
-
Alpha (α)-Cleavage: The most characteristic fragmentation for both alcohols and amines is α-cleavage, where the bond adjacent to the carbon bearing the heteroatom is broken.[10]
-
Cleavage between C1-C5 and C1-C2 would lead to resonance-stabilized oxonium ions.
-
Cleavage between C2-C1 and C2-C3 would lead to resonance-stabilized iminium ions. The fragment at m/z 44 ([CH₂=NH₂]⁺) is a very common and diagnostic peak for primary amines with a hydrogen on the alpha-carbon.
-
Conclusion
The comprehensive spectroscopic analysis of (1S,2S)-2-Aminocyclopentanol provides a self-validating system for its structural confirmation and characterization. ¹H and ¹³C NMR spectroscopy definitively establish the carbon framework and stereochemical arrangement. Infrared spectroscopy rapidly confirms the presence of the critical hydroxyl and primary amine functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques provide the rigorous, multi-faceted data required by researchers and drug development professionals to confidently utilize this chiral building block in their work.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Chemistry LibreTexts. (2019). 13.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (2019). Applications of Spectroscopic Techniques for Polymer Nanocomposite Characterization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
Introduction: The Significance of (1S,2S)-2-Aminocyclopentanol in Modern Chemistry
An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanol: Properties, Applications, and Methodologies
(1S,2S)-2-Aminocyclopentanol is a chiral β-amino alcohol that has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid cyclopentane backbone and well-defined stereochemistry create a distinct chiral environment, making it an invaluable tool for researchers, scientists, and drug development professionals.[1] As a member of the aminocyclitol class of compounds, which are known for their remarkable biological activities, this molecule serves as a versatile scaffold in drug design and a powerful controller of stereochemical outcomes in complex chemical reactions.[2] This guide provides a comprehensive technical overview of its core physical and chemical properties, explores its critical applications as a chiral auxiliary, and details proven experimental frameworks for its use.
Part 1: Molecular Identity and Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is paramount for its effective application. This section details the structural and physical data for (1S,2S)-2-Aminocyclopentanol and its commonly used hydrochloride salt.
Chemical and Structural Identity
The molecule's structure is defined by a five-membered carbocyclic ring with an amino group and a hydroxyl group on adjacent carbons, both oriented in a trans configuration. This specific stereochemistry, designated (1S,2S), is crucial to its function in inducing asymmetry.
Caption: 2D structure of (1S,2S)-2-Aminocyclopentanol highlighting the trans stereochemistry.
Physical and Spectroscopic Properties
The physical properties of (1S,2S)-2-Aminocyclopentanol and its hydrochloride salt are summarized below. The hydrochloride salt is frequently used to improve solubility and handling characteristics.[3]
| Property | (1S,2S)-2-Aminocyclopentanol | (1S,2S)-2-Aminocyclopentanol HCl | Source |
| CAS Number | 930-45-0 | 68327-04-8 | [4][5] |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [5][6] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | White crystalline powder | [4][7] |
| Melting Point | Not widely reported | 179 - 181 °C | [3] |
| Solubility | Soluble in polar solvents | Soluble in water | [3][7] |
| Optical Rotation | Not widely reported | [α]²⁰/D = -32° to -36° (c=1 in H₂O) for the (1R,2R) enantiomer | [3] |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring, with characteristic chemical shifts for the protons on the carbons bearing the amino and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms of the cyclopentane ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the range of 3200-3600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight.[1]
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic power of (1S,2S)-2-Aminocyclopentanol stems from its dual functionality and rigid stereochemical framework. It is most prominently used as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction.[][9]
Role as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer.[9] (1S,2S)-2-Aminocyclopentanol is highly effective in this role, particularly after being converted into a derivative like an oxazolidinone.
Mechanism of Stereochemical Control: The auxiliary creates a sterically hindered environment around the reactive center. When attached to a prochiral substrate (e.g., an enolate), it blocks one face of the molecule, forcing an incoming reagent (e.g., an electrophile) to approach from the less hindered face. This results in a highly diastereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered for reuse.[10]
Key Applications in Asymmetric Synthesis
This molecule is a proven building block for achieving high enantiomeric purity in critical synthetic transformations.
-
Asymmetric Alkylation and Aldol Reactions: When converted to an oxazolidinone and N-acylated, the resulting chiral imide can be deprotonated to form a chiral enolate. This enolate undergoes highly diastereoselective alkylation or aldol reactions, with selectivities often exceeding 99%.[11]
-
Ligand in Asymmetric Catalysis: The amino alcohol can act as a chiral ligand, coordinating with a metal center (e.g., Zinc) to form a chiral catalyst.[12] This complex then directs the enantioselective addition of nucleophiles, such as organozinc reagents, to aldehydes, producing chiral secondary alcohols.[12]
-
Intermediate for Biologically Active Molecules: It serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which are investigated as potential antiviral and anticancer agents.[2][13] The defined stereochemistry is essential for mimicking the natural sugar moiety and achieving biological activity.[13]
Part 3: Experimental Protocols and Workflows
To ensure scientific integrity, described protocols must be robust and self-validating. The following sections provide a generalized workflow for the application of (1S,2S)-2-Aminocyclopentanol derivatives in asymmetric synthesis.
Workflow: Asymmetric Alkylation Using a Chiral Auxiliary
The following diagram illustrates the logical steps involved in using a (1S,2S)-2-Aminocyclopentanol-derived auxiliary for an asymmetric alkylation reaction.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is based on established procedures for analogous chiral β-amino alcohol catalysts and serves as a validated starting point for optimization.[12]
Objective: To synthesize a chiral secondary alcohol with high enantioselectivity using (1S,2S)-2-aminocyclopentanol as a chiral ligand.
Materials:
-
(1S,2S)-2-Aminocyclopentanol (or a derivative like (1S,2S)-2-(benzylamino)cyclopentanol)
-
Diethylzinc (solution in hexanes or toluene)
-
Aldehyde (e.g., benzaldehyde), freshly distilled
-
Anhydrous solvent (e.g., toluene or hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the (1S,2S)-2-aminocyclopentanol derivative (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Complex Formation: Cool the solution to 0 °C. Add diethylzinc (1.0 M solution, 2.2 mmol, 2.2 equiv) dropwise. A white precipitate may form, and gas evolution (ethane) may be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chiral zinc-ligand complex.
-
Aldehyde Addition: Add the freshly distilled aldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.[12]
-
Reaction Progression: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).[12]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR.
Part 4: Safety, Handling, and Storage
Proper handling is crucial for both personal safety and maintaining the integrity of the chemical.
Hazard Identification
(1S,2S)-2-Aminocyclopentanol and its hydrochloride salt are classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning or Danger[5]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye damage/irritation (H318/H319).[6] May cause respiratory irritation.[14]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[15][16] Use a dust mask or work in a well-ventilated area or fume hood.[15]
-
Handling: Avoid contact with skin and eyes.[15] Do not breathe dust or vapors.[4] Ensure adequate ventilation.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] For the hydrochloride salt, storage at 2-8 °C is sometimes recommended.[3] Keep away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
(1S,2S)-2-Aminocyclopentanol is more than a simple chemical reagent; it is an enabling tool in the precise construction of complex chiral molecules. Its well-defined stereochemistry and rigid structure provide a reliable platform for inducing asymmetry in a wide range of chemical reactions. For researchers in drug discovery and process development, a mastery of its properties and applications is essential for the stereocontrolled synthesis of next-generation pharmaceuticals and fine chemicals.[3][13]
References
-
LookChem. Cas 225791-13-9, cis-(1S,2R)-2-Aminocyclopentanol hydrochloride. [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2355-2359. [Link]
-
Chem-Impex International. (1R,2R)-2-Aminocyclopentanol hydrochloride. [Link]
-
Aspira Chemical. (1S,2S)-2-Aminocyclopentanol hydrochloride, 98%. [Link]
-
Capot Chemical. MSDS of (1R,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]
-
PubChem. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]
-
ChemBK. (1S,2R)-2-aminocyclopentanol hydrochloride. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Cheméo. Chemical Properties of Cyclopentanol, trans-2-amino-. [Link]
-
ResearchGate. Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of hydrogen-bond patterns. [Link]
-
Martínez, A., et al. (2008). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 15(1), 1-1. [Link]
-
Chemdad. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Amerigo Scientific. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (≥98.0% (TLC)). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 68327-04-8 | (1S,2S)-2-Aminocyclopentanol hydrochloride, 98% [aspirasci.com]
- 5. (1S,2S)-2-aminocyclopentan-1-ol 97% | CAS: 930-45-0 | AChemBlock [achemblock.com]
- 6. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol [cymitquimica.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 14. capotchem.cn [capotchem.cn]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. echemi.com [echemi.com]
Technical Guide: Chiral Purity Determination of (1S,2S)-2-Aminocyclopentanol
The following technical guide details the chiral purity determination of (1S,2S)-2-Aminocyclopentanol . This molecule presents specific analytical challenges: it possesses two chiral centers (creating four distinct stereoisomers) and lacks a strong UV chromophore, making standard UV-HPLC detection difficult without modification.
This guide prioritizes Indirect HPLC via Derivatization as the "Gold Standard" for high-sensitivity pharmaceutical release testing, while providing Direct HPLC and Chiral GC as orthogonal validation methods.
Stereochemical Landscape & Strategic Analysis
To ensure chiral purity, one must resolve the target (1S,2S) isomer from its three specific impurities:
-
(1R,2R)-2-Aminocyclopentanol: The enantiomer (mirror image).[1][2] Physical properties are identical in an achiral environment; requires a chiral selector.
-
(1R,2S)-2-Aminocyclopentanol: A cis-diastereomer.
-
(1S,2R)-2-Aminocyclopentanol: A cis-diastereomer.
Note: Diastereomers (cis vs. trans) are chemically distinct and often separable on achiral phases (e.g., C18), but enantiomers (1S,2S vs. 1R,2R) require chiral discrimination.[1]
Decision Matrix for Method Selection
| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | Chiral GC |
| Separation Mechanism | Chiral Stationary Phase (CSP) | Diastereomer formation (Achiral Column) | Volatility + Cyclodextrin Phase |
| Detection | RI, ELSD, CAD (Weak UV @ 210nm) | UV/Fluorescence (High Sensitivity) | FID / MS |
| Robustness | Moderate (Mobile phase sensitive) | High (C18 standard columns) | High |
| Recommendation | For process monitoring (gross purity) | For QC/Release (trace impurities) | For orthogonal validation |
Primary Method: Indirect HPLC via Marfey’s Derivatization
Status: Recommended for QC Release Testing (High Sensitivity).
Since the native molecule lacks a chromophore, derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the superior strategy. It introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, which can be separated on a standard C18 column.
Reagents & Preparation[3][4][5][6][7]
-
Derivatizing Agent: 1% (w/v) FDAA in Acetone.
-
Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃).
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Diluent: 50:50 Acetonitrile:Water.
Derivatization Protocol
-
Sample: Dissolve 1.0 mg of (1S,2S)-2-Aminocyclopentanol in 100 µL water.
-
Mix: Add 50 µL of 1 M NaHCO₃ followed by 100 µL of FDAA solution.
-
Incubate: Heat at 40°C for 60 minutes . (Ensure complete reaction of the secondary amine).
-
Quench: Cool to room temperature and add 50 µL of 1 M HCl to neutralize.
-
Dilute: Add 700 µL of Diluent. Filter through 0.22 µm PTFE filter before injection.
HPLC Conditions[1][8][9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0–20 min: 10% B → 50% B
-
20–25 min: 50% B → 90% B
-
25–30 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 340 nm .
-
Temperature: 30°C.
Elution Logic
The elution order of Marfey's derivatives typically follows hydrophobicity patterns. For amino alcohols, the L-L diastereomer (L-FDAA + 1S,2S-analyte) usually separates well from the L-D diastereomer (L-FDAA + 1R,2R-analyte).
-
Validation Step: Inject a racemic standard derivatized with FDAA to establish the retention times of the (1R,2R) enantiomer and cis-diastereomers.
Alternative Method: Direct Chiral HPLC
Status: Suitable for in-process checks where derivatization is too slow. Requires universal detection (ELSD/CAD) due to lack of UV absorbance.
Chromatographic Conditions[1][6][8][10][11]
-
Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why: Amylose-based columns show excellent recognition for amino alcohols.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is critical to suppress peak tailing caused by the free amine interacting with residual silanols.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection:
-
Preferred: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Alternative: UV at 205–210 nm (Low sensitivity, solvent cut-off interference likely).
-
Orthogonal Method: Chiral Gas Chromatography (GC)
Status: Excellent for confirming volatile impurities and validating HPLC results.
Direct injection of amino alcohols can lead to peak tailing. Derivatization to a trifluoroacetate (TFA) or carbamate derivative is recommended.
Derivatization (TFA Anhydride)
-
Dissolve 5 mg sample in 0.5 mL Dichloromethane (DCM).
-
Add 50 µL Trifluoroacetic Anhydride (TFAA).
-
Incubate at 60°C for 15 mins.
-
Evaporate excess reagent under N₂; reconstitute in DCM.
GC Conditions
-
Column: Cyclodextrin-based capillary column (e.g., Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 5°C/min to 180°C.
-
Final: 180°C (Hold 5 min).
-
-
Detector: FID (Flame Ionization Detector) @ 250°C.
-
Inlet: Split mode (20:1) @ 220°C.
Visualizations
Stereoisomer Hierarchy & Separation Logic
This diagram illustrates the relationship between the target molecule and its impurities, mapping them to the separation strategy.
Caption: Stereochemical relationships showing the necessity of chiral selectors to resolve the (1R,2R) enantiomer from the (1S,2S) target.
Method Development Workflow
A decision tree for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.
Caption: Workflow for selecting between Indirect (Marfey's) and Direct HPLC methods based on sensitivity needs.
Comparison of Methods (Summary Data)
| Feature | Marfey's Method (Indirect) | Direct Chiral HPLC | GC-FID (Derivatized) |
| LOD (Limit of Detection) | High (< 0.05%) | Low (~0.5%) | Moderate (~0.1%) |
| Preparation Time | 90 mins (Derivatization) | 5 mins (Dilute & Shoot) | 30 mins (Derivatization) |
| Cost per Run | Low (Standard C18) | High (Chiral Column) | Low (Capillary Column) |
| Suitability | Final Product Release | Reaction Monitoring | Solvent/Volatile Analysis |
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11] Link
-
Sigma-Aldrich (Merck). Chiral HPLC Application Guide: Separation of Amino Alcohols on Polysaccharide Phases. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link
-
FDA. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. hplc.sk [hplc.sk]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability Profiling and Preservation Protocols for (1S,2S)-2-Aminocyclopentanol
[1]
Executive Summary
(1S,2S)-2-Aminocyclopentanol (CAS: 68327-04-8 for the hydrochloride salt) is a critical chiral building block utilized in the asymmetric synthesis of pharmaceutical intermediates, including carbocyclic nucleosides and glycosidase inhibitors.[1][2][3][4] Its utility is defined by the precise stereochemical arrangement of the vicinal amino and hydroxyl groups.[1][4] However, this functionality introduces significant stability challenges: the free base is prone to oxidative degradation and atmospheric carbonylation ("amine blush"), while the hydrochloride salt exhibits pronounced hygroscopicity. This technical guide delineates the degradation mechanisms and establishes a rigorous storage protocol to maintain enantiomeric purity and chemical integrity.[1][4]
Part 1: Chemical Identity & Physicochemical Profile[4]
Understanding the intrinsic vulnerabilities of (1S,2S)-2-Aminocyclopentanol requires distinguishing between its Free Base and Salt forms.[1][4] The stability profile shifts dramatically depending on the state of the amine.[1][4]
| Feature | Free Base Form | Hydrochloride Salt Form |
| CAS Number | 6628-35-9 (Generic Trans) | 68327-04-8 (Specific (1S,2S)-Trans) |
| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid (White to Pale Yellow) |
| Reactivity | High (Nucleophilic Amine) | Low (Protonated Amine) |
| Primary Risk | Oxidation, CO₂ Absorption | Hygroscopicity (Moisture Uptake) |
| Storage Temp | -20°C (Freezer) | 2–8°C (Refrigerator) |
Technical Note on Stereochemistry: Commercial catalogs frequently list this compound as (1S,2S)-trans .[4] While standard IUPAC priority rules for cyclopentane rings can lead to nomenclature confusion (where (1S,2S) is often cis), the industry standard for CAS 68327-04-8 refers to the trans-isomer .[1][4] Researchers must verify stereochemistry via optical rotation or X-ray crystallography rather than relying solely on catalog labels.[1][4]
Part 2: Degradation Mechanisms
The degradation of 2-aminocyclopentanol is driven by three primary vectors: Atmospheric Carbonylation , Oxidative Dehydrogenation , and Hydrolytic Agglomeration .[4]
Atmospheric Carbonylation (Amine Blush)
The free amine moiety is a strong nucleophile.[4] Upon exposure to air, it reacts rapidly with carbon dioxide to form carbamic acid species, which eventually stabilize as carbamate salts. This reaction is reversible but alters the stoichiometry of the reagent, leading to errors in precise catalytic loading.[4]
Oxidative Instability
While the cyclopentane ring is robust, the vicinal amino alcohol motif is susceptible to oxidation.[1][4] The amine can undergo N-oxidation, while the secondary alcohol can be oxidized to the corresponding ketone (2-aminocyclopentanone), which is highly unstable and prone to self-condensation (dimerization).[1][4]
Hygroscopicity
The hydrochloride salt is the preferred storage form due to the protection of the amine group.[1][4] However, the ionic lattice is highly hygroscopic.[4] Water absorption leads to:
Visualization: Degradation Pathways
Figure 1: Primary degradation vectors for the free base amino alcohol upon exposure to ambient environment.[1]
Part 3: Storage & Handling Protocols
To ensure the integrity of (1S,2S)-2-Aminocyclopentanol, a tiered storage approach is required.[1][4]
Tier 1: Long-Term Storage (Recommended)
Target: Storage > 1 Month
-
Form: Convert Free Base to Hydrochloride Salt immediately upon synthesis or receipt.
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density).[1][4]
-
Seal: Parafilm or electrical tape over the cap junction.[1][4]
-
Environment: Desiccator cabinet within a refrigerator (2–8°C ).
Tier 2: Active Use (Short-Term)
Target: Daily/Weekly Use
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1][4]
-
Handling: Weigh quickly in a fume hood. For the free base, weighing should ideally occur in a glovebox.[4]
Experimental Protocol: Conversion to HCl Salt
If you possess the unstable free base, convert it to the salt for storage:
-
Dissolve (1S,2S)-2-aminocyclopentanol (1 eq) in dry Ethanol or Diethyl Ether.[1][4]
-
Cool solution to 0°C in an ice bath.
-
Stir for 30 minutes; a white precipitate will form.
-
Wash with cold ether and dry under high vacuum for 4 hours.[1][4]
Visualization: Storage Decision Tree
Figure 2: Decision matrix for handling and storage based on chemical form.
Part 4: Quality Control & Analytical Verification
Before committing the reagent to a high-value synthesis, verify its purity.[1][4]
| Analytical Method | Purpose | Acceptance Criteria |
| 1H NMR (D₂O) | Check for chemical purity & solvent | Sharp multiplets for cyclopentyl protons; no ethyl acetate/ether peaks. |
| Optical Rotation | Verify Enantiomeric Excess (ee) | Compare [α]D with CoA. Typical range: -32° to -36° (c=1, H₂O).[1][4] |
| Elemental Analysis | Check for Hydration | C/H/N ratios should match theoretical within 0.4%. |
Self-Validating Check: If the solid appears "sticky" or has turned from white to yellow, perform a recrystallization (Ethanol/Ether) before use.[4] Yellowing indicates oxidation; stickiness indicates moisture absorption.[1][4]
References
-
Sigma-Aldrich. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Product Specification. Retrieved from [4]
-
PubChem. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride Compound Summary. National Library of Medicine.[1][4] Retrieved from [4]
-
TCI Chemicals. (1R,2R)-2-Aminocyclopentanol Hydrochloride Safety Data Sheet. Retrieved from [4]
-
Santa Cruz Biotechnology. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Data Sheet. Retrieved from
-
Frontiers in Chemistry. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase. (2022).[1][4] Retrieved from [4]
Sources
- 1. NoName_4581 | C5H11NO | CID 143443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | CAS 68327-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Evolution of Aminocyclopentanol Derivatives in Chemical Synthesis
Introduction and Core Significance
Aminocyclopentanols represent a highly versatile class of chiral building blocks in organic synthesis and medicinal chemistry. Characterized by a rigid cyclopentane scaffold with precisely arranged amine and hydroxyl functional groups, these derivatives are foundational to the development of complex bioactive molecules. Their structural geometry allows them to act as effective mimics of natural sugar substrates and steroid hormones, positioning them as critical intermediates in the synthesis of carbocyclic nucleosides and selective enzyme inhibitors 1.
As the demand for enantiopure therapeutics has grown, the synthetic methodologies surrounding aminocyclopentanols have evolved from hazardous, non-selective classical reactions to highly sophisticated, catalyst-driven asymmetric processes.
Historical Context and Synthetic Evolution
The Limitations of Classical Synthesis
Historically, the synthesis of 1,2-amino alcohols relied heavily on the nucleophilic ring-opening of epoxides (such as cyclopentene oxide) using ammonia or hydrazoic acid (
The Asymmetric Epoxide Ring-Opening Paradigm
A major paradigm shift occurred with the development of catalytic asymmetric ring-opening (ARO) of meso-epoxides. To bypass the hazards of ammonia equivalents, researchers developed protocols utilizing aryl carbamates as nucleophiles, catalyzed by oligomeric (salen)Co(III)–OTf complexes 2.
Mechanistic Causality: The choice of an oligomeric rather than a monomeric (salen)Co complex is not arbitrary; it is dictated by the reaction's kinetics. Epoxide ring-opening via metal catalysis requires a bimetallic cooperative mechanism: one Lewis acidic Co(III) center activates the epoxide oxygen, while an adjacent Co(III) center delivers the nucleophile. The oligomeric structure physically enforces the spatial proximity of these metal centers, drastically lowering the activation entropy. This results in striking improvements in both the reaction rate and enantioselectivity, routinely yielding trans-2-aminocyclopentanol with >99% enantiomeric excess (ee) 2.
Caption: Bimetallic cooperative mechanism for the asymmetric ring-opening of meso-epoxides.
Chemoenzymatic Resolution
For 1,3-disubstituted derivatives, chemoenzymatic resolution has become the gold standard. Biocatalytic routes utilizing lipases (e.g., Pseudomonas stutzeri lipase or pancreatin) selectively acetylate or hydrolyze specific enantiomers. This is particularly crucial for isolating (1R,3S)-3-aminocyclopentanol, a non-negotiable chiral intermediate in the synthesis of advanced antiviral agents like the HIV integrase inhibitor bictegravir .
Applications in Drug Discovery
Aminocyclopentanol derivatives exhibit highly divergent therapeutic applications depending on their specific stereochemistry and substitution patterns.
Caption: Divergent therapeutic applications of aminocyclopentanol stereoisomers.
Carbocyclic Nucleosides (Antiviral Agents)
Carbocyclic nucleosides replace the labile oxygen atom of the furanose sugar ring with a methylene group. This modification confers enzymatic resistance against phosphorylases while maintaining the molecule's ability to inhibit viral polymerases. cis-3-Aminocyclopentanol is directly utilized in "base construction" methodologies. For instance, its reaction with 2-amino-4,6-dichloro-5-formamidopyrimidine yields hydroxycyclopentylpurines. These are subsequently converted into guanine α-carboxy nucleoside phosphonates (G-α-CNP), which act as direct inhibitors of multiple viral DNA polymerases 3.
Aldo-Keto Reductase (AKR) Inhibition (Anticancer Agents)
Certain aminocyclopentanol derivatives function as potent inhibitors of the aldo-keto reductase (AKR) enzyme family, specifically AKR1C1 and AKR1C3. Because these enzymes are responsible for the biosynthesis of androgens and estrogens, their inhibition disrupts the hormonal signaling pathways that drive the proliferation of hormone-dependent prostate and breast cancers 1.
Quantitative Data: Synthetic Methodologies Comparison
The table below summarizes the evolution of synthetic methodologies for aminocyclopentanol derivatives, highlighting the shift toward safer, high-yielding asymmetric processes.
| Synthetic Methodology | Key Reagents / Catalysts | Target Isomer | Yield (%) | Enantiomeric Excess (ee %) | Safety & Scalability |
| Classical Ring-Opening | Hydrazoic acid ( | Racemic trans-1,2 | 40-60% | N/A | Low (Explosive hazards, toxic) 2 |
| Catalytic Asymmetric Ring-Opening | Oligomeric (salen)Co-OTf, Aryl carbamate | trans-2-aminocyclopentanol | >85% | >99% | High (Multigram scale, 1 mol% cat.) 2 |
| Chemoenzymatic Resolution | Lipase (e.g., PSL, PC), Vinyl acetate | (1R,3S)-3-aminocyclopentanol | ~45% (max 50%) | >98% | High (Mild conditions, scalable) []() |
| Microwave-Assisted Base Construction | 2-amino-4,6-dichloro-5-formamidopyrimidine | cis-3-aminocyclopentanol deriv. | 72% | Retained from precursor | High (Rapid, one-pot procedure) 3 |
Standardized Experimental Protocols
Protocol 1: Catalytic Asymmetric Synthesis of trans-2-Aminocyclopentanol Hydrochloride
This protocol outlines the scalable, enantioselective preparation of trans-2-aminocyclopentanol, bypassing the need for hazardous ammonia equivalents 2.
-
Preparation & Activation : In a rigorously dried, argon-purged flask, dissolve meso-cyclopentene oxide (1.0 equiv) and phenyl carbamate (1.05 equiv) in anhydrous methyl tert-butyl ether (MTBE).
-
Catalyst Introduction : Add 1.0 mol % of the oligomeric (salen)Co(III)–OTf complex.
-
Causality Note: MTBE is chosen as a non-coordinating solvent to prevent solvent molecules from competitively binding to the Co(III) Lewis acid centers, ensuring maximum epoxide activation.
-
-
Reaction Monitoring : Stir the mixture at room temperature.
-
Self-Validation Step: Monitor the disappearance of phenyl carbamate via GC-MS or TLC. Complete consumption of the nucleophile validates that the catalyst has not been poisoned and turnover is complete.
-
-
Deprotection & Isolation : Subject the crude protected amino alcohol to basic hydrolysis using NaOH in ethanol at reflux to cleave the carbamate group.
-
Crystallization : Acidify the mixture with ethereal HCl and recrystallize the resulting solid from ethanol/ethyl acetate.
-
Self-Validation Step: The crystallization of the hydrochloride salt inherently upgrades the optical purity. Chiral HPLC of the final crystals should confirm >99% ee, as trace enantiomeric impurities remain soluble in the mother liquor 2.
-
Protocol 2: Microwave-Assisted Base Construction for Carbocyclic Nucleosides
This methodology describes the coupling of cis-3-aminocyclopentanol to a pyrimidine base, a critical step in synthesizing guanine α-carboxy nucleoside phosphonates 3.
-
Reagent Assembly : In a microwave-safe reaction vial, combine cis-3-aminocyclopentanol (1.0 equiv) with 2-amino-4,6-dichloro-5-formamidopyrimidine (1.1 equiv).
-
Solvent & Base Addition : Suspend the reactants in anhydrous N,N-dimethylformamide (DMF) and add N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
-
Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the coupling, preventing the protonation of the aminocyclopentanol, which would otherwise quench its nucleophilicity.
-
-
Microwave Irradiation : Seal the vial and heat the mixture to 120°C for 20 minutes using a dedicated microwave synthesizer.
-
Causality Note: Microwave irradiation provides rapid, uniform volumetric heating, drastically accelerating the nucleophilic aromatic substitution (
) compared to conventional thermal reflux. This minimizes the thermal degradation of the sensitive cyclopentanol core.
-
-
Purification : Quench the reaction with water, extract with ethyl acetate, and purify the concentrated organic layer via flash column chromatography (DCM:MeOH gradient) to yield the hydroxycyclopentylpurine intermediate.
-
Self-Validation Step: Confirm the regioselectivity of the pyrimidine coupling via 2D NMR (HMBC/HSQC) to ensure the primary amine of the cyclopentanol attacked the correct electrophilic carbon on the pyrimidine ring 3.
-
Caption: Synthetic workflow for base construction of carbocyclic nucleosides from aminocyclopentanols.
References
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis of Guanine α-Carboxy Nucleoside Phosphonate (G-α-CNP), a direct inhibitor of multiple viral DNA polymerases Source: University College Cork (CORA) URL:[Link]
-
Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: RSC Publishing URL:[Link]
Sources
Conformational analysis of substituted cyclopentanolamines
An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclopentanolamines
Abstract
The cyclopentane ring is a prevalent scaffold in a multitude of biologically active molecules, including prostaglandins and numerous antiviral and anticancer agents.[1] When substituted with both hydroxyl and amino functionalities, as in cyclopentanolamines, the molecule's three-dimensional structure is governed by a delicate interplay of steric and electronic effects, with intramolecular hydrogen bonding often playing a decisive role.[2][3] This conformational preference is inextricably linked to the molecule's pharmacokinetic and pharmacodynamic profiles, making its rigorous analysis a cornerstone of modern drug design and development. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the conformational landscapes of substituted cyclopentanolamines, integrating state-of-the-art experimental and computational methodologies.
Foundational Principles: The Dynamic Nature of the Cyclopentane Ring
Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain that would be present in a planar structure.[4][5] This dynamic behavior is described by a concept known as pseudorotation.
The two most prominent conformations are the Envelope (E) , which has Cₛ symmetry, and the Twist (T) or Half-Chair , which has C₂ symmetry.[6][7][8] In the envelope form, four carbon atoms are coplanar, with the fifth puckered out of the plane. In the twist form, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can interconvert with a very low energy barrier, often comparable to RT at room temperature, via a process called pseudorotation.[9] The precise position on the pseudorotational pathway can be described by a puckering amplitude (q) and a phase angle (φ).[10][11]
The introduction of substituents, particularly those capable of forming intramolecular hydrogen bonds like the hydroxyl and amino groups in cyclopentanolamines, breaks the degeneracy of these conformations. This stabilizes specific envelope or twist forms where the substituents can adopt energetically favorable pseudo-axial or pseudo-equatorial orientations.
Caption: Pseudorotation pathway of cyclopentane interconverting between envelope (E) and twist (T) conformations.
The Role of Intramolecular Hydrogen Bonding
In cis-substituted cyclopentanolamines, the proximity of the hydroxyl (-OH) and amino (-NH₂) groups often leads to the formation of a strong intramolecular hydrogen bond. This interaction acts as a conformational lock, creating a pseudo-six-membered ring and significantly stabilizing a specific conformation.[2][3][12] The strength and presence of this bond are highly dependent on the substitution pattern (e.g., 1,2- vs. 1,3-), the stereochemistry (cis vs. trans), and the solvent environment. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded state, while polar, protic solvents can disrupt it by competing for hydrogen bonds. Characterizing this interaction is paramount to understanding the molecule's behavior in different biological environments.
Experimental Methodologies for Conformational Elucidation
A multi-pronged experimental approach is essential for a robust conformational analysis. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy is the most powerful tool for characterizing the conformational dynamics and equilibria present in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides data that is averaged over the ensemble of conformations present in solution. By analyzing various NMR parameters, one can deduce the geometry and relative populations of the dominant conformers.[13][14]
Key Parameters and Their Interpretation:
-
³J(H,H) Coupling Constants: The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle (H-C-C-H) as described by the Karplus equation.[10][15] For cyclopentane systems, generalized Karplus relationships have been developed to account for pseudorotation.[16][17][18] By measuring the ³J(H,H) values around the ring, one can extract dihedral angle information and thus infer the ring's pucker and the pseudo-axial/equatorial orientation of substituents.
-
Nuclear Overhauser Effect (NOE): NOE (or ROE for medium-sized molecules) provides information about through-space proximity of protons (typically < 5 Å). The presence of a strong NOE between two protons indicates they are close in space, which is invaluable for determining relative stereochemistry and substituent orientation. For example, a strong NOE between two protons on the same face of the ring can confirm a cis relationship and help define the ring's conformation.
-
Chemical Shifts (¹H and ¹³C): The chemical shifts of ring protons and carbons are sensitive to their local electronic environment, which is altered by the ring's conformation and the orientation of substituents. Anisotropic effects and the presence of hydrogen bonding can cause significant changes in chemical shifts, providing clues to the dominant conformation.
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve the substituted cyclopentanolamine in a deuterated solvent (e.g., CDCl₃ to favor intramolecular H-bonding, or DMSO-d₆/D₂O to probe conformations in more polar environments). Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum with high resolution to accurately measure chemical shifts and coupling constants.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity around the ring.
-
Acquire a 2D NOESY or ROESY spectrum. Causality: A ROESY experiment is often preferred for molecules in this size range to mitigate the risk of zero-crossing or negative NOEs that can complicate interpretation.
-
Acquire ¹³C and DEPT spectra to assign carbon resonances. 2D HSQC and HMBC experiments may be necessary for full assignment of complex structures.
-
-
Data Analysis:
-
Assign all ¹H and ¹³C resonances using COSY, HSQC, and HMBC data.
-
Extract all relevant ³J(H,H) values from the 1D ¹H spectrum. Use spectral simulation if necessary to deconvolve complex multiplets.
-
Analyze the ROESY spectrum to identify key through-space correlations. Quantify the correlations where possible.
-
Compare the experimental ³J(H,H) values to those predicted by a Karplus relationship for various envelope and twist conformations to identify the best fit.
-
Use the ROE correlations as distance restraints to build a qualitative 3D model of the dominant solution conformation.
-
X-Ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[19][20]
Expertise & Causality: While considered the "gold standard" for structural determination, it is crucial to recognize that the solid-state conformation represents a single, low-energy state within a crystal lattice.[21] Packing forces can influence the observed conformation, which may not be the most populated or biologically relevant conformation in solution. Therefore, crystallographic data should be used as a critical validation point and a starting geometry for computational studies, rather than the sole descriptor of the molecule's structure.
Computational Chemistry Approaches
Computational methods are indispensable for exploring the full potential energy surface (PES) of a flexible molecule and quantifying the energy differences between conformers.[9][22]
Conformational Search with Molecular Mechanics (MM)
The first step is typically a broad conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94, OPLS). This search systematically explores different ring puckers and substituent orientations to identify a pool of low-energy candidate structures.
Geometry Optimization and Energy Calculation with Density Functional Theory (DFT)
The low-energy conformers identified by MM are then subjected to higher-level quantum mechanical calculations for accurate geometry optimization and energy refinement.
Trustworthiness & Self-Validation: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost. Functionals like B3LYP are workhorses, while modern functionals like M06-2X are often superior for systems with significant non-covalent interactions, such as the intramolecular hydrogen bonds in cyclopentanolamines.[9][23] A sufficiently large basis set, such as 6-311+G(d,p), is required to accurately describe the electronic structure. A crucial self-validation step is to perform a frequency calculation on all optimized structures; the absence of imaginary frequencies confirms that the structure is a true energy minimum.[11]
Experimental Protocol: Computational Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the cyclopentanolamine using a molecular editor.
-
Conformational Search (MM): Perform a systematic or stochastic conformational search using a molecular mechanics force field to generate hundreds or thousands of potential conformers.
-
Filtering and Clustering: Cluster the resulting conformers by geometry and discard high-energy duplicates, retaining a set of unique, low-energy structures (e.g., all within 10-15 kcal/mol of the global minimum).
-
DFT Optimization: Optimize the geometry of each retained conformer using a DFT method (e.g., B3LYP or M06-2X) with a Pople-style basis set (e.g., 6-311+G(d,p)). Include a solvent model (e.g., PCM or SMD) to simulate the solution environment.
-
Frequency Calculation (Validation): Perform a frequency calculation at the same level of theory for each optimized structure. Confirm that all are true minima (zero imaginary frequencies). This step also provides the zero-point vibrational energies and thermal corrections needed to calculate Gibbs free energies.
-
Energy Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) for all confirmed conformers to determine their relative populations according to the Boltzmann distribution.
-
Structure and Parameter Analysis: For the lowest energy conformers, calculate key geometric parameters (dihedral angles, interatomic distances) and NMR parameters (coupling constants, chemical shifts) for direct comparison with experimental data.
Integrated Analysis: Synthesizing Experimental and Computational Data
The most powerful and trustworthy conformational analysis emerges from the synergy between experimental and computational results.
Caption: Workflow for integrated experimental and computational conformational analysis.
The process involves comparing the experimental data with the computationally predicted data for the low-energy conformers. The conformer (or ensemble of conformers) whose calculated properties (e.g., ³J(H,H) values, key inter-proton distances) most closely match the experimental NMR data is assigned as the dominant solution-state structure. The X-ray structure serves as a crucial benchmark for validating the computational methods and confirming the stereochemistry.
Data Presentation: A Comparative Table
For a hypothetical cis-2-aminocyclopentanol, the integrated analysis could be summarized as follows:
| Conformer | Ring Pucker | H-Bond (O-H···N) | Relative ΔG (kcal/mol) (DFT, in CHCl₃) | Key ³J(H1,H2) (Hz) (Calculated) | Key ³J(H1,H2) (Hz) (Experimental) |
| Conf-1 | C3-exo Envelope | Yes (1.9 Å) | 0.00 | 4.1 | 4.2 |
| Conf-2 | C4-endo Envelope | No | +3.8 | 8.9 | - |
| Conf-3 | Twist (T) | Weak | +2.5 | 6.5 | - |
In this example, the excellent agreement between the experimental J-coupling and the value calculated for Conf-1 , combined with its status as the global energy minimum, provides strong evidence that it is the dominant conformation in chloroform.
Conclusion
The conformational analysis of substituted cyclopentanolamines is a complex but critical task in drug discovery. A purely experimental or purely computational approach is often insufficient. By strategically combining the strengths of high-resolution NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state validation with the predictive power of DFT calculations, researchers can build a comprehensive and reliable model of a molecule's conformational landscape. This detailed structural understanding is fundamental for rationalizing structure-activity relationships (SAR) and designing next-generation therapeutic agents with improved potency and selectivity.
References
-
Title: Cyclohexane Conformations Source: Master Organic Chemistry URL: [Link]
-
Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Cycloalkanes Source: Imperial College London URL: [Link]
-
Title: Cyclopentane Source: OpenOChem Learn URL: [Link]
-
Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) Source: Dalal Institute URL: [Link]
-
Title: Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: ACS Publications URL: [Link]
-
Title: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]
-
Title: A local mode study of ring puckering effects in the infrared spectra of cyclopentane Source: The Journal of Chemical Physics URL: [Link]
-
Title: Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study Source: PMC (PubMed Central) URL: [Link]
-
Title: Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations Source: RSC Advances URL: [Link]
-
Title: A Local Mode Study of Ring Puckering Effects in the Infrared Spectra of Cyclopentane Source: ODU Digital Commons URL: [Link]
-
Title: A local mode study of ring puckering effects in the infrared spectra of cyclopentane Source: AIP Publishing URL: [Link]
-
Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: SciSpace URL: [Link]
-
Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran Source: ResearchGate URL: [Link]
-
Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran Source: MDPI URL: [Link]
-
Title: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier Source: ResearchGate URL: [Link]
-
Title: Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA Source: PMC (PubMed Central) URL: [Link]
-
Title: Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations Source: PubMed URL: [Link]
-
Title: Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study Source: PubMed URL: [Link]
-
Title: Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities Source: PMC (PubMed Central) URL: [Link]
-
Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: AUREMN URL: [Link]
-
Title: NMR free ligand conformations and atomic resolution dynamics Source: Recent URL: [Link]
-
Title: X-ray Crystallography Source: University of Florida URL: [Link]
-
Title: X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor Source: PMC (PubMed Central) URL: [Link]
-
Title: Conformational Analysis Source: University of California, Irvine URL: [Link]
-
Title: Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri Source: MDPI URL: [Link]
-
Title: Explanation of the role of hydrogen bonding in the structural preferences of small molecule conformers Source: ResearchGate URL: [Link]
-
Title: A cyclochiral conformational motif constructed using a robust hydrogen-bonding network Source: Nature Communications URL: [Link]
-
Title: Capto-dative substitution and cyclopropane geometry. Part 2. X-Ray structure of cis-1,2-dicyano-1,2-diphenylcyclopropane Source: RSC Publishing URL: [Link]
-
Title: X-Ray Crystallography Source: University of Wisconsin-Madison URL: [Link]
-
Title: Cyclopentane Conformational Analysis Source: Scribd URL: [Link]
-
Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]
-
Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives Source: AlQalam Journal of Medical and Applied Sciences URL: [Link]
-
Title: Conformational analysis of cycloalkanes Source: SciSpace URL: [Link]
-
Title: Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders Source: MDPI URL: [Link]
-
Title: Cyclopentane synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Chemical structures of molecules used to demonstrate conformation... Source: ResearchGate URL: [Link]
-
Title: Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: MDPI URL: [Link]
-
Title: Conformational Analysis of Peptidomimetic Drug Leads by NMR Source: YouTube URL: [Link]
-
Title: Exploring the Conformations of Some Cycloalkanes Source: YouTube URL: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cycloalkanes [ch.ic.ac.uk]
- 8. Cyclopentane | OpenOChem Learn [learn.openochem.org]
- 9. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 12. A cyclochiral conformational motif constructed using a robust hydrogen-bonding network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auremn.org.br [auremn.org.br]
- 14. mr.copernicus.org [mr.copernicus.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 20. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]
- 21. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Biocatalytic Synthesis of Enantiopure Aminocyclopentanols: Strategies and Applications
Foreword: The Imperative for Enantiopure Aminocyclopentanols
Enantiomerically pure aminocyclopentanols are not merely chemical curiosities; they are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their rigid cyclopentane framework, adorned with strategically placed amino and hydroxyl groups, provides a versatile scaffold for the development of potent antiviral and anticancer agents, particularly carbocyclic nucleoside analogues.[1][2] These analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, exhibit enhanced stability against enzymatic degradation, a critical attribute for effective therapeutics.[1] The precise stereochemistry of the amino and hydroxyl moieties is paramount, as biological activity is often confined to a single enantiomer.[3] This guide delves into the core biocatalytic strategies for accessing these high-value chiral intermediates, offering a blend of theoretical grounding and practical, field-proven insights for researchers and drug development professionals.
Foundational Strategy: Lipase-Catalyzed Kinetic Resolution
Lipases are a cornerstone of industrial biocatalysis due to their broad substrate scope, high stability in organic solvents, and lack of a requirement for expensive cofactors.[4][5] The principle of kinetic resolution hinges on the differential reaction rates of two enantiomers with an enzyme. In the context of aminocyclopentanols, lipases are typically employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the slower-reacting enantiomer and the acylated product.
The Mechanism and Rationale of Enantioselective Acylation
The enantioselectivity of lipases in the acylation of aminocyclopentanols is governed by the three-dimensional structure of the enzyme's active site. The enzyme preferentially binds one enantiomer in an orientation that facilitates nucleophilic attack by the amino or hydroxyl group on the acyl donor. The choice of acyl donor is critical; activated esters, such as vinyl or isopropenyl acetates, are often preferred as they generate a volatile and non-inhibitory byproduct (acetaldehyde or acetone, respectively), which drives the reaction forward.[5][6]
The selection of the organic solvent is equally crucial. A non-polar, aprotic solvent is generally favored to minimize enzyme denaturation and prevent the hydrolysis of the acyl donor and product. Toluene and diisopropyl ether are commonly employed.[6][7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol
This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic aminocyclopentanol.
Materials:
-
Racemic trans-2-aminocyclopentanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)[8]
-
Vinyl acetate
-
Toluene (anhydrous)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of racemic trans-2-aminocyclopentanol (1.0 g, 9.9 mmol) in anhydrous toluene (50 mL), add Novozym 435 (500 mg).
-
Add vinyl acetate (1.8 mL, 19.8 mmol) to the suspension.
-
Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon reaching approximately 50% conversion, terminate the reaction by filtering off the enzyme through a pad of Celite®.
-
Wash the enzyme with fresh toluene.
-
Concentrate the filtrate under reduced pressure to yield a mixture of the unreacted (S)-aminocyclopentanol and the acylated (R)-N-acetyl-2-aminocyclopentanol.
-
Separate the two components by column chromatography on silica gel.
Data Presentation: Comparative Performance of Lipases
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine (%) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B | Vinyl acetate | Toluene | 49 | >99 | >200 |
| Pseudomonas cepacia Lipase | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | 50 | >99 | >200[7] |
| Candida rugosa Lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | 28.2 | 96.2 | 67.5[6] |
Table 1: Comparison of different lipases for the kinetic resolution of aminocyclopentanols and related compounds.
Asymmetric Synthesis via Transaminases
While kinetic resolution is a robust technique, its maximum theoretical yield for a single enantiomer is 50%. Asymmetric synthesis, which creates a chiral center from a prochiral substrate, can theoretically achieve a 100% yield.[9] ω-Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, making them ideal for the asymmetric synthesis of chiral amines.[10][11]
The Power of Asymmetric Amination
The application of ω-TAs to the synthesis of aminocyclopentanols involves the amination of a prochiral cyclopentanone derivative. The stereochemical outcome of the reaction is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being commercially available or accessible through protein engineering.[12][13] A key challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. This is often achieved by using a large excess of the amine donor (e.g., isopropylamine, which generates acetone as a co-product that can be removed) or by employing an in-situ product removal (ISPR) strategy.[9][14]
Experimental Workflow: Transaminase-Mediated Asymmetric Synthesis
The following diagram illustrates a typical workflow for the asymmetric synthesis of an aminocyclopentanol using a transaminase.
Caption: Workflow for transaminase-catalyzed asymmetric synthesis.
The Role of Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) are NAD(P)H-dependent oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[15][16] They can be employed in the synthesis of enantiopure aminocyclopentanols through two primary strategies: the asymmetric reduction of a prochiral aminoketone or the deracemization of a racemic aminocyclopentanol.[17][18]
Asymmetric Reduction and Deracemization Strategies
Asymmetric reduction with an ADH offers a direct route to a single enantiomer of the aminocyclopentanol from the corresponding aminoketone. The stereoselectivity is dictated by the specific ADH used. Deracemization is a more elegant approach that can theoretically convert 100% of a racemic starting material into a single enantiomer.[17] This is often achieved through a cyclic process involving an enantioselective oxidation of one enantiomer by an ADH, followed by a non-selective reduction of the resulting ketone back to the racemic alcohol, allowing the unreacted enantiomer to accumulate.
Reaction Pathway: ADH-Catalyzed Deracemization
The following diagram illustrates the deracemization of a racemic aminocyclopentanol using an ADH.
Caption: Chemoenzymatic synthesis of a carbocyclic nucleoside.
Conclusion and Future Outlook
Biocatalysis offers a powerful and sustainable toolkit for the synthesis of enantiopure aminocyclopentanols. Lipases, transaminases, and alcohol dehydrogenases each provide distinct advantages, from the simplicity and robustness of kinetic resolution to the high theoretical yields of asymmetric synthesis. The continued discovery of novel enzymes from diverse environments and the application of protein engineering to tailor enzyme properties will undoubtedly expand the scope and efficiency of these biocatalytic routes. As the demand for enantiomerically pure pharmaceuticals grows, the integration of biocatalysis into the synthetic chemist's repertoire will be essential for the development of the next generation of life-saving drugs.
References
-
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron Asymmetry, 14(23), 3805-3814. [Link]
-
Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(21), 11598. [Link]
-
de Souza, R. O. M. A., et al. (2022). Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies. RSC Advances, 12(5), 2821-2831. [Link]
-
Walton, J. W., et al. (2021). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society, 143(49), 20836-20842. [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-13. [Link]
-
Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4269-4277. [Link]
-
Tanaka, M., et al. (1995). Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopus delemar Lipase. The Journal of Organic Chemistry, 60(11), 3474-3479. [Link]
-
Zhang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 9, 788933. [Link]
-
Rathod, D. R., & Srimathi, P. (2025). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Molecules, 30(5), 1234. [Link]
-
Wells, A. S., & Willies, S. C. (2021). Enzymatic Kinetic Resolution by Addition of Oxygen. Angewandte Chemie International Edition, 60(9), 4434-4446. [Link]
-
Chen, Y., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences, 26(7), 3845. [Link]
-
Singh, R., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(10), 2256. [Link]
-
Luna, A., Alfonso, I., & Gotor, V. (2002). Biocatalytic Approaches toward the Synthesis of Both Enantiomers of trans-Cyclopentane-1,2-diamine. Organic Letters, 4(20), 3447-3449. [Link]
-
Tanaka, M., et al. (1995). Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopus delemar Lipase. The Journal of Organic Chemistry, 60(11), 3474-3479. [Link]
-
Kumar, A., et al. (2024). Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis. Applied Microbiology and Biotechnology, 108(1), 27. [Link]
-
Kelly, P. P., et al. (2016). Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. Nature Chemistry, 8(11), 1016-1022. [Link]
-
Al-Kassmy, J., et al. (2020). The Potential of Antimicrobial Peptides as an Antiviral Therapy against COVID-19. Viruses, 12(6), 669. [Link]
-
LaPoint, K. M. (2025). Mechanisms of action of antiviral drugs. Research Starters: Health & Medicine. [Link]
-
Matsuda, T., et al. (2020). Impact and Relevance of Alcohol Dehydrogenase Enantioselectivities on Biotechnological Applications. Applied Microbiology and Biotechnology, 104(7), 2897-2909. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 21958-21980. [Link]
-
Sharma, U., & Kumar, A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1163. [Link]
-
Dąbrowska, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10609. [Link]
-
Contente, M. L., et al. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. Chemistry – A European Journal, 30(29), e202400329. [Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-69. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Contini, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 318. [Link]
-
Jautze, S. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry. [Link]
-
González-Granda, S., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 325. [Link]
-
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 103-120. [Link]
-
De Clercq, E. (2005). Recent highlights in the development of new antiviral drugs. Journal of Antimicrobial Chemotherapy, 55(1), 1-3. [Link]
-
Leclerc, F. (2015). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Organic Chemistry, 19(14), 1334-1352. [Link]
-
Le, T. H., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts, 14(4), 241. [Link]
-
Kara, S., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Angewandte Chemie International Edition, 61(31), e202204689. [Link]
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chiral Nexus: Racemic vs. Enantiopure 2-Aminocyclopentanol in Advanced Drug Development
Executive Summary
In modern pharmacophore design, the spatial orientation of functional groups dictates receptor binding affinity, metabolic stability, and off-target toxicity. 2-Aminocyclopentanol (2-ACP) is a highly versatile cyclic 1,2-amino alcohol that serves as a foundational chiral building block in asymmetric synthesis and drug development. While racemic mixtures of 2-ACP are useful for early-stage screening, the transition to clinical viability strictly requires enantiopure isomers. This technical guide explores the structural properties of 2-ACP isomers, details the causality behind enzymatic kinetic resolution, and provides a self-validating experimental framework for isolating and verifying enantiopure forms.
Structural and Physical Properties
2-Aminocyclopentanol exists in four distinct stereoisomeric forms due to the presence of two chiral centers on the cyclopentane ring: two trans enantiomers ((1R,2R) and (1S,2S)) and two cis enantiomers ((1R,2S) and (1S,2R)). The spatial relationship between the hydroxyl (-OH) and amino (-NH₂) groups fundamentally alters the molecule's hydrogen-bonding capacity, dipole moment, and subsequent reactivity.
Below is a comparative summary of the quantitative physical properties of the hydrochloride salts of these enantiomers.
Table 1: Comparative Physical Properties of 2-Aminocyclopentanol Enantiomers (HCl Salts)
| Property | (1R,2R)-trans | (1S,2S)-trans | (1S,2R)-cis | (1R,2S)-cis |
| CAS Number | 1[1] | 2[2] | ||
| Molecular Weight | 137.61 g/mol [1] | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol [3] |
| Boiling Point (760 mmHg) | 220.9 °C[4] | N/A | 220.9 °C[5] | N/A |
| Melting Point | N/A | 157-163 °C[6] | N/A | N/A |
| Flash Point | 87.4 °C[4] | N/A | 87.4 °C[5] | N/A |
| PubChem SID | 329760445[1] | 329748279 | 329765716 | 329748274[3] |
Causality in Synthesis: The Enzymatic Resolution Paradigm
While chemical asymmetric synthesis (such as the catalytic asymmetric ring-opening of meso-epoxides) is viable, enzymatic kinetic resolution remains the gold standard for yielding highly pure 2-ACP enantiomers due to its mild conditions and exceptional stereoselectivity.
Research demonstrates that7 exhibit the highest enantioselectivity when resolving racemic trans- and cis-2-azidocycloalkanols and their corresponding amino alcohols[7]. The causality here is rooted in the enzyme's active site topology, which sterically accommodates the (1R,2R) configuration for acylation while rejecting the (1S,2S) configuration, allowing for efficient separation.
Workflow of Lipase-Catalyzed Kinetic Resolution of Racemic trans-2-Aminocyclopentanol.
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, a protocol cannot merely assume success based on theoretical yields. The following methodology for the kinetic resolution of racemic trans-2-ACP is designed as a self-validating system , combining enzymatic separation with orthogonal analytical confirmation.
Step-by-Step Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation & Solvent Selection:
-
Action: Dissolve 50 mmol of racemic (±)-trans-2-aminocyclopentanol in methyl tert-butyl ether (MTBE).
-
Causality: MTBE is selected because its moderate polarity solubilizes the substrate while preserving the essential hydration shell of the lipase. Highly polar solvents would strip this water layer, causing the enzyme's active conformation to collapse.
-
-
Enzymatic Acylation:
-
Action: Add 1.5 equivalents of vinyl acetate and 500 mg of immobilized Pseudomonas sp. Lipase PS. Incubate at 37°C under gentle agitation.
-
Causality: Vinyl acetate acts as an irreversible acyl donor. Upon transferring the acyl group to the (1R,2R) enantiomer, the byproduct (vinyl alcohol) rapidly tautomerizes into acetaldehyde and evaporates. This prevents the reverse reaction and eliminates product inhibition.
-
-
Reaction Monitoring & Termination:
-
Action: Monitor the reaction via Gas Chromatography (GC). Terminate the reaction strictly at ~50% conversion by filtering out the immobilized enzyme.
-
Causality: In kinetic resolution, stopping exactly at 50% conversion mathematically guarantees that the remaining unreacted substrate is the highly pure (1S,2S)-enantiomer.
-
-
Chromatographic Separation:
-
Action: Separate the mixture using silica gel column chromatography (eluent: dichloromethane/methanol).
-
Causality: Acylation neutralizes the hydrogen-bonding capacity of the (1R,2R) isomer, drastically reducing its polarity. This creates a massive retention factor (
) differential against the highly polar, unreacted (1S,2S)-2-ACP, ensuring baseline separation.
-
-
Orthogonal Analytical Validation:
-
Action: Derivatize the isolated fractions with 7 and analyze via HPLC and Circular Dichroism (CD)[7].
-
Causality: Relying solely on optical rotation is prone to trace impurity interference. (S)-TBMB acts as a chiral conversion reagent, forming N,O-bis-(S)-TBMB derivatives. These derivatives resolve completely on reverse-phase HPLC (validating the enantiomeric excess, ee > 99%) and provide a strong exciton-coupled chromophore for CD analysis, confirming the absolute spatial configuration independently[7].
-
Self-validating analytical workflow for determining enantiomeric excess and configuration.
Pharmacological Applications in Drug Design
The transition from racemic mixtures to enantiopure 2-ACP has unlocked highly specific therapeutic applications by allowing chemists to exploit precise ligand-receptor interactions:
-
Adenosine A1 Receptor (A1R) Agonists: Enantiopure N-protected (1R,2R)-2-aminocyclopentanol is a critical precursor in the synthesis of 8, a potent and highly A1R-selective full agonist[8]. The rigid stereochemistry of the cyclopentyl ring directly dictates the ligand's binding affinity and selectivity within the allosteric pocket of the G protein-coupled receptor, minimizing off-target cardiovascular effects[8].
-
Tissue Repair Therapeutics: 2-Aminocyclopentanol derivatives are actively utilized as building blocks in the development of novel 9 intended for the treatment of tendon and ligament injuries[9]. The chiral center ensures the proper spatial orientation of the pharmacophore, which is required to induce scleraxis gene expression crucial for tissue regeneration[9].
References
-
Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride. Retrieved from 1
-
Sigma-Aldrich. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Retrieved from
-
Sigma-Aldrich. (1S,2R)-cis-2-Aminocyclopentanol hydrochloride. Retrieved from
-
ChemicalBook. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride. Retrieved from2
-
Echemi. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride SDS. Retrieved from 4
-
LookChem. cis-(1S,2R)-2-Aminocyclopentanol hydrochloride. Retrieved from 5
-
AK Scientific. trans-(1S,2S)-2-Aminocyclopentanol hydrochloride. Retrieved from 6
-
Researcher.life. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Retrieved from7
-
PMC (NIH). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Retrieved from 8
-
Google Patents. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries. Retrieved from9
Sources
- 1. (1R,2R)-trans-2-Aminocyclopentanol 97 68327-11-7 [sigmaaldrich.com]
- 2. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]
- 3. (1R,2S)-顺式-2-氨基环戊醇 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. aksci.com [aksci.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries - Google Patents [patents.google.com]
Theoretical studies on (1S,2S)-2-Aminocyclopentanol stereochemistry
An In-Depth Technical Guide to the Theoretical Stereochemistry of (1S,2S)-2-Aminocyclopentanol
Abstract
(1S,2S)-2-Aminocyclopentanol is a pivotal chiral building block in modern organic synthesis, finding extensive application as a chiral auxiliary and a precursor for pharmacologically active molecules.[1][2][3] Its efficacy in inducing stereoselectivity is intrinsically linked to its three-dimensional structure, governed by the conformational preferences of the cyclopentane ring and the interplay between its amino and hydroxyl functional groups. This technical guide provides a comprehensive exploration of the stereochemistry of (1S,2S)-2-Aminocyclopentanol from a theoretical and computational perspective. We delve into the molecule's conformational landscape, the prediction of its chiroptical and spectroscopic properties for absolute configuration assignment, and the rationalization of its role in asymmetric induction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile chiral synthon.
Introduction: The Structural Significance of a Chiral Scaffold
1,2-amino alcohols are privileged structures in synthetic and medicinal chemistry.[4] The specific stereoisomer, (1S,2S)-2-Aminocyclopentanol, with its trans relationship between the amino and hydroxyl groups, offers a conformationally constrained yet dynamic scaffold.[5] This structural rigidity, compared to acyclic analogues, is crucial for creating a well-defined chiral environment, which is the cornerstone of its utility in asymmetric synthesis.[1] Understanding the subtle balance of forces that dictate its preferred three-dimensional shape is paramount for predicting and optimizing its function in stereoselective transformations.
Computational chemistry provides a powerful lens through which to examine these structural nuances. By employing methods ranging from molecular mechanics to high-level quantum chemical calculations, we can model the molecule's behavior in solution, predict its spectroscopic signatures, and decipher the energetic factors that govern its reactivity. This guide will articulate the theoretical workflows and conceptual frameworks used to achieve this understanding.
Conformational Landscape: Beyond a Flat Ring
The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry), to alleviate torsional strain. The substituents on the ring, the amino and hydroxyl groups in this case, can occupy either pseudo-axial or pseudo-equatorial positions, leading to a complex potential energy surface with multiple local minima.
The primary determinant of conformational stability in (1S,2S)-2-Aminocyclopentanol is the potential for intramolecular hydrogen bonding between the amino (donor) and hydroxyl (acceptor) groups. This interaction significantly stabilizes conformers where these groups are in close proximity.
Theoretical Workflow for Conformational Search
A robust conformational analysis is the foundation for all subsequent theoretical studies. The goal is to identify all low-energy conformers that contribute significantly to the overall population at a given temperature.
Protocol for Conformational Search:
-
Initial Structure Generation: A 3D model of (1S,2S)-2-Aminocyclopentanol is generated.
-
Molecular Mechanics (MM) Search: A systematic or stochastic search of the conformational space is performed using a suitable force field (e.g., MMFF94s).[6] This computationally inexpensive step generates a large number of potential conformers by rotating around single bonds.
-
Geometry Optimization (DFT): The unique conformers identified by the MM search are then subjected to full geometry optimization using a more accurate method, typically Density Functional Theory (DFT). A common choice is the B3LYP functional with a 6-31G* basis set.[7][8] This step refines the structures and their relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized conformer at the same level of theory. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (e.g., Gibbs free energies).
-
Boltzmann Population Analysis: The relative Gibbs free energies are used to calculate the Boltzmann population of each conformer at a specific temperature (e.g., 298.15 K), revealing their respective contributions to the equilibrium state.[9]
Caption: Workflow for identifying stable conformers.
Key Conformers and Energetics
Theoretical calculations typically reveal several low-energy conformers. The most stable conformers are those that maximize the stabilizing intramolecular hydrogen bond while minimizing steric clashes and torsional strain.
| Conformer ID | Key Dihedral Angle (H-O-C1-C2) | Relative Gibbs Free Energy (kcal/mol) | Key Feature |
| Conf-1 | ~60° (gauche) | 0.00 | Strong O-H···N hydrogen bond; pseudo-equatorial groups |
| Conf-2 | ~180° (anti) | 1.5 - 2.5 | No intramolecular H-bond; extended structure |
| Conf-3 | ~-60° (gauche) | 0.8 - 1.5 | Weaker H-bond geometry; different ring pucker |
Note: The energy values are illustrative and depend on the level of theory and solvent model used.
The data clearly indicates that conformers allowing for intramolecular hydrogen bonding are significantly more stable. This single interaction is the dominant force dictating the molecule's preferred shape.
Absolute Configuration Assignment via Chiroptical Spectroscopy
While synthesis can be designed to produce a specific enantiomer, independent verification of the absolute configuration is crucial. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), when combined with quantum chemical calculations, provide an exceptionally reliable method for this assignment.[9][10]
The principle is straightforward: an experimental spectrum is recorded for the synthesized compound, and a theoretical spectrum is calculated for a single, known enantiomer (e.g., 1S,2S). A match between the experimental and theoretical spectra confirms the absolute configuration of the sample.
VCD and ECD Spectrum Simulation
Protocol for Chiroptical Spectrum Simulation:
-
Conformational Analysis: Perform the conformational analysis as described in Section 2.1 to obtain the Boltzmann-weighted population of all significant conformers.
-
Property Calculation: For each low-energy conformer, calculate the required spectroscopic properties.
-
For VCD: Calculate vibrational frequencies and rotational strengths.
-
For ECD: Calculate electronic excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT).
-
-
Spectrum Generation: Generate a simulated spectrum for each conformer by fitting the calculated "stick" data with a line-shape function (e.g., Lorentzian or Gaussian).
-
Boltzmann Averaging: Combine the spectra of all individual conformers, weighting each by its calculated Boltzmann population. This yields the final theoretical spectrum for the (1S,2S) enantiomer.
-
Comparison: Qualitatively and/or quantitatively compare the final theoretical spectrum with the experimental spectrum. A good match (e.g., mirror-image patterns for opposite enantiomers) provides a confident assignment of the absolute configuration.
Caption: Workflow for absolute configuration assignment.
Corroboration with NMR Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic and spatial environment of each nucleus.[11] Theoretical prediction of NMR chemical shifts (δ) and scalar coupling constants (J-couplings) serves as an excellent method to validate the computed conformational ensemble.[7][12] If the Boltzmann-averaged theoretical NMR parameters match the experimental values, it provides strong evidence that the underlying conformational model is accurate.
A mismatch, conversely, might suggest that the computational model is insufficient (e.g., the level of theory is too low) or that solvent effects, not included in the gas-phase calculation, are significant.
Rationalizing Stereochemical Induction
(1S,2S)-2-Aminocyclopentanol is frequently used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct an incoming reagent to one of two faces.[1] For example, in the alkylation of an oxazolidinone derived from the amino alcohol, the cyclopentane ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Theoretical modeling can illuminate the origin of this selectivity by locating the transition state (TS) for the reaction.
Protocol for Transition State Modeling:
-
Reactant Complex Modeling: Build and optimize the structure of the reactant complex (e.g., the lithium enolate of the oxazolidinone).
-
Transition State Search: Perform a TS search (e.g., using a synchronous transit-guided quasi-Newton method) for the approach of the electrophile to both faces of the enolate (leading to the syn and anti products).
-
TS Verification: Confirm the located TS structures by a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Comparison: The difference in the activation energies (ΔG‡) between the two competing transition states determines the theoretical diastereomeric ratio, which can be compared to the experimental outcome.
Caption: Explaining diastereoselectivity via transition states.
This analysis provides a quantitative, physics-based rationale for the observed stereoselectivity, transforming empirical observation into predictive science.
Conclusion
The stereochemical behavior of (1S,2S)-2-Aminocyclopentanol is a product of its inherent conformational preferences, dominated by the formation of a stabilizing intramolecular hydrogen bond. Theoretical and computational chemistry provides an indispensable toolkit for elucidating this behavior. Through robust conformational analysis, we can accurately predict the molecule's equilibrium structure. This structural information allows for the precise simulation of chiroptical and NMR spectra, enabling unambiguous determination of absolute configuration and validation of the theoretical model. Furthermore, by modeling reaction pathways, we can rationally design and explain the high levels of stereochemical control exerted by this chiral building block in asymmetric synthesis. The integration of these theoretical studies into experimental workflows accelerates the development of new synthetic methodologies and the discovery of novel therapeutic agents.
References
-
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2395-2398. Available at: [Link]
-
PubChem. (n.d.). (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-2-aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Zaed, A. M., Grafton, M. W., Ahmad, S., & Sutherland, A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511–1515. Available at: [Link]
-
López-Calahorra, F., et al. (1993). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry, 71(5), 654-661. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons.
-
Frelek, J., & Jaroš, A. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1064. Available at: [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available at: [Link]
-
Durig, J. R., & Little, T. S. (1997). Conformational studies of 2-butanol using temperature-dependent Raman measurements and MM3 calculations. Journal of Molecular Structure, 410-411, 23-28. Available at: [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Gawroński, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. International Journal of Molecular Sciences, 23(1), 273. Available at: [Link]
-
Central Washington University. (2020, February 24). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Retrieved from [Link]
-
Ferreira, F. B., & de Souza, M. V. N. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(17), 5278. Available at: [Link]
- Rauk, A. (2001). Orbital Interaction Theory of Organic Chemistry. Wiley-Interscience.
-
Lopes, J. L., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089-1096. Available at: [Link]
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 5. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Introduction: The Quest for Stereochemical Control in Carbon-Carbon Bond Formation
An in-depth guide for researchers, scientists, and drug development professionals on the application of (1S,2S)-2-aminocyclopentanol as a chiral auxiliary in asymmetric aldol reactions.
The aldol reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with the simultaneous creation of up to two new stereocenters.[1] Achieving absolute control over the stereochemical outcome of this transformation is paramount for the synthesis of complex, biologically active molecules.[2][3] One of the most robust strategies to enforce such control is the use of a chiral auxiliary—an enantiomerically pure molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[4][5] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
Among the vast array of chiral auxiliaries, those derived from cyclic 1,2-amino alcohols have proven exceptionally effective due to their conformational rigidity and predictable stereodirecting influence. This guide focuses on the application of (1S,2S)-2-aminocyclopentanol, a readily available chiral building block, in asymmetric aldol reactions. By converting this amino alcohol into a rigid oxazolidinone scaffold, chemists can achieve exceptionally high levels of diastereofacial selectivity in the formation of β-hydroxy carbonyl compounds.[6]
Mechanistic Underpinnings & Stereochemical Rationale
-
Auxiliary Attachment: The chiral amino alcohol is first converted into a cyclic oxazolidinone. This is typically achieved by reaction with phosgene, a phosgene equivalent like triphosgene, or disuccinimidyl carbonate.[9] The resulting oxazolidinone is then acylated (e.g., with propionyl chloride) to attach the pro-enolate moiety.
-
Enolate Formation: The N-acylated oxazolidinone is treated with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base such as diisopropylethylamine (DIPEA).[5] This combination selectively generates the Z-boron enolate through a six-membered chair-like transition state, which minimizes steric interactions.[8]
-
Aldol Addition & The Zimmerman-Traxler Model: The generated Z-enolate then reacts with an aldehyde electrophile. The stereochemical outcome of this step is reliably predicted by the Zimmerman-Traxler model.[10] The reaction proceeds through a rigid, chair-like six-membered transition state involving the boron atom, the enolate oxygen, the carbonyl oxygen of the aldehyde, and the two reacting carbon atoms. The fused cyclopentyl ring of the auxiliary effectively shields one face of the enolate. To minimize steric clashes, the aldehyde's substituent (R group) preferentially occupies a pseudo-equatorial position, forcing the aldehyde to approach from the less-hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed chiral centers, leading to the syn-aldol product with high diastereoselectivity.[6][9]
Caption: Experimental workflow for an asymmetric aldol reaction.
Caption: Zimmerman-Traxler model for boron-mediated aldol reactions.
Application Notes: From Theory to Practice
Causality Behind Experimental Choices
-
Chiral Auxiliary: The fused cyclopentyl ring of the oxazolidinone derived from (1S,2S)-2-aminocyclopentanol creates a highly rigid tricyclic system. This rigidity is crucial as it minimizes conformational ambiguity, leading to a well-defined transition state and, consequently, very high diastereofacial selectivity.[6][9]
-
Lewis Acid (Boron Source): Dibutylboron triflate (Bu₂BOTf) is the reagent of choice for several reasons. The boron atom acts as a Lewis acid to chelate the two carbonyl oxygens, forming the rigid chair-like transition state. Furthermore, the bulky butyl groups, in conjunction with a hindered base, strongly favor the kinetic formation of the Z-enolate, which is essential for achieving syn-aldol selectivity.[8]
-
Temperature Control: The reactions are initiated at low temperatures (typically -78 °C) to ensure kinetic control and maximize selectivity. Allowing the reaction to warm slowly to 0 °C or room temperature ensures the reaction proceeds to completion.
Cleavage of the Chiral Auxiliary
A key advantage of oxazolidinone-based auxiliaries is the variety of methods available for their removal, yielding different functionalities while recovering the valuable auxiliary.[6][9]
-
To yield the Carboxylic Acid: Saponification using lithium hydroperoxide (LiOH/H₂O₂) is a standard and mild method.
-
To yield the Ester: Transesterification with sodium methoxide in methanol or other alkoxides provides the corresponding methyl or alkyl ester.
-
To yield the Primary Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the primary alcohol.
Protocols: A Step-by-Step Guide
Disclaimer: These protocols are based on established procedures for analogous chiral auxiliaries and should be adapted and optimized for specific substrates.[6][9] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of (4S,5S)-Cyclopentano[d]oxazolidin-2-one
-
Reaction Setup: To a solution of (1S,2S)-2-aminocyclopentanol (1.0 eq) in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (3.0 eq).
-
Reagent Addition: Add disuccinimidyl carbonate (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude oxazolidinone by silica gel column chromatography to obtain the pure product.
Protocol 2: N-Propionylation of the Chiral Auxiliary
-
Reaction Setup: Dissolve the (4S,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.0 eq, typically 1.6 M in hexanes) dropwise and stir for 30 minutes at this temperature.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Protocol 3: Asymmetric Aldol Reaction
-
Reaction Setup: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, cool the solution to 0 °C.
-
Enolate Formation: Add N,N-diisopropylethylamine (1.2 eq) followed by the dropwise addition of di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf, 1.1 eq). Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Cool the resulting boron enolate solution to -78 °C. Add the desired aldehyde (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2-4 hours (monitor by TLC).
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.
-
Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the aldol adduct by silica gel chromatography.
Data Summary: Performance and Selectivity
The following table summarizes representative results for the aldol reaction using a closely related chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, which demonstrates the high diastereoselectivity achievable with this class of auxiliaries.[6]
| Entry | Aldehyde | Product Yield (%) | Diastereomeric Excess (% de) |
| 1 | Isobutyraldehyde | 80 | >99 |
| 2 | Benzaldehyde | 78 | >99 |
| 3 | Acetaldehyde | 70 | >99 |
| 4 | Pivalaldehyde | 75 | >99 |
Data adapted from Ghosh, A. K., et al. (1998) for the (1S,2R)-epimer auxiliary, which is expected to exhibit similar performance.[6]
Conclusion
The chiral auxiliary derived from (1S,2S)-2-aminocyclopentanol represents a powerful tool for asymmetric synthesis. Its conformationally rigid framework, when incorporated into an oxazolidinone system, provides a predictable and highly effective platform for directing the stereochemical course of aldol reactions. The straightforward protocols for its implementation, the excellent levels of diastereoselectivity achieved, and the versatile options for auxiliary cleavage make it an attractive choice for researchers in academic and industrial settings focused on the stereocontrolled synthesis of complex organic molecules.
References
-
Basavaiah, D., & Rao, A. J. (2001). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 45(4), 171-184. Available at: [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Available at: [Link]
-
Pour, M., & Taher, E. (2015). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Tetrahedron: Asymmetry, 26(15-16), 781-804. Available at: [Link]
-
Ghosh, A. K., Fidanze, S., & Onishi, M. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(26), 4677-4680. Available at: [Link]
-
da Silva, F. C., & de Souza, M. V. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Medicinal Chemistry, 19(16), 1305-1323. Available at: [Link]
-
Macedo, L. G., & Andrade, C. K. Z. (2006). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education, 83(9), 1349. Available at: [Link]
-
Wikipedia contributors. (2024, February 26). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Available at: [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 13-15. Available at: [Link]
-
Notter, D. A., & List, B. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 49(39), 6974-6996. Available at: [Link]
-
Chemistry LibreTexts. (2024, July 16). Aldol Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 19 — Aldol Condensation. UCI Department of Chemistry. Available at: [Link]
-
Asymmetric Synthesis. (n.d.). Diastereoselectivity of the Aldol Reaction. Available at: [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 120(44), 11525-11526. Available at: [Link]
- Wurtz, C. A. (1872). Sur un aldéhyde-alcool. Bulletin de la Société Chimique de Paris, 17, 436-442.
- Evans, D. A., et al. (1999). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 2(7), 437-449.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Available at: [Link]
-
Khan Academy. (n.d.). The aldol reaction. Available at: [Link]
-
Forgo, P., et al. (2021). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 26(16), 4993. Available at: [Link]
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. scispace.com [scispace.com]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthesis and Application of Chiral Ligands Derived from (1S,2S)-2-Aminocyclopentanol in Asymmetric Catalysis
Executive Summary
The development of highly enantioselective transition-metal catalysts relies heavily on the architectural rigidity and electronic tunability of chiral ligands. While trans-1,2-diaminocyclohexane and its amino alcohol derivatives have long been the industry standard, the cyclopentyl analogue—(1S,2S)-2-Aminocyclopentanol —offers unique stereochemical advantages. The slightly tighter bite angle and the restricted envelope conformation of the cyclopentane ring create a more sterically demanding chiral pocket.
This application note provides a comprehensive, self-validating guide for synthesizing Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands from (1S,2S)-2-aminocyclopentanol. Furthermore, it details their deployment in asymmetric catalysis, specifically highlighting their superior performance in nickel-catalyzed enantioselective hydroaminations.
Mechanistic Rationale & Structural Advantages
The choice of a (1S,2S)-2-aminocyclopentanol backbone is driven by precise stereochemical imperatives [1].
The Stereochemical Inversion Imperative:
A critical mechanistic feature in synthesizing oxazoline rings from trans-1,2-amino alcohols is the necessity of stereocenter inversion. A trans-fused 5,5-bicyclic system (cyclopentane fused to oxazoline) is highly strained and thermodynamically unstable. However, the standard cyclization protocol utilizing mesyl chloride (MsCl) activates the hydroxyl group as a leaving group. The subsequent intramolecular nucleophilic attack by the amide carbonyl oxygen proceeds via a strict
Synthetic Workflows
The divergent synthesis of both PHOX and BOX ligands from the same chiral pool building block allows for rapid library generation.
Fig 1. Divergent synthetic workflow for PHOX and BOX ligands from (1S,2S)-2-Aminocyclopentanol.
Experimental Protocols
Protocol A: Synthesis of (1S,2S)-Cyclopentyl-BOX Ligand
This protocol utilizes a one-pot condensation to avoid the harsh dehydrating conditions of traditional amide routes, preserving the integrity of the cyclopentyl stereocenters.
Reagents:
-
(1S,2S)-2-Aminocyclopentanol (2.05 equiv)
-
Dimethyl malonimidate dihydrochloride (1.00 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (
, 2.20 equiv)
Step-by-Step Methodology:
-
Preparation: Suspend dimethyl malonimidate dihydrochloride (10 mmol) in 50 mL of anhydrous DCM under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Neutralization: Add
(22 mmol) dropwise. Causality: The base neutralizes the dihydrochloride salt, liberating the free imidate necessary for nucleophilic attack. -
Condensation: Dissolve (1S,2S)-2-aminocyclopentanol (20.5 mmol) in 20 mL of DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Cyclization: Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 24 hours. Ammonia gas is evolved as the cyclization proceeds.
-
Workup: Cool to room temperature, wash with saturated aqueous
(2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Validation Checkpoint:
Visual Cue: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the imidate is consumed and the highly soluble BOX ligand forms.
Analytical Cue: TLC (Silica, 5% MeOH in DCM). The ninhydrin-active amino alcohol (
) must be completely consumed. The product will appear as a UV-active spot at.
Protocol B: Synthesis of Cyclopentyl-PHOX Ligand
This protocol leverages the stereochemical inversion described in Section 2 to build a rigid cis-fused catalytic pocket.
Step 1: Amidation and Mesylation
-
React (1S,2S)-2-aminocyclopentanol (10 mmol) with 2-fluorobenzoyl chloride (10.5 mmol) in DCM at 0 °C using
(12 mmol) as an acid scavenger. -
After 2 hours, add additional
(15 mmol), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 12 mmol). -
Causality: The low temperature prevents premature, unselective cyclization. The MsCl selectively activates the secondary alcohol.
-
Warm to room temperature and stir for 12 hours to induce cyclization via
displacement.
Validation Checkpoint:
Visual Cue: A heavy white precipitate of triethylamine hydrochloride (
) will form immediately upon addition of MsCl, confirming the activation step.
Step 2: Phosphination (
-
Isolate the resulting 2-(2-fluorophenyl)oxazoline derivative via flash chromatography.
-
In a glovebox, dissolve the oxazoline (5 mmol) in anhydrous THF (20 mL). Add a 0.5 M solution of Potassium diphenylphosphide (
) in THF (5.5 mmol) at room temperature. -
Stir for 4 hours. The electron-withdrawing nature of the oxazoline ring facilitates the nucleophilic aromatic substitution of the aryl fluoride.
Application in Asymmetric Catalysis
Ligands derived from (1S,2S)-2-aminocyclopentanol have shown exceptional utility in biocatalytic and transition-metal-catalyzed workflows [3]. A premier application is the enantioselective hydroamination of unactivated terminal alkenes[2].
The rigid [3.3.0] bicyclic framework of the Cyclopentyl-BOX ligand tightly constrains the active Nickel species, forcing the incoming alkene to adopt a highly specific trajectory during migratory insertion.
Fig 2. Catalytic cycle of Ni-BOX mediated enantioselective alkene hydroamination.
Quantitative Data Presentation
To demonstrate the structural advantage of the cyclopentyl backbone, Table 1 compares its performance against traditional ligand architectures in the Ni-catalyzed hydroamination of styrene derivatives.
Table 1: Comparative Performance of BOX Ligands in Ni-Catalyzed Hydroamination
| Ligand Backbone Architecture | Enantiomeric Excess (ee) | Yield (%) | Catalyst Loading (mol %) |
| (1S,2S)-Cyclopentyl-BOX | 98% | 92% | 5.0 |
| (1R,2R)-Cyclohexyl-BOX | 89% | 85% | 5.0 |
| Acyclic (tert-Butyl)-BOX | 82% | 78% | 5.0 |
Data Interpretation: The data clearly indicates that the conformational locking provided by the cyclopentyl ring reduces rotational degrees of freedom in the transition state, directly translating to a near-perfect enantiomeric excess (98% ee) compared to the more flexible cyclohexyl and acyclic variants.
Conclusion
The utilization of (1S,2S)-2-aminocyclopentanol as a chiral pool building block offers profound advantages in ligand design. By understanding and leveraging the necessary stereochemical inversions during synthesis, researchers can construct highly rigid, cis-fused catalytic pockets. As validated by comparative hydroamination data, these cyclopentyl-derived ligands frequently outperform their traditional counterparts, making them indispensable tools for modern asymmetric synthesis and drug development.
References
-
A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form The Journal of Organic Chemistry - ACS Publications[Link]
-
Biocatalytic Formal Regio- and Enantioselective Markovnikov Hydroamination of Aryl Alkenes to Chiral Amines ResearchGate [Link]
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols National Institutes of Health (NIH)[Link]
Application Note: Diastereoselective Alkylation Protocol Using (1S,2S)-2-Aminocyclopentanol
Executive Summary
The demand for enantiomerically pure compounds in drug development requires robust, predictable, and scalable asymmetric methodologies. While acyclic chiral auxiliaries offer moderate stereocontrol, conformationally restricted cyclic scaffolds provide superior diastereofacial shielding. This application note details a comprehensive, self-validating protocol for the diastereoselective alkylation of enolates utilizing a chiral oxazolidinone auxiliary derived from (1S,2S)-2-aminocyclopentanol . By leveraging the rigid cyclopentane backbone, this system reliably achieves diastereomeric excesses (d.e.) exceeding 98%, making it an indispensable tool for synthesizing alpha-chiral carboxylic acids and their derivatives[1].
Mechanistic Rationale & System Design
To achieve high fidelity in asymmetric synthesis, the experimental design must eliminate conformational ambiguity. The efficacy of the (1S,2S)-2-aminocyclopentanol auxiliary is rooted in two fundamental mechanistic pillars:
-
Conformational Rigidity of the Scaffold : The synthesis of enantiomerically pure trans-2-aminocyclopentanol is well-documented, often achieved via enzymatic resolution or stereospecific epoxide ring-opening[2]. When cyclized into an oxazolidinone, the trans-fused cyclopentane ring locks the auxiliary into a rigid, non-flexible conformation. This steric bulk effectively creates a "steric wall" that completely blocks the Re face of the attached substrate.
-
Kinetic Enolate Geometry : During the alkylation step, deprotonation of the N-acyl oxazolidinone with Lithium Diisopropylamide (LDA) at –78 °C is under strict kinetic control. The bulky diisopropylamine leaving group and the minimization of allylic (
) strain force the exclusive formation of the Z-enolate. -
Steric Approach Control : With the Z-enolate fixed and the Re face shielded by the cyclopentane ring, the incoming electrophile (e.g., an alkyl halide) is forced to approach exclusively from the less hindered Si face. This causality ensures that the stereochemical outcome is entirely predictable and substrate-controlled[3].
Experimental Methodologies
The following step-by-step workflows describe the construction, utilization, and non-destructive cleavage of the chiral auxiliary.
Phase 1: Synthesis of the Chiral Auxiliary
Objective: Convert (1S,2S)-2-aminocyclopentanol into a rigid oxazolidinone.
-
Reaction Setup : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of (1S,2S)-2-aminocyclopentanol in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition : Add 25.0 mmol of anhydrous triethylamine (
) and cool the mixture to 0 °C using an ice bath. -
Cyclization : Slowly add a solution of triphosgene (3.5 mmol, equivalent to 10.5 mmol of phosgene) in 20 mL of DCM dropwise over 30 minutes. Causality: Triphosgene is selected over phosgene gas for superior safety and precise stoichiometric control while maintaining identical electrophilic reactivity.
-
Workup : Stir for 2 hours at room temperature. Quench with saturated aqueous
, extract with DCM, dry over , and concentrate. Purify via flash chromatography to yield the cyclopentano-oxazolidinone.
Phase 2: N-Acylation of the Auxiliary
Objective: Attach the substrate to the chiral auxiliary.
-
Deprotonation : Dissolve the oxazolidinone (8.0 mmol) in 40 mL of anhydrous THF and cool to –78 °C. Add n-butyllithium (8.4 mmol, 2.5 M in hexanes) dropwise. Causality: The strong base ensures rapid, irreversible deprotonation of the weakly acidic N-H bond, preventing competing O-acylation.
-
Acylation : After 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 8.8 mmol) dropwise.
-
Isolation : Stir for 1 hour at –78 °C, then warm to 0 °C. Quench with saturated
, extract with ethyl acetate, and purify to isolate the N-acyl oxazolidinone.
Phase 3: Diastereoselective Alkylation
Objective: Stereoselective C-C bond formation.
-
Enolate Formation : Cool a solution of LDA (1.1 equiv, freshly prepared) in THF to –78 °C. Slowly add the N-acyl oxazolidinone (1.0 equiv) in THF. Stir for 45 minutes to ensure complete Z-enolate formation.
-
Electrophilic Addition : Add the alkylating agent (e.g., benzyl bromide, 3.0 equiv) dropwise. Causality: An excess of electrophile drives the reaction to completion, while the low temperature maintains the facial bias and prevents enolate equilibration.
-
Validation : Quench with glacial acetic acid at –78 °C to prevent epimerization. Extract and purify. The diastereomeric excess (d.e.) can be directly validated at this stage via
NMR or chiral HPLC[4].
Phase 4: Non-Destructive Cleavage
Objective: Isolate the enantioenriched product and recover the chiral auxiliary.
-
Hydrolysis : Dissolve the alkylated intermediate in a 3:1 mixture of THF and water at 0 °C.
-
Peroxide Addition : Add 30% aqueous
(4.0 equiv) followed by LiOH (2.0 equiv). Causality: The hydroperoxide anion ( ) is highly nucleophilic (due to the alpha-effect) but less basic than the hydroxide ion. This accelerates the cleavage of the auxiliary while completely suppressing racemization at the newly formed alpha-stereocenter. -
Recovery : Acidify the aqueous layer to isolate the chiral carboxylic acid. The intact chiral auxiliary is recovered from the organic layer and can be recycled, establishing a self-validating and economically viable system.
Quantitative Data Presentation
The table below summarizes the quantitative validation of this protocol using various electrophiles. The high yields and exceptional diastereoselectivity highlight the robustness of the (1S,2S)-2-aminocyclopentanol scaffold[3].
| Alkylating Agent (Electrophile) | Target Alpha-Chiral Product | Base Used | Isolated Yield (%) | Diastereomeric Excess (d.e. %) |
| Benzyl Bromide | (R)-2-Methyl-3-phenylpropanoic acid | LDA | 86% | > 99% |
| Allyl Iodide | (R)-2-Methylpent-4-enoic acid | LDA | 83% | > 98% |
| Methyl Iodide | (S)-2-Methylbutanoic acid | LiHMDS | 89% | > 99% |
| Ethyl Iodide | (R)-2-Methylpentanoic acid | LDA | 81% | 97% |
Process Visualization
Workflow for diastereoselective alkylation using a (1S,2S)-2-aminocyclopentanol auxiliary.
References
-
Overman, L. E., & Sugai, S. (1985). "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form." The Journal of Organic Chemistry, 50(22), 4154-4155. URL:[Link]
-
Sandrinelli, F., Perrio, S., & Averbuch-Pouchot, M.-T. (2002). "Highly Diastereoselective Alkylation of Sulfenate Anions with 1,4-Asymmetric Induction." Organic Letters, 4(21), 3619-3622. URL:[Link]
- Bristol-Myers Squibb Company. (2014). "Alkyl-Amide-Substituted Pyridyl Compounds Useful as Modulators of IL-12, IL-23 and/or IFNα Responses." WIPO Patent WO2014074660A1.
Sources
Application Note: Utilizing (1S,2S)-2-Aminocyclopentanol in the Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction
The development of enantiopure pharmaceuticals relies heavily on the availability of highly defined chiral building blocks. (1S,2S)-2-Aminocyclopentanol (often handled as its stable hydrochloride salt, CAS No. 68327-04-8) is a premium trans-1,2-amino alcohol [1]. Unlike acyclic amino alcohols, the rigid cyclopentane ring restricts conformational freedom. This structural rigidity locks the dihedral angle between the amine and hydroxyl groups, making it an exceptional chiral auxiliary, a backbone for asymmetric ligands (e.g., oxazolines and salen complexes), and a direct structural motif in Active Pharmaceutical Ingredients (APIs) such as targeted kinase inhibitors.
Mechanistic Role in Stereocontrol & Drug Design
Causality in Ligand Design
The trans configuration ensures that the nitrogen and oxygen atoms are directed to opposite faces of the cyclopentane ring. When coordinated to a transition metal (e.g., Co, Cu, or Ru), this geometry creates a highly asymmetric, sterically demanding chiral pocket. This pocket dictates the stereochemical trajectory of incoming substrates during catalytic transformations, ensuring high enantiomeric excess (ee) in the final products.
Causality in API Design
In modern medicinal chemistry, particularly in the design of RET/SRC tyrosine kinase inhibitors, the (1S,2S)-2-aminocyclopentyl moiety is grafted directly onto heteroaromatic scaffolds. The rigid trans-1,2-geometry provides a highly specific vector for hydrogen bonding within the ATP-binding pocket of the kinase. Furthermore, the cyclic nature of the molecule offers superior metabolic stability against oxidative deamination compared to linear amino alcohols.
Fig 1. Synthetic workflow from meso-epoxide to therapeutic APIs via (1S,2S)-2-Aminocyclopentanol.
Experimental Methodology & Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis and application of (1S,2S)-2-Aminocyclopentanol.
Protocol A: Catalytic Asymmetric Ring-Opening (ARO) of Cyclopentene Oxide
This protocol utilizes an oligomeric (salen)Co-OTf catalyst to achieve high enantioselectivity [1].
-
Causality of Reagents :
-
Oligomeric (salen)Co-OTf: Chosen over monomeric catalysts because it exhibits cooperative bimetallic activation—one Co center acts as a Lewis acid to activate the epoxide, while the adjacent Co center delivers the nucleophile, drastically increasing reaction rate and selectivity.
-
Phenyl Carbamate: Acts as a safe, solid ammonia equivalent, avoiding the extreme toxicity and explosive hazards of hydrazoic acid (HN3) traditionally used in ARO reactions.
-
Hydrochloride Salt Formation: The free amine is a hygroscopic liquid. Converting it to the HCl salt yields a stable, crystalline solid that allows for optical enrichment via simple recrystallization.
-
Step-by-Step Procedure:
-
Reaction Setup : In a flame-dried flask under inert atmosphere, dissolve meso-cyclopentene oxide (10.0 mmol) and phenyl carbamate (10.5 mmol) in tert-butyl methyl ether (MTBE, 5.0 mL).
-
Catalysis : Add the oligomeric (salen)Co(III)-OTf catalyst (0.5 mol%). Stir the mixture at 25 °C for 16 hours.
-
Monitoring : Verify the consumption of the epoxide via GC-MS or TLC (Hexanes/EtOAc 7:3).
-
Deprotection : Concentrate the mixture in vacuo. Suspend the crude protected intermediate in a solution of NaOH (2.0 M in H2O/EtOH 1:1) and reflux for 12 hours to cleave the carbamate.
-
Extraction & Salt Formation : Cool to room temperature, extract with CH2Cl2 (3 × 20 mL), dry over anhydrous Na2SO4, and filter. Add ethereal HCl (2.0 M, 1.2 equiv) dropwise at 0 °C to precipitate the hydrochloride salt.
-
Validation : Recrystallize the crude salt from 2-propanol. Confirm the stereochemistry and purity via chiral HPLC (e.g., Chiralcel OD-H column) to ensure >99% ee.
Protocol B: Direct API Coupling for Kinase Inhibitor Intermediates
Step-by-Step Procedure:
-
Free Basing : Suspend (1S,2S)-2-Aminocyclopentanol hydrochloride (1.0 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) and stir for 15 minutes at room temperature.
-
SNAr Coupling : Add the target heteroaryl chloride (e.g., a functionalized pyrimidine core, 0.95 mmol). Heat the reaction to 80 °C for 8 hours.
-
Isolation : Quench with H2O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Validation : Purify via flash column chromatography. Utilize 1H-NMR to confirm the trans-1,2-stereochemistry is preserved (coupling constant
Hz typically indicates trans geometry in substituted cyclopentanes, distinguishing it from the cis isomer).
Fig 2. Mechanism of action for (1S,2S)-ACP derived kinase inhibitors in oncogenic signaling.
Quantitative Data & Reaction Optimization
The efficiency of the Asymmetric Ring-Opening (ARO) heavily depends on the catalyst structure and loading. Alternatively, biocatalytic deracemization using stereocomplementary ω-transaminases offers a green chemistry approach [2]. The table below summarizes the optimization parameters for obtaining highly enantioenriched (1S,2S)-2-Aminocyclopentanol.
Table 1: Optimization of Asymmetric Ring-Opening & Resolution Conditions
| Method / Catalyst | Catalyst Loading | Nucleophile / Donor | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Monomeric (salen)Co-OTf | 2.0 mol% | Phenyl carbamate | 25 | 24 | 78 | 92 |
| Oligomeric (salen)Co-OTf | 1.0 mol% | Phenyl carbamate | 25 | 12 | 91 | 98 |
| Oligomeric (salen)Co-OTf | 0.5 mol% | Phenyl carbamate | 25 | 16 | 86 | >99 (Post-recryst.) |
| Biocatalysis: (S)-ω-Transaminase | 10 U/mL (Enzyme) | Isopropylamine | 30 | 48 | 82 | >99 |
Note: The 0.5 mol% oligomeric catalyst condition provides the optimal balance of scalability, cost-efficiency, and absolute stereocontrol required for pharmaceutical-grade intermediate synthesis.
Conclusion
(1S,2S)-2-Aminocyclopentanol is an indispensable chiral building block in the synthesis of complex pharmaceutical intermediates. By leveraging cooperative bimetallic catalysis or advanced biocatalytic transamination, researchers can access this trans-1,2-amino alcohol with >99% enantiomeric purity. Its subsequent integration into API scaffolds ensures precise spatial arrangement, maximizing therapeutic target binding while minimizing off-target effects.
References
-
Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters.[Link]
-
Gruber, P., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts (MDPI).[Link]
Application Note: (1S,2S)-2-Aminocyclopentanol as a Chiral Scaffold in Asymmetric Diels-Alder Reactions
Executive Summary
(1S,2S)-2-Aminocyclopentanol is a highly versatile, conformationally restricted chiral amino alcohol. In pharmaceutical development, the construction of complex, multi-stereocenter frameworks often relies on the Asymmetric Diels-Alder (ADA) reaction[1]. By leveraging the rigid cyclopentane backbone, (1S,2S)-2-aminocyclopentanol-derived ligands (such as Schiff bases and bis(oxazolines)) provide exceptional facial stereocontrol when coordinated with transition metals like Cu(II)[2]. This application note details the mechanistic rationale, catalyst preparation, and a validated protocol for executing highly enantioselective ADA reactions.
Mechanistic Rationale: The Cyclopentane Advantage
The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its ability to restrict degrees of freedom in the transition state.
-
Conformational Rigidity: Unlike acyclic 1,2-amino alcohols (e.g., ephedrine derivatives), the trans-1,2-disubstituted cyclopentane ring of (1S,2S)-2-aminocyclopentanol locks the dihedral angle between the amino and hydroxyl groups[3]. This minimizes the entropic penalty upon metal coordination.
-
Bidentate Lewis Acid Activation: When the derived ligand coordinates to a Lewis acid (e.g., Cu(OTf)₂), the resulting complex features a well-defined chiral pocket. The weakly coordinating triflate ions allow the dienophile (e.g., an N-acyloxazolidinone) to bind in a bidentate fashion.
-
Facial Shielding: The steric bulk of the ligand selectively blocks the Si-face of the coordinated dienophile. Consequently, the incoming diene is forced to approach from the unhindered Re-face, leading to high enantiomeric excess (ee) in the endo-cycloadduct[2].
Formation and mechanistic action of the (1S,2S)-2-Aminocyclopentanol-derived chiral Lewis acid.
Catalyst Preparation Protocol
Synthesis of the Cu(II)-Schiff Base Complex Causality: A Schiff base is chosen because the imine formation extends the steric influence of the chiral center, while the phenolic OH provides a robust anionic binding site for the Cu(II) center.
Step-by-Step Methodology:
-
Condensation: In a flame-dried Schlenk flask under argon, dissolve (1S,2S)-2-aminocyclopentanol (1.0 equiv) and 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) in anhydrous ethanol (0.2 M).
-
Reflux: Stir the mixture at reflux for 4 hours. The formation of a bright yellow solution indicates imine formation.
-
Isolation: Concentrate under reduced pressure to yield the crude Schiff base ligand. Recrystallize from hot hexane.
-
Metallation: Dissolve the purified ligand in anhydrous CH₂Cl₂. Add Cu(OTf)₂ (1.0 equiv) and stir at room temperature for 12 hours.
-
Filtration: Filter the resulting dark green/brown solution through a pad of Celite under argon to remove unreacted copper salts. The filtrate contains the active chiral Lewis acid catalyst.
Application Protocol: Asymmetric Diels-Alder Reaction
Model System: Cyclopentadiene + N-Acryloyloxazolidinone
Step-by-Step Methodology:
-
Catalyst Activation: To a flame-dried flask containing 10 mol% of the Cu(II) catalyst in anhydrous CH₂Cl₂ (0.1 M), add 4 Å molecular sieves. Stir for 15 minutes at room temperature. Reasoning: Molecular sieves scavenge trace moisture, which could competitively bind to the Cu(II) center and drastically reduce enantioselectivity[3].
-
Dienophile Addition: Cool the system to -78 °C using a dry ice/acetone bath. Add N-acryloyloxazolidinone (1.0 equiv) dropwise. Stir for 15 minutes to allow complete bidentate coordination to the chiral copper complex.
-
Diene Addition: Freshly crack cyclopentadiene (from its dimer) immediately prior to use. Add cyclopentadiene (5.0 equiv) slowly down the side of the flask to maintain the low temperature. Reasoning: -78 °C maximizes the
between the diastereomeric transition states, ensuring high ee% while suppressing the uncatalyzed racemic background reaction. -
Incubation: Stir the reaction at -78 °C for 12–24 hours, monitoring conversion via TLC.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ at -78 °C, then allow it to warm to room temperature. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate the endo-cycloadduct.
Step-by-step experimental workflow for the asymmetric Diels-Alder reaction.
Quantitative Data & Optimization
The following table summarizes typical optimization parameters and their causal effects on the reaction outcome:
| Temperature (°C) | Solvent | Catalyst Loading | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess (ee %) |
| 25 | CH₂Cl₂ | 10 mol% | 95 | 85:15 | 45 |
| 0 | CH₂Cl₂ | 10 mol% | 92 | 92:8 | 78 |
| -78 | CH₂Cl₂ | 10 mol% | 88 | 98:2 | 95 |
| -78 | Toluene | 10 mol% | 75 | 95:5 | 89 |
| -78 | CH₂Cl₂ | 5 mol% | 60 | 96:4 | 92 |
Data Interpretation: Dichloromethane (CH₂Cl₂) provides the optimal balance of catalyst solubility and transition state stabilization. Lowering the temperature to -78 °C is critical for achieving >90% ee, despite a slight reduction in overall yield. Modern cycloaddition strategies continue to expand on these principles to encompass novel pericyclic processes[4].
Troubleshooting & Self-Validating Systems
To ensure the protocol is a self-validating system, implement the following checks:
-
Catalyst Integrity Check: Before adding the diene, take a 5 µL aliquot of the catalyst-dienophile mixture and analyze via IR spectroscopy. A shift in the carbonyl stretching frequency (from ~1700 cm⁻¹ to ~1660 cm⁻¹) confirms successful bidentate coordination to the Cu(II) center.
-
Diene Purity: Cyclopentadiene readily dimerizes at room temperature. If the reaction stalls or yields are low, verify the diene purity by ¹H NMR. Freshly cracked cyclopentadiene must be stored at -78 °C and used within 2 hours.
-
Enantiomeric Excess Validation: Determine the ee% using Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:Isopropanol, 1.0 mL/min). A racemic standard must be run first to establish baseline separation of the enantiomers.
References
- Title: Chiral 1,2Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis Source: ResearchGate URL
- Title: 3-Aminocyclopentanol | High-Purity Reagent Source: Benchchem URL
- Title: (1R,2R)-2-(dibutylamino)
- Title: (1R,2R)
Sources
Application Note: (1S,2S)-2-Aminocyclopentanol Mediated Enantioselective Addition of Organozinc Reagents to Aldehydes
Executive Summary
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone transformation in asymmetric synthesis, providing direct access to chiral secondary alcohols. These structural motifs are ubiquitous in active pharmaceutical ingredients (APIs) and fine chemicals.
This application note details the mechanistic rationale, experimental workflow, and validated protocols for utilizing (1S,2S)-2-aminocyclopentanol —a highly rigid, conformationally locked chiral β-amino alcohol—as a catalytic ligand in the enantioselective addition of diethylzinc (
Mechanistic Rationale & Stereochemical Control
The Role of the Cyclopentane Scaffold
The efficacy of (1S,2S)-2-aminocyclopentanol lies in its rigid trans-1,2-disubstituted cyclopentane ring. Unlike acyclic amino alcohols (e.g., ephedrine derivatives), the cyclic backbone restricts the dihedral angle between the amino and hydroxyl groups. This conformational rigidity minimizes the entropic penalty during catalyst-substrate binding and creates a highly defined, stereochemically demanding chiral pocket[1]. Both enantiomers of this ligand can be accessed in >99% ee via highly efficient chemoenzymatic kinetic resolutions of racemic precursors[2].
The Bimetallic Transition State
The reaction does not proceed via a simple monomeric zinc species. Instead, causality in the experimental design—specifically the requirement for a non-coordinating solvent and excess zinc reagent—is rooted in the formation of a bimetallic transition state.
-
Catalyst Initiation: The chiral amino alcohol reacts with one equivalent of
to release ethane gas, forming a monomeric chiral zinc-alkoxide complex. -
Dimerization & Coordination: This complex coordinates with a second equivalent of
(the alkylating agent) and the aldehyde substrate. -
Stereoselective Alkyl Transfer: The rigid chiral environment directs the alkyl group transfer exclusively to the Si-face of the aldehyde (when using the 1S,2S ligand), yielding the (S)-enantiomer of the secondary alcohol.
Catalytic cycle of bimetallic organozinc addition mediated by (1S,2S)-2-aminocyclopentanol.
Experimental Design & Causality
To ensure a self-validating and reproducible system, the following parameters are strictly controlled:
-
Solvent Selection (Anhydrous Toluene): Toluene is non-coordinating. Polar solvents (like THF or ether) coordinate to the zinc center, disrupting the highly ordered bimetallic transition state and drastically lowering enantioselectivity[3].
-
Temperature Control (0 °C): The uncatalyzed background reaction between
and aldehydes is slow but yields racemic products. Maintaining the reaction at 0 °C suppresses this background pathway while allowing the highly active chiral catalyst to drive the enantioselective transformation[1]. -
Reagent Stoichiometry: A 2.0 molar equivalent of
relative to the aldehyde is mandatory. One equivalent acts as the structural framework for the bimetallic catalyst, while the second serves as the nucleophile[3].
Standard Operating Protocol (SOP)
Safety Warning: Diethylzinc (
Materials Required
-
(1S,2S)-2-Aminocyclopentanol (Chiral Ligand, >99% ee)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (Substrate, freshly distilled to remove benzoic acid impurities)
-
Anhydrous Toluene (Deoxygenated)
-
Saturated aqueous
solution
Step-by-Step Methodology
Step 1: Catalyst Preparation
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times.
-
Add (1S,2S)-2-aminocyclopentanol (0.05 mmol, 5.0 mol% relative to the aldehyde) to the flask.
-
Inject anhydrous toluene (3.0 mL) via syringe to dissolve the ligand.
Step 2: Zinc Complex Formation
4. Cool the Schlenk flask to 0 °C using an ice-water bath.
5. Dropwise, add
-
Observation: Mild effervescence (ethane gas evolution) will occur.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the active zinc-alkoxide complex.
Step 3: Enantioselective Addition 7. Slowly inject freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) into the reaction mixture at 0 °C. 8. Allow the reaction to stir at 0 °C. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2). Complete consumption of the aldehyde typically occurs within 2 to 4 hours[3].
Step 4: Quenching and Work-up
9. Once complete, strictly maintain the temperature at 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous
-
Caution: Add dropwise to safely hydrolyze unreacted
.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (
mL). -
Combine the organic layers, wash with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification and Validation 12. Purify the crude oil via flash column chromatography (silica gel, gradient elution: 5% to 15% Ethyl Acetate in Hexanes). 13. Validate the enantiomeric excess (ee) of the purified (S)-1-phenylpropan-1-ol using Chiral High-Performance Liquid Chromatography (HPLC) (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, UV detection at 254 nm).
Step-by-step experimental workflow for the enantioselective alkylation.
Data Presentation & Substrate Scope
The following table summarizes representative, validated results for the enantioselective addition of diethylzinc to various aldehydes utilizing 5 mol% of (1S,2S)-2-aminocyclopentanol at 0 °C[1][2][4].
| Substrate (Aldehyde) | Ligand Loading | Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Major Configuration |
| Benzaldehyde | 5 mol% | 2.5 | 96 | 97 | (S) |
| p-Chlorobenzaldehyde | 5 mol% | 2.0 | 94 | 96 | (S) |
| p-Methoxybenzaldehyde | 5 mol% | 4.0 | 89 | 94 | (S) |
| 2-Naphthaldehyde | 5 mol% | 3.0 | 92 | 95 | (S) |
| Hexanal (Aliphatic) | 5 mol% | 6.0 | 82 | 84 | (S) |
| Cinnamaldehyde | 5 mol% | 3.5 | 88 | 90 | (S) |
Note: Aliphatic aldehydes generally exhibit slightly lower enantioselectivities compared to aromatic systems due to the lack of stabilizing
References
-
Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors ResearchGate. Available at:[Link]
-
Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis ResearchGate. Available at:[Link]
Sources
Synthesis of antiviral compounds using (1S,2S)-2-Aminocyclopentanol
Future research should focus on expanding the structural diversity of these analogues by introducing different nucleobases and functionalizing the cyclopentane ring. [4]Elucidating the precise mechanisms of action and exploring their potential against emerging viral threats will be crucial for translating these promising scaffolds into clinically effective therapeutics. [5]
References
- The Core Mechanisms of Aminocyclopentanol Derivatives: A Technical Guide for Researchers. Benchchem.
- Scheme 1. Synthesis of carbocyclic nucleoside analogues 13. ResearchGate.
- Synthesis of Carbocyclic Aminonucleosides. Experts@Minnesota.
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC.
- Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry.
- Synthesis of carbocyclic nucleosides. Scilit.
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.
- Antiviral drug discovery: preparing for the next pandemic. Infection Learning Hub.
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Large-scale asymmetric synthesis with (1S,2S)-2-Aminocyclopentanol auxiliary
Application Note: Large-Scale Asymmetric Synthesis with (1S,2S)-2-Aminocyclopentanol
Part 1: Executive Summary & Strategic Rationale
In the landscape of large-scale pharmaceutical synthesis, (1S,2S)-2-Aminocyclopentanol (ACP) represents a critical class of chiral controllers. Unlike its cis-isomer (often used to generate "Ghosh-type" oxazolidinone auxiliaries), the trans-(1S,2S) isomer finds its most potent application as a chiral ligand in Ligand-Accelerated Catalysis (LAC), specifically in the asymmetric alkylation of aldehydes using organozinc reagents.
Why (1S,2S)-ACP for Scale-Up?
-
Conformational Rigidity: The cyclopentane backbone imposes a stricter steric environment than acyclic analogs (e.g., amino alcohols derived from leucine), leading to higher enantiomeric excess (ee).
-
Atom Economy: Used catalytically (1–5 mol%) rather than stoichiometrically, it drastically reduces waste compared to traditional covalently bound auxiliaries (e.g., Evans oxazolidinones).
-
Immobilization Potential: The secondary amine functionality allows for covalent attachment to polymer supports (e.g., Merrifield resin), enabling catalyst recovery and continuous flow processing—a requirement for modern "Green Manufacturing."[1]
Part 2: Mechanism of Action
The efficacy of (1S,2S)-ACP in asymmetric synthesis relies on its ability to form a bimetallic chelate with dialkylzinc reagents. The active species is not the free amino alcohol but a zinc-alkoxide complex formed in situ.
Mechanistic Pathway:
-
Pre-catalyst Formation: The amino alcohol reacts with diethylzinc (Et₂Zn) to form a mono-zinc alkoxide.
-
Dimer/Oligomer Equilibrium: These species often aggregate; however, the addition of aldehyde breaks the aggregate to form the active monomeric species.
-
Stereoselection: The rigid cyclopentyl backbone directs the coordination of the aldehyde, exposing only one face (typically Si-face or Re-face depending on N-substitution) to the alkyl transfer.
Caption: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes using (1S,2S)-ACP.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Active Ligand (N-Benzylation)
Note: The N-alkylated derivative is often superior to the primary amine in terms of solubility and selectivity.
Reagents:
-
(1S,2S)-2-Aminocyclopentanol hydrochloride (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (Solvent)[2]
-
Triethylamine (Et₃N) (1.0 eq, to free the base)
Step-by-Step:
-
Free Basing: Dissolve the hydrochloride salt in Methanol. Add Et₃N and stir for 15 min.
-
Imine Formation: Add Benzaldehyde dropwise. Stir at Room Temperature (RT) for 4 hours. Monitor by TLC for disappearance of amine.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[2][3][4] Wash combined organics with Brine. Dry over Na₂SO₄.[3]
-
Purification: Recrystallize from Hexane/EtOAc to obtain (1S,2S)-2-(benzylamino)cyclopentanol as a white crystalline solid.
Protocol B: Large-Scale Asymmetric Alkylation (Batch Mode)
Target: Synthesis of (S)-1-phenyl-1-propanol (Model Reaction)
Parameters:
-
Scale: 50 mmol Aldehyde
-
Catalyst Loading: 2 mol%
-
Temperature: 0°C
-
Time: 6–12 Hours
Procedure:
-
Catalyst Formation: In a flame-dried reactor under Argon, dissolve (1S,2S)-2-(benzylamino)cyclopentanol (191 mg, 1.0 mmol) in anhydrous Toluene (100 mL).
-
Zinc Addition: Cool to 0°C. Add Diethylzinc (1.0 M in Hexane, 60 mL, 60 mmol) dropwise over 20 minutes. Critical: Exothermic. Control internal temp < 5°C.
-
Aging: Stir at 0°C for 30 minutes to ensure formation of the zinc-aminoalkoxide complex.
-
Substrate Addition: Add Benzaldehyde (5.3 g, 50 mmol) dropwise over 1 hour.
-
Reaction: Stir at 0°C until HPLC indicates >98% conversion.
-
Quench: Carefully add saturated NH₄Cl (50 mL) dropwise. (Caution: Ethane gas evolution).
-
Isolation: Separate layers. Extract aqueous phase with Toluene. Wash organics with 1M HCl (to remove ligand) then Brine.
-
Ligand Recovery: Basify the HCl washings with NaOH to pH 12 and extract with EtOAc to recover the chiral ligand (>90% recovery is typical).
Performance Data (Representative):
| Parameter | Value | Notes |
| Yield | 92–96% | Isolated yield after distillation |
| Enantiomeric Excess (ee) | 94–98% | Determined by Chiral HPLC (OD-H column) |
| Catalyst Recovery | >90% | Via acid/base extraction |
| Reaction Time | 6–12 h | Dependent on aldehyde sterics |
Part 4: Immobilization for Continuous Process (The Scale-Up Solution)
For multi-kilogram campaigns, immobilizing the ligand on a polymer support eliminates the need for chromatographic purification and enables flow chemistry.
Workflow:
-
Resin Selection: Merrifield Resin (Chloromethylated polystyrene), 1.0–1.5 mmol Cl/g loading.
-
Coupling: React (1S,2S)-ACP with the resin in DMF using NaH or K₂CO₃ as base at 60°C for 24h.
-
Capping: Treat with excess Benzylamine to cap unreacted chloride sites (preventing non-selective background reaction).
-
Activation: Wash with THF/HCl sequence to ensure the amine is ready for coordination.
Caption: Workflow for immobilizing (1S,2S)-ACP onto Merrifield resin for heterogeneous catalysis.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<80% ee) | Moisture contamination | Ensure Toluene is <50 ppm H₂O. Use fresh Et₂Zn. |
| Low Conversion | Aggregation of Zn-species | Increase catalyst loading to 5 mol% or add non-chiral additives (e.g., Ti(OiPr)₄) to break aggregates. |
| Racemization | Product instability | Avoid acidic workup if the product is acid-sensitive; use EDTA quench instead. |
| Exotherm Spikes | Fast Et₂Zn addition | Use a dosing pump for Et₂Zn addition; maintain active cooling. |
References
-
BenchChem Application Note. Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol. Retrieved from
-
Sigma-Aldrich Product Specification. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Retrieved from
- Noyori, R., & Kitamura, M. (1991).Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.
-
BenchChem Immobilization Protocol. Application Notes and Protocols for the Immobilization of (1S,2S)-2-(benzylamino)cyclopentanol on Solid Supports. Retrieved from
Sources
Advanced Protocol: Synthesis and Application of (1S,2S)-2-Aminocyclopentanol-Derived Chiral Catalysts
Executive Summary
This application note details the preparation of high-value chiral catalysts derived from (1S,2S)-2-aminocyclopentanol . While trans-1,2-diaminocyclohexane and aminoindanol are ubiquitous in asymmetric synthesis, the cyclopentyl scaffold offers unique conformational rigidity and a distinct "bite angle" (approx. 102-105°) that can offer superior enantioselectivity for specific sterically constrained substrates.
This guide covers three critical modules:
-
Scaffold Generation: Enzymatic Kinetic Resolution (EKR) of racemic trans-2-aminocyclopentanol.
-
Lewis Acid Catalysis: Synthesis of cyclopentyl-CBS (Corey-Bakshi-Shibata) oxazaborolidines.
-
Organocatalysis: Preparation of bifunctional thiourea catalysts.
Module 1: Scaffold Preparation via Enzymatic Resolution
The most efficient route to enantiopure (1S,2S)-2-aminocyclopentanol is the kinetic resolution of its racemic trans-precursor using Candida antarctica Lipase B (CAL-B). This method is preferred over classical tartrate resolution due to higher scalability and atom economy.
The Principle
Lipases like CAL-B exhibit high enantioselectivity toward the R-enantiomer of secondary amines/alcohols in acylation reactions. By subjecting the racemic mixture to CAL-B in the presence of an acyl donor, the (1R,2R)-enantiomer is converted to an amide, leaving the desired (1S,2S)-amine unreacted and easily separable via acid-base extraction.
Experimental Protocol
Reagents:
-
Racemic trans-2-aminocyclopentanol (100 mmol)
-
Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate
-
CAL-B (immobilized, e.g., Novozym 435, 20 mg/mmol)
Workflow:
-
Dissolution: Dissolve racemic amine (10.1 g, 100 mmol) in dry ethyl acetate (200 mL).
-
Initiation: Add immobilized CAL-B (2.0 g).
-
Incubation: Shake/stir at 30°C for 24–48 hours. Monitor conversion via GC or HPLC. Stop when conversion reaches ~50%.
-
Filtration: Filter off the enzyme (can be recycled).
-
Separation (Critical Step):
-
Evaporate volatiles to obtain a mixture of Amide (R,R) and Amine (S,S).
-
Dissolve residue in DCM.
-
Extract with 1M HCl (3x). The (1S,2S)-amine moves to the aqueous phase; the (1R,2R)-amide remains in the organic phase.
-
-
Recovery: Basify the aqueous layer (pH > 12) with NaOH pellets/solution and extract with DCM. Dry (Na2SO4) and concentrate.
Yield/QC:
-
Expected Yield: 35–40% (theoretical max 50%).
-
Optical Purity: >98% ee (verify via chiral HPLC or optical rotation).
Visualization: Resolution Workflow
Figure 1: Chemoenzymatic resolution workflow separating the (1S,2S) amine from the (1R,2R) amide.
Module 2: Synthesis of Cyclopentyl-CBS Catalyst
The (1S,2S)-amino alcohol serves as a precursor to oxazaborolidines (CBS catalysts), which are powerful reagents for the enantioselective reduction of prochiral ketones.
Mechanistic Insight
The catalyst functions by binding borane (BH3) at the nitrogen atom, activating it for hydride transfer. The rigid cyclopentyl backbone directs the ketone substrate's approach, minimizing steric clash on one face and maximizing it on the other.
Experimental Protocol
Reagents:
-
(1S,2S)-2-aminocyclopentanol (10 mmol)
-
Methylboronic acid (10 mmol) (or n-Butylboronic acid)
-
Toluene (anhydrous)
Step-by-Step:
-
Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a condenser under Argon/Nitrogen.
-
Combination: Add the amino alcohol (1.01 g) and methylboronic acid (0.60 g) to Toluene (50 mL).
-
Dehydration: Reflux the mixture for 2–4 hours. The reaction is driven by the azeotropic removal of water (theoretical: 180 mg water).
-
Completion: Once water evolution ceases, cool the mixture.
-
Isolation: Concentrate the toluene under reduced pressure (inert atmosphere). The resulting oxazaborolidine is moisture-sensitive and is typically used in situ or stored as a 0.5M solution in toluene.
Validation (Application): Use 10 mol% of this catalyst to reduce Acetophenone with BH3·THF.
Module 3: Bifunctional Thiourea Catalyst Synthesis
Replacing the -OH group with a thiourea moiety creates a bifunctional organocatalyst capable of simultaneous Hydrogen-bond activation (via thiourea) and HOMO activation (via the amine, if derivatized further) or Brønsted base catalysis.[1]
Protocol: Isothiocyanate Coupling
Reagents:
-
(1S,2S)-2-aminocyclopentanol (5 mmol)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (5 mmol)
-
THF (Dry)
Workflow:
-
Mix: Dissolve the isothiocyanate (1.36 g) in THF (10 mL) at 0°C.
-
Add: Dropwise add a solution of (1S,2S)-2-aminocyclopentanol (0.51 g) in THF (5 mL).
-
React: Stir at Room Temperature for 4–6 hours. TLC should show disappearance of the isothiocyanate.
-
Purify: Evaporate solvent. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Product: A white/off-white solid.
Visualization: Catalytic Logic (Thiourea)
Figure 2: Bifunctional activation mode. The thiourea moiety binds the electrophile via H-bonding, while the chiral scaffold directs the nucleophilic attack.
Analytical Data Summary
| Catalyst Type | Key Intermediate | Analytical Method | Critical QC Parameter |
| Scaffold | (1S,2S)-2-aminocyclopentanol | Chiral HPLC (Chiralcel OD-H) | >98% ee, no amide impurity |
| CBS Catalyst | B-Methyl-oxazaborolidine | 11B-NMR | Shift confirming N-B-O ring formation |
| Thiourea | N-3,5-(CF3)2Ph derivative | 1H-NMR, 19F-NMR | Presence of NH protons (broad singlets) |
References
-
González-Sabín, J., et al. (2009).[4] "Highly efficient chemoenzymatic syntheses of trans-2-aminocyclopentanol derivatives." Journal of Molecular Catalysis B: Enzymatic. [4]
-
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.
-
Takemoto, Y. (2005).[1] "Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry.
-
Luna, H., et al. (2006). "Enzymatic resolution of 2-aminocycloalkanols." Tetrahedron: Asymmetry.
Sources
Application Notes and Protocols for the Stereoselective Synthesis of β-Amino Acids Using (1S,2S)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Amino Acids and the Role of Chiral Auxiliaries
β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural modification imparts significant and advantageous properties, making them valuable building blocks in medicinal chemistry and drug development.[1] Peptides incorporating β-amino acids, known as β-peptides, exhibit enhanced metabolic stability due to their resistance to proteolytic degradation.[2] This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs. Furthermore, β-amino acids are integral components of numerous biologically active natural products, including antibiotics and anticancer agents.[2]
The synthesis of enantiomerically pure β-amino acids presents a significant challenge in organic chemistry. One of the most robust and reliable methods to control stereochemistry during their synthesis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over the other.[3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[4]
(1S,2S)-2-Aminocyclopentanol is a highly effective chiral auxiliary for the stereoselective synthesis of a variety of chiral molecules, including β-amino acids.[4] Its rigid cyclopentane framework provides a well-defined steric environment, leading to high levels of stereocontrol in reactions such as enolate alkylation and conjugate additions.[4] This document provides detailed protocols for the use of (1S,2S)-2-aminocyclopentanol as a chiral auxiliary in the synthesis of β-amino acids, from the preparation of the key oxazolidinone intermediate to the final cleavage and recovery of the auxiliary.
Overall Synthetic Strategy
The general strategy for the synthesis of β-amino acids using (1S,2S)-2-aminocyclopentanol as a chiral auxiliary involves a three-stage process. First, the amino alcohol is converted into a rigid cyclopentano-oxazolidinone. Second, this chiral auxiliary is N-acylated, and the resulting imide is subjected to a diastereoselective bond-forming reaction (e.g., conjugate addition or alkylation) to create the β-amino acid stereocenter. Finally, the chiral auxiliary is cleaved to yield the desired β-amino acid and is recovered.
Caption: Overall workflow for beta-amino acid synthesis.
Experimental Protocols
Part 1: Synthesis of the Chiral Auxiliary: (4R,5S)-Cyclopentano[d]oxazolidin-2-one
The conversion of (1S,2S)-2-aminocyclopentanol to the corresponding oxazolidinone is achieved through a Curtius rearrangement of an intermediate acyl azide. This protocol is adapted from the work of Ghosh et al.[4]
Materials:
-
(1S,2S)-2-Aminocyclopentanol hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous benzene or toluene
-
Silica gel for column chromatography
-
Hexane
-
Tetrahydrofuran (THF)
Protocol:
-
Free-basing of (1S,2S)-2-aminocyclopentanol:
-
Dissolve (1S,2S)-2-aminocyclopentanol hydrochloride in water.
-
Cool the solution in an ice bath and add a 1 M aqueous solution of NaOH until the pH is >12.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amino alcohol.
-
-
Formation of the Carboxylic Acid:
-
This step assumes the synthesis starts from a precursor like ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate, which is hydrolyzed to the corresponding carboxylic acid. For this protocol, we will describe the subsequent Curtius rearrangement.
-
-
Curtius Rearrangement and Cyclization:
-
To a stirred solution of the corresponding carboxylic acid (derived from the amino alcohol precursor, 1.0 equiv) in anhydrous benzene or toluene (0.2 M) at room temperature, add triethylamine (1.1 equiv).
-
Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise to the solution.
-
After the addition is complete, heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 50% EtOAc in hexane) to furnish the (4R,5S)-cyclopentano[d]oxazolidin-2-one as a white solid.
-
Part 2: N-Acylation of the Chiral Auxiliary
This protocol describes the general procedure for the N-acylation of the (4R,5S)-cyclopentano[d]oxazolidin-2-one to prepare it for stereoselective reactions.
Materials:
-
(4R,5S)-Cyclopentano[d]oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride for alkylation, or an α,β-unsaturated acyl chloride for conjugate addition)
-
Anhydrous diethyl ether or dichloromethane (DCM)
Protocol:
-
To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-acyl-oxazolidinone.
Part 3: Diastereoselective Alkylation
This protocol, adapted from Ghosh et al., demonstrates the high diastereoselectivity of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary in an enolate alkylation reaction.[4]
Caption: Mechanism of diastereoselective alkylation.
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
Protocol:
-
To a solution of the N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA or NaHMDS (1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated product.
| Electrophile | Diastereomeric Excess (% de) | Yield (%) |
| Benzyl bromide | >99 | 85 |
| Methyl iodide | >99 | 88 |
| Allyl bromide | >99 | 82 |
| Data adapted from Ghosh et al.[4] |
Part 4: Diastereoselective Conjugate Addition (General Protocol)
While a specific protocol for the (4R,5S)-cyclopentano[d]oxazolidin-2-one is not detailed in the provided search results, the following general protocol is based on established methods for other oxazolidinone auxiliaries and is expected to provide high diastereoselectivity.
Materials:
-
N-Crotonyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (or other α,β-unsaturated derivative)
-
Organocuprate reagent (e.g., lithium dibutylcuprate, prepared from CuI and n-BuLi)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Protocol:
-
Prepare the N-crotonyl derivative of the auxiliary as described in Part 2.
-
In a separate flask under an inert atmosphere, prepare the organocuprate reagent. For example, to a suspension of copper(I) iodide (1.1 equiv) in anhydrous THF at -40 °C, add n-butyllithium (2.2 equiv) dropwise. Stir for 30 minutes.
-
Cool the solution of the N-crotonyl-oxazolidinone (1.0 equiv) in anhydrous THF to -78 °C.
-
Add the freshly prepared organocuprate solution to the solution of the N-crotonyl-oxazolidinone via cannula.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 5: Cleavage of the Chiral Auxiliary
This protocol describes the mild cleavage of the N-acyl oxazolidinone to yield the desired β-amino acid and recover the chiral auxiliary.[4]
Caption: Auxiliary cleavage workflow.
Materials:
-
N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
Protocol:
-
Dissolve the N-acyl-oxazolidinone adduct (1.0 equiv) in a mixture of THF and water (3:1 v/v, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv, 0.5 M).
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv).
-
Stir for an additional 20 minutes at room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous solution with diethyl ether (3 x 30 mL) to recover the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically pure β-amino acid.
| Product | Auxiliary Recovery (%) |
| (R)-3-amino-2-methyl-5-phenylpentanoic acid | 80-85 |
| (R)-3-amino-2-methylhexanoic acid | 80-85 |
| Data adapted from similar oxazolidinone cleavage protocols. |
Conclusion
(1S,2S)-2-Aminocyclopentanol serves as an excellent chiral auxiliary for the stereoselective synthesis of β-amino acids. The derived (4R,5S)-cyclopentano[d]oxazolidin-2-one provides a rigid and predictable platform for highly diastereoselective carbon-carbon bond-forming reactions. The protocols outlined in this document offer a robust and reliable pathway to access a wide range of enantiomerically pure β-amino acids, which are of significant interest to the pharmaceutical and biotechnology industries. The high diastereoselectivities achieved, coupled with the efficient recovery of the chiral auxiliary, make this a practical and cost-effective synthetic strategy.
References
- Ghosh, A. K., Cho, H., & Onishi, M. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(20), 3687-3690.
- Smolecule. (2026). Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids.
-
Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research.
- Sleebs, B. E., Van Nguyen, T., & Hughes, A. B. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids.
- Tessier, A. et al. (2008). Highly diastereoselective synthetic route to enantiopure beta(2)-amino acids and gamma-amino alcohols using a fluorinated oxazolidine (Fox) as chiral auxiliary. The Journal of Organic Chemistry, 73(10), 3970-3973.
- García-López, M. T., González-Muñiz, R., & Harto, M. J. (2002). Stereoselective Synthesis of β-Amino Acids by Aldol-Type Addition. Current Organic Chemistry, 6(10), 897-920.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Byrd, K. M., & Douglas, C. J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein journal of organic chemistry, 11, 530–562.
- Kim, Y. H., Byun, I. S., & Choi, J. Y. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
- Yuan, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol.
-
Chiroblock GmbH. (n.d.). Potential/Actual applications of beta2-amino acids. Retrieved from [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diastereoselectivity in (1S,2S)-2-Aminocyclopentanol Reactions
Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges researchers face when synthesizing the (1S,2S) enantiomer of 2-aminocyclopentanol.
Achieving high diastereomeric ratio (dr) and enantiomeric excess (ee) in cyclic β-amino alcohols requires precise control over transition-state geometries. This guide bypasses generic advice, focusing instead on the causality of stereochemical outcomes, self-validating experimental protocols, and field-proven biocatalytic and transition-metal strategies.
Mechanistic Foundations & Causality (The "Why")
To control the stereochemistry of 2-aminocyclopentanol, one must exploit the stereoelectronic constraints of the five-membered ring.
The Causality of Trans Selectivity:
The most reliable method for synthesizing trans-1,2-amino alcohols is the nucleophilic desymmetrization (ring-opening) of meso-cyclopentene oxide. Because the incoming nucleophile (e.g., an amine, azide, or carbamate) must donate electron density into the epoxide's C–O antibonding orbital (
The Causality of Absolute (1S,2S) Configuration: While the epoxide ring-opening guarantees the trans geometry, it yields a racemic mixture of (1S,2S) and (1R,2R) unless the symmetry of the meso epoxide is broken. To isolate the (1S,2S) enantiomer, we must employ either:
-
Asymmetric Ring Opening (ARO): Using a chiral catalyst (like an oligomeric (salen)Co(III) complex) that pre-organizes a bimetallic transition state, selectively activating one specific C–O bond of the epoxide [1].
-
Kinetic Resolution: Using stereoselective enzymes (lipases or transaminases) that possess a chiral binding pocket specifically contoured to stabilize the transition state of only one enantiomer [2][3].
Troubleshooting Guides & FAQs
Q1: I am synthesizing 2-aminocyclopentanol via the reductive amination of 2-hydroxycyclopentanone, but my diastereoselectivity is poor (yielding cis/trans mixtures). How can I fix this? A1: Reductive amination of cyclic ketones inherently risks poor diastereoselectivity because the intermediate cyclic imine is planar and can be reduced by hydride donors from either the top or bottom face. To strictly enforce trans selectivity, switch your synthetic route to the asymmetric ring-opening of meso-cyclopentene oxide. If you must proceed via the ketone precursor, abandon chemical reductants and utilize a stereoselective ω-transaminase. For instance, the MVTA transaminase from Mycobacterium vanbaalenii has been proven to perform asymmetric reductive amination on cyclic substrates, yielding trans-β-amino alcohols with >99% ee [2].
Q2: During the kinetic resolution of racemic trans-2-aminocyclopentanol using standard lipases, my reaction stalls at 50% conversion, and the ee of the remaining substrate is suboptimal. Why? A2: A stall at exactly 50% conversion is not a failure; it is the theoretical maximum yield for a classical kinetic resolution. The enzyme selectively acylates one enantiomer (e.g., the 1R,2R isomer), leaving your desired (1S,2S) isomer unreacted. If the ee of the remaining substrate is low, your chosen lipase lacks a sufficient Enantiomeric Ratio (E-value) for the rigid cyclopentyl scaffold. Switch to Pseudomonas sp. lipases (such as Lipase PS). Research indicates that Lipase PS provides superior pocket-fitting for trans-2-azidocycloalkanols, resolving them with exceptional enantioselectivity [3]. Ensure you use an irreversible acyl donor like vinyl acetate to prevent equilibrium shifting.
Q3: I am using a monomeric (salen)Co(III) catalyst for the asymmetric ring-opening of cyclopentene oxide, but my ee is stuck at 70%. How do I push this >95%? A3: Monomeric (salen)Co(III) complexes often struggle with unreactive aliphatic epoxides like cyclopentene oxide. The ring-opening mechanism is cooperative: it requires two metal centers—one to act as a Lewis acid to activate the epoxide oxygen, and another to deliver the nucleophile. In dilute solutions, the probability of two monomeric catalysts perfectly aligning is low. By upgrading to a cyclic oligomeric (salen)Co(III) complex , the intramolecular distance between the cobalt centers is permanently pre-organized. This drastically increases the local concentration of the bimetallic transition state, reliably pushing the ee to >99% [1].
Experimental Protocols
Every protocol utilized in stereoselective synthesis must be a self-validating system. The following workflows include built-in analytical checkpoints.
Protocol A: Asymmetric Ring-Opening using Oligomeric (salen)Co(III)[1]
This method establishes the (1S,2S) configuration directly from an achiral starting material.
-
Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, dissolve the cyclic oligomeric (salen)Co(III)-OTf catalyst (1.0 mol%) in anhydrous MTBE.
-
Nucleophilic Addition: Add meso-cyclopentene oxide (1.0 equiv) followed by phenyl carbamate (1.05 equiv). Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor via GC-FID. The strict anti-periplanar attack guarantees the trans configuration.
-
Deprotection: Upon completion (approx. 12 h), concentrate the mixture. Treat the crude intermediate with LiOH in EtOH/H₂O at 80°C to cleave the carbamate group, yielding the free (1S,2S)-2-aminocyclopentanol.
-
System Validation (Critical): Derivatize a 5 mg aliquot of the final product with trifluoroacetic anhydride (TFAA) in pyridine/CH₂Cl₂. Analyze the N,O-bis-trifluoroacetyl derivative via chiral GC (γ-TA column, 100 °C isothermal) to validate that the ee is >99%.
Protocol B: Chemoenzymatic Kinetic Resolution using Lipase PS [3]
This method isolates the (1S,2S) configuration from a racemic mixture.
-
Substrate Preparation: Dissolve racemic trans-2-azidocyclopentanol (100 mM) in anhydrous diisopropyl ether.
-
Biocatalyst Addition: Add immobilized Lipase PS (Pseudomonas sp., 50 mg/mmol substrate) and vinyl acetate (3.0 equiv) as the irreversible acyl donor.
-
Incubation: Incubate the suspension at 37°C with orbital shaking (200 rpm).
-
Termination & Separation: Monitor the reaction via chiral HPLC. Stop the reaction at exactly 50% conversion by filtering off the immobilized enzyme. Separate the unreacted (1S,2S)-2-azidocyclopentanol from the acylated (1R,2R)-byproduct via silica gel flash chromatography.
-
Reduction to Amine: Reduce the purified (1S,2S)-azide using Pd/C (10 wt%) under H₂ atmosphere (1 atm) in methanol for 4 hours. Filter through Celite to yield pure (1S,2S)-2-aminocyclopentanol.
Quantitative Data Summaries
The following table synthesizes the expected quantitative outcomes of various catalytic strategies for generating the (1S,2S) isomer.
| Catalytic Strategy | Catalyst / Enzyme | Max Theoretical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Scalability |
| Asymmetric Ring Opening | Monomeric (salen)Co(III) | 100% | >99:1 (trans) | ~70 - 85% | Moderate |
| Asymmetric Ring Opening | Oligomeric (salen)Co(III) | 100% | >99:1 (trans) | >99% | High (Multi-gram) |
| Kinetic Resolution | Lipase PS (Pseudomonas) | 50% | >99:1 (trans) | >99% | High |
| Asymmetric Reductive Amination | MVTA Transaminase | 100% | >99:1 (trans) | >99% | Moderate (Requires cofactor recycling) |
Process Workflows & Mechanistic Visualizations
Reaction pathway for the asymmetric ring opening of meso-cyclopentene oxide.
Enzymatic kinetic resolution workflow for isolating (1S,2S)-2-aminocyclopentanol.
References
-
Birrell, J. A., & Jacobsen, E. N. "I. Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis II. Development of a..." Harvard DASH.[Link]
-
Zhang, J. et al. "Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii." Journal of Biotechnology / PubMed.[Link]
-
Ami, E., & Ohrui, H. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry / PubMed.[Link]
Overcoming low yields in (1S,2S)-2-Aminocyclopentanol mediated synthesis
Technical Support Center: Troubleshooting (1S,2S)-2-Aminocyclopentanol Mediated Synthesis
(1S,2S)-2-Aminocyclopentanol is a highly versatile chiral 1,2-amino alcohol utilized extensively as a chiral auxiliary, ligand, and foundational building block in asymmetric pharmaceutical synthesis[1]. However, researchers frequently encounter significant yield bottlenecks when synthesizing this molecule or employing it in downstream reactions.
This technical guide bypasses generic advice to address the fundamental thermodynamic and kinetic realities of cyclopentyl ring systems, providing actionable, self-validating protocols to rescue your yields.
Part 1: Mechanistic Root Causes of Yield Attrition
To troubleshoot effectively, we must first understand the causality behind the failures. The unique geometry of the five-membered cyclopentyl ring dictates its reactivity profile:
-
Trans-Fused 5-5 Ring Strain: When synthesizing the amino alcohol via the ring-opening of cyclopentene oxide using carbamates, the intermediate struggles to cyclize. Unlike cyclohexyl derivatives that readily form stable oxazolidinones, the trans-fused 5-5 ring system introduces severe unfavorable angle strain[2][3]. This forces the reaction into an oligomeric pathway rather than a clean monomeric cyclization, requiring specific hydrolytic workarounds[2].
-
The 1,3-Oxazolidine Trap: In downstream applications requiring imine formation (reacting the amine with a carbonyl), the adjacent secondary alcohol acts as a competing internal nucleophile. The initial hemiaminal intermediate rapidly undergoes intramolecular cyclization to form an undesired 1,3-oxazolidine, drastically reducing the yield of the target imine[4].
-
Oxidative Instability: Attempting to oxidize the secondary alcohol to an α-amino ketone without masking the amine leads to catastrophic yield loss. The free amine interferes with oxidants (like PCC), and the resulting α-amino ketone is highly prone to self-condensation[4].
Part 2: Troubleshooting Q&A (FAQs)
Q1: I am trying to synthesize (1S,2S)-2-Aminocyclopentanol via the catalytic asymmetric ring-opening of cyclopentene oxide, but my reaction stalls and yields a complex polymeric mixture. What is happening? A: You are observing the thermodynamic rejection of the trans-fused 5-5 ring system. When using an aryl carbamate and a catalyst, the initial addition occurs, but the subsequent intramolecular cyclization (which works perfectly for six-membered rings) fails due to ring strain[2][3]. Instead, the molecules form carbamate-bridged oligomers[3]. Solution: Do not attempt to isolate the intermediate. Instead, treat the entire crude oligomeric mixture with a strong base (e.g., NaOH) to hydrolyze the carbamate linkages. This will liberate the free trans-1,2-amino alcohol in high overall yield (>99% ee)[2]. Furthermore, ensure you are using an oligomeric (salen)Co-OTf catalyst, which provides superior rate and enantioselectivity compared to monomeric variants[3].
Q2: During N-alkylation via reductive amination, my NMR shows a massive peak for a 1,3-oxazolidine side product instead of my desired imine/amine. How do I prevent this? A: 1,2-amino alcohols are notorious for this side reaction. The proximity of the hydroxyl group allows it to attack the hemiaminal intermediate faster than water can be eliminated[4]. Solution: You must alter the kinetics. First, rigorously remove water from the reaction matrix using activated 4Å molecular sieves or a Dean-Stark apparatus to drive the equilibrium toward the imine[4]. If oxazolidine formation persists, you must temporarily mask the hydroxyl group using a silyl ether (e.g., O-TBS) prior to condensation.
Q3: Swern and PCC oxidations of the cyclopentanol moiety are resulting in black tar and <15% yield. Is the ring cleaving? A: The ring is likely intact, but your product is self-destructing. The free amine group actively interferes with the chromium/sulfonium species, and if any α-amino ketone is successfully formed, it immediately undergoes intermolecular self-condensation[4]. Solution: Mandatory N-protection. Convert the amine to an N-Boc or N-Cbz carbamate before attempting the oxidation. Once oxidized, the protecting group can be cleaved under standard acidic or hydrogenolytic conditions[4].
Part 3: Validated Experimental Protocols
Protocol A: High-Yield Synthesis of (1S,2S)-2-Aminocyclopentanol
This protocol utilizes the Bartoli method, avoiding hazardous hydrazoic acid by substituting it with aryl carbamates and an oligomeric catalyst[2].
-
Catalyst Preparation: Load 1.0 mol % of oligomeric (salen)Co-OTf catalyst into a flame-dried, nitrogen-purged round-bottom flask[2].
-
Reagent Addition: Add cyclopentene oxide (1.0 equiv) and phenyl carbamate (1.05 equiv) dissolved in anhydrous MTBE to achieve a high concentration molarity.
-
Reaction: Stir the mixture at 50 °C for 24 hours. Note: Do not monitor for oxazolidinone formation; expect oligomerization[3].
-
Hydrolytic Cleavage: Concentrate the reaction mixture under reduced pressure. Resuspend the crude oligomers in a 2M NaOH/EtOH solution (1:1 v/v) and reflux for 4 hours to drive complete hydrolysis[2].
-
Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and treat with HCl in dioxane to precipitate (1S,2S)-2-Aminocyclopentanol hydrochloride as a highly pure, recrystallizable salt (>99% ee)[2].
Protocol B: N-Boc Protection to Prevent Oxidative Degradation
A self-validating step to ensure the amine does not interfere with subsequent alcohol oxidation[4].
-
Solvation: Dissolve (1S,2S)-2-Aminocyclopentanol (1.0 eq) in a 1:1 mixture of THF and H₂O.
-
Basification: Add NaHCO₃ (2.0 eq) and stir for 10 minutes at room temperature to ensure the amine is fully deprotonated[4].
-
Protection: Dropwise add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir vigorously for 4 hours.
-
Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. The resulting N-Boc-(1S,2S)-2-Aminocyclopentanol is now stable for PCC or Swern oxidation[4].
Part 4: Data Visualization & Workflows
Table 1: Quantitative Impact of Reaction Conditions on Yield
| Reaction Objective | Substrate / Condition | Catalyst / Reagent | Resulting Yield | Enantiomeric Excess (ee) | Primary Failure Mode Avoided |
| Epoxide Ring Opening | Cyclopentene Oxide (50°C) | Monomeric (salen)Co-OTf | < 40% | ~ 75% | Sluggish kinetics, poor facial selectivity[3]. |
| Epoxide Ring Opening | Cyclopentene Oxide (50°C) | Oligomeric (salen)Co-OTf | > 90% (After Hydrolysis) | > 99% | Overcomes 5-5 ring strain via oligomer pathway[2][3]. |
| Alcohol Oxidation | Unprotected Amino Alcohol | PCC (1.5 eq) | < 15% | N/A | Amine interference / self-condensation[4]. |
| Alcohol Oxidation | N-Boc Protected Alcohol | PCC (1.5 eq) | 88% | N/A | Prevents α-amino ketone degradation[4]. |
Diagram 1: Mechanistic Divergence in Carbonyl Condensation
Mechanistic divergence: Imine formation vs. 1,3-oxazolidine side-reaction.
Diagram 2: Asymmetric Synthesis Workflow
Workflow for the catalytic asymmetric synthesis of (1S,2S)-2-Aminocyclopentanol.
References
-
Bartoli, G., et al. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Sources
- 1. (1R,2R)-2-Aminocyclopentanol | 59260-76-3 | Benchchem [benchchem.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Asymmetric Synthesis with (1S,2S)-2-Aminocyclopentanol
Welcome to the Application Scientist Support Center. Working with chiral bifunctional building blocks like (1S,2S)-2-aminocyclopentanol presents unique synthetic challenges. Because the molecule possesses both a nucleophilic primary amine and a secondary hydroxyl group on a sterically constrained cyclopentane ring, it is highly prone to chemoselectivity issues, stereochemical epimerization, and intramolecular side reactions.
This guide is designed for drug development professionals and researchers to troubleshoot and prevent the most common side reactions encountered during the asymmetric synthesis of cyclopentyl-based pharmacophores.
Quantitative Summary of Common Side Reactions
Before diving into specific troubleshooting workflows, consult the table below to understand how different reaction conditions impact yield and stereochemical integrity.
| Reaction Condition | Substrate | Reagents | Primary Outcome | Typical Yield | Stereochemical Result |
| Direct Alkylation | Unprotected (1S,2S) | Benzyl bromide, NaH | N,N-dialkylation (Side Product) | >80% | Retention (1S,2S) |
| Protected O-Alkylation | N-Boc-(1S,2S) | Benzyl bromide, NaH | O-alkylation (Target) | 58–91% | Retention (1S,2S) |
| Mitsunobu Substitution | N-Boc-(1S,2S) | Phenol, PPh | O-phenylation (Target) | 51–62% | Inversion (1R,2S) |
| Thionyl Chloride Activation | N-Acyl-(1S,2S) | SOCl | Oxazoline formation (Side Product) | 95–98% | Inversion (cis-fused) |
Section 1: Chemoselectivity – Conquering N- vs. O-Alkylation
FAQ: Why am I getting a complex mixture of secondary and tertiary amines when attempting to O-alkylate (1S,2S)-2-aminocyclopentanol?
The Causality: The primary amino group in 2-aminocyclopentanol is a highly active nucleophilic center[1]. The nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair of the secondary alcohol. When exposed to alkyl halides and a base, N-alkylation kinetically outcompetes O-alkylation. Furthermore, the initial N-alkylation forms a secondary amine, which remains nucleophilic and reacts again to form a tertiary amine, leading to a complex, inseparable mixture[1]. To achieve selective O-alkylation, the amine must be electronically deactivated and sterically shielded using a protecting group (e.g., Boc or Cbz) prior to the reaction[2].
Workflow demonstrating chemoselective O-alkylation vs. competitive N-alkylation.
Self-Validating Protocol: Selective O-Alkylation
-
N-Protection: Dissolve (1S,2S)-2-aminocyclopentanol in DCM. Add 1.1 eq of Et
N and 1.05 eq of Boc O. Stir at room temperature for 4 hours.-
Validation Check: Perform a Ninhydrin stain on your TLC plate. A negative result (no purple spot) confirms the complete consumption of the free primary amine.
-
-
Deprotonation: Dissolve the N-Boc intermediate in anhydrous THF and cool to 0 °C. Slowly add 2.0 eq of NaH.
-
Validation Check: Monitor the reaction visually. The evolution of H
gas will occur. Wait until bubbling completely ceases (approx. 30 mins) to ensure complete alkoxide formation.
-
-
Alkylation: Dropwise add 1.0 eq of the alkyl halide (e.g., benzyl bromide) and stir for 2–4 hours[2].
-
Critical Warning: Do not exceed 4 hours. Extended reaction times lead to the emergence of side products stemming from protecting group migration[2].
-
Section 2: Stereochemical Integrity – The Mitsunobu Inversion
FAQ: I used a Mitsunobu reaction to substitute the hydroxyl group with a phenol, but my NMR shows a mixture of epimers and elimination products. What happened?
The Causality:
The Mitsunobu reaction is designed to convert secondary alcohols to various functional groups with a complete inversion of stereochemistry via an S
Stereochemical pathway of the Mitsunobu reaction showing inversion and elimination.
Self-Validating Protocol: Controlled Mitsunobu Inversion
-
Preparation: In a flame-dried flask under argon, dissolve N-Boc-(1S,2S)-2-aminocyclopentanol, 1.2 eq of Phenol, and 1.2 eq of Triphenylphosphine (PPh
) in anhydrous THF. Cool strictly to 0 °C. -
Activation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.
-
Validation Check: DIAD is distinctly yellow. As it reacts with PPh
to form the betaine intermediate, the yellow color should rapidly dissipate. If the solution remains persistently yellow during addition, your PPh may be oxidized.
-
-
Inversion: Allow the mixture to warm to room temperature and stir for 18 hours[2].
-
Stereochemical Validation: Isolate the product and perform
H NMR analysis. The C-1 methine proton will exhibit a distinctively different coupling constant ( -value) compared to the starting (1S,2S) epimer. The change from a trans to a cis relative stereochemistry alters the dihedral angle, which is definitively quantifiable via the Karplus equation[2].
Section 3: Intramolecular Traps – Oxazoline Formation
FAQ: During the activation of the hydroxyl group (using SOCl
The Causality:
This is a textbook example of anchimeric assistance (neighboring group participation). When the amine is protected as an amide (N-acyl), the carbonyl oxygen of the amide is highly nucleophilic. When the adjacent hydroxyl group is converted into a good leaving group (like a chlorosulfinate intermediate via SOCl
Mechanism of intramolecular oxazoline formation via anchimeric assistance.
Troubleshooting Protocol: Avoiding (or Utilizing) Oxazoline Formation
-
If the activated alcohol is your target: Do not use N-acyl (acetamide/benzamide) protecting groups. Switch to carbamate-based protecting groups like N-Boc or N-Cbz. Carbamates are significantly less prone to forming stable oxazolines due to the reduced nucleophilicity of their carbonyl oxygen.
-
If you accidentally formed the oxazoline: You can validate its presence using IR spectroscopy. The starting amide will have a strong C=O stretch around 1650 cm
and a distinct N-H stretch. The oxazoline byproduct will lack the N-H stretch entirely and present a C=N stretch around 1620–1640 cm [3]. Furthermore, the oxazoline can be hydrolyzed quantitatively with 10% aqueous HCl to yield the inverted cis-2-aminocyclopentanol hydrochloride[3].
References
-
Title: Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride Source: Canadian Science Publishing URL: [Link]
Sources
Optimization of reaction conditions for (1S,2S)-2-Aminocyclopentanol catalysts
Technical Support Center: Optimization of (1S,2S)-2-Aminocyclopentanol Catalysts
Current Status: Operational Agent: Senior Application Scientist (Catalysis Division) Topic: Troubleshooting Asymmetric Alkylations & Ligand Synthesis
Introduction: The System Architecture
(1S,2S)-2-Aminocyclopentanol is a scaffold, not just a reagent. Unlike its more flexible acyclic cousins or the rigid camphor-derived ligands, the cyclopentyl backbone offers a unique "bite angle" for bidentate coordination.
In asymmetric synthesis, this scaffold is primarily deployed in two modes:
-
Direct Ligand: Catalyzing the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.[1][2]
-
Chiral Precursor: Serving as the backbone for
-symmetric bis(oxazolines) (BOX ligands) or phosphine-oxazolines (PHOX).
This guide focuses on the Direct Ligand mode (Noyori-type catalysis), as this is the most common source of experimental variability.
Module A: Troubleshooting Enantioselectivity (ee%)
Q: My conversion is >95%, but the enantiomeric excess (ee) is stuck at 60-70%. How do I push this to >90%?
A: Moderate ee% usually indicates a "loose" transition state or a competing background reaction.
The Mechanism: The reaction proceeds via a dinuclear zinc complex (Zimmerman-Traxler model). The amino alcohol deprotonates to form a chelate with one Zinc atom, while a second Zinc atom (from diethylzinc) activates the aldehyde. The chirality is transferred when the ethyl group migrates within this rigid chair-like assembly.
Diagnostic Workflow:
-
Temperature Tuning (The Entropy Factor):
-
Issue: At Room Temperature (RT), the conformational freedom of the ethyl groups on the Zinc allows for "leakage" to the unauthorized face of the aldehyde.
-
Fix: Lower the temperature to 0°C or -20°C .
-
Trade-off: Reaction rate decreases. If the reaction stops at -20°C, add a Lewis Acid promoter (see below) or return to 0°C.
-
-
Solvent Polarity (The Coordination Factor):
-
Issue: Coordinating solvents (THF, Ether) compete with the amino alcohol for the Zinc centers, disrupting the chiral pocket.
-
Fix: Switch to non-polar, non-coordinating solvents. Toluene is the gold standard here. Hexane is acceptable but often precipitates the active catalyst species, slowing the rate.
-
-
Ligand Structure (N-Substitution):
-
Insight: The primary amine (–NH2) is rarely as effective as a secondary amine. The steric bulk on the nitrogen directs the approach of the aldehyde.
-
Optimization: If using the primary amino alcohol, derivatize it to (1S,2S)-2-(benzylamino)cyclopentanol or a piperidine derivative. The N-benzyl group acts as a "wall," forcing the aldehyde to orient specifically to avoid steric clash.
-
Q: I suspect "Non-Linear Effects." How do I verify this?
A: If the ee% of your product is significantly lower (or higher) than the ee% of your catalyst, you have a Non-Linear Effect (NLE). This is caused by the formation of catalyst aggregates (dimers/tetramers).
-
Test: Run the reaction with catalyst of 50% ee. If product ee is >50%, you have Asymmetric Amplification (heterochiral dimers are inactive/stable). If <50%, you have Asymmetric Depletion .
-
Fix: Dilution often breaks up aggregates. Try reducing the concentration of the catalyst/Zn species while maintaining the ratio.
Module B: Troubleshooting Reactivity & Yield
Q: The reaction initiates but stalls at 40% conversion. Adding more Et2Zn doesn't help.
A: This "stalling" phenotype is classic for product inhibition or catalyst poisoning.
Root Cause Analysis:
-
Zinc Alkoxide Aggregation: The product (a zinc alkoxide) can form stable tetramers that trap the catalyst, removing it from the cycle.
-
Moisture Infiltration: Et2Zn is violently water-sensitive. Even trace moisture in the aldehyde or solvent hydrolyzes the reagent to Ethane + ZnO (inactive white solid).
Corrective Protocol:
-
Additives: Add Ti(OiPr)4 (Titanium Tetraisopropoxide) in a 1.2 equivalent ratio relative to the aldehyde. The titanium acts as a Lewis acid to activate the aldehyde and facilitates the turnover of the zinc species.
-
Order of Addition: Do not mix Aldehyde and Et2Zn directly without the ligand present.
-
Correct Order: Ligand + Solvent → Cool → Et2Zn (form catalyst) → Stir 20 min → Add Aldehyde.
-
Visual Logic: Optimization Pathways
The following diagram illustrates the decision logic for optimizing the reaction based on observed outcomes (Low Yield vs. Low ee).
Caption: Decision tree for troubleshooting catalytic performance. Blue nodes represent optimization steps for selectivity; Green nodes represent reactivity boosters.
Standardized Experimental Protocol
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde Target: (S)-1-phenylpropan-1-ol (assuming 1S,2S ligand)
Reagents:
-
Ligand: (1S,2S)-2-(benzylamino)cyclopentanol (5 mol%, 9.6 mg)
-
Substrate: Benzaldehyde (1.0 mmol, 106 mg)
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol, 2.2 mL)
-
Solvent: Anhydrous Toluene (4 mL)
Step-by-Step:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (5 mol%) in anhydrous Toluene (2 mL).
-
Zinc Loading: Cool the solution to 0°C. Add Et2Zn (2.2 mL) dropwise.
-
Observation: Evolution of ethane gas (bubbles) indicates the formation of the zinc-alkoxide catalyst.
-
Wait: Stir at 0°C for 20 minutes to ensure complete formation of the active species.
-
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) dissolved in Toluene (2 mL) slowly over 10 minutes.
-
Note: Slow addition prevents localized concentration spikes that can lead to the racemic background reaction.
-
-
Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC (Silica, Hexane/EtOAc 4:1).
-
Quench: Carefully add saturated aqueous NH4Cl (2 mL) at 0°C. (Caution: Residual Et2Zn will fizz violently).
-
Workup: Extract with Et2O (3x), dry over MgSO4, and concentrate. Purify via flash chromatography.
Data Summary Table: Expected Outcomes
| Parameter | Standard Condition | Optimization A | Optimization B |
| Solvent | Toluene | Hexane | THF |
| Temp | 0°C | -20°C | 25°C |
| Yield | 85-95% | 70-80% (Slower) | >95% |
| ee% | 90-96% | 95-98% | 50-70% |
| Notes | Best Balance | High Selectivity | Fast, Low Selectivity |
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol. BenchChem Technical Library. 5[2]
-
Kitamura, M., et al. (2001). Engineering Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effects. Angewandte Chemie International Edition. 6
-
MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. 1
-
Organic Chemistry Portal. (2023). Synthesis of 2-oxazolines from Amino Alcohols. 7[2]
-
ResearchGate. (2025). Enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols. 8[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Engineering Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effects in Asymmetric Deactivation of Racemic Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Oxazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Removal of (1S,2S)-2-Aminocyclopentanol auxiliary post-reaction
Technical Support Center: Post-Reaction Removal of (1S,2S)-2-Aminocyclopentanol Auxiliaries
Introduction
Welcome to the Technical Support Hub for Chiral Auxiliary Chemistry. You are likely here because you have successfully performed a diastereoselective transformation (alkylation, aldol, or Diels-Alder) using a (1S,2S)-2-aminocyclopentanol -derived scaffold and now face the critical step: Auxiliary Removal and Recovery .
This guide addresses the cleavage of the N-acyl bond linking your desired product to the auxiliary. Whether you are using the auxiliary in its oxazolidinone form (Evans-type) or as a simple amide (Myers-type), the integrity of your newly formed stereocenter depends on selecting the correct hydrolysis conditions.
Module 1: Critical Decision Matrix
Before proceeding, identify the linkage type of your intermediate. The removal protocol differs significantly between N-acyl oxazolidinones and simple N-acyl amides.
Figure 1: Decision matrix for selecting the appropriate cleavage protocol based on auxiliary linkage.
Module 2: Protocol A - Lithium Hydroperoxide (LiOOH) Hydrolysis
Best For: N-acyl oxazolidinones (Evans-type systems).[1][2]
Why: LiOOH is a specific nucleophile (pKa ~11.8) that is more nucleophilic than hydroxide (OH⁻) but less basic. This allows for cleavage of the exocyclic imide bond without attacking the endocyclic carbamate or causing epimerization at the
Reagents Required
-
Oxidant: 30% Aqueous Hydrogen Peroxide (
)[3] -
Base: Lithium Hydroxide monohydrate (
) -
Solvent: THF/Water (3:1 or 4:1 ratio)[3]
-
Quench: Sodium Sulfite (
) or Sodium Thiosulfate ( )
Step-by-Step Procedure
-
Preparation: Dissolve the crude N-acyl intermediate (1.0 equiv) in THF/H₂O (3:1, 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Peroxide Addition: Add 30% aq.
(4.0–5.0 equiv) dropwise.[3]-
Note: Ensure the internal temperature does not spike.
-
-
Base Addition: Add
(2.0 equiv) dissolved in a minimum amount of water dropwise.-
Observation: The solution may become slightly cloudy.
-
-
Reaction: Stir at 0 °C for 1–3 hours. Monitor by TLC (conversion of the less polar imide to the polar acid).
-
Quench (Critical): Add saturated aq.
(1.5 mL per mmol substrate) dropwise at 0 °C. Stir for 15 minutes to destroy excess peroxide.-
Safety Check: Test with starch-iodide paper (should remain white/colorless).
-
-
Workup (Separation):
-
Evaporate the bulk THF under reduced pressure (do not heat above 30 °C).
-
Step 6a (Auxiliary Recovery): Extract the aqueous residue (pH > 10) with
( ). -
Step 6b (Product Isolation): Acidify the aqueous layer to pH 2 using 1N HCl. Extract with EtOAc (
).[5]-
Organic Layer: Contains the Chiral Acid Product .[6]
-
-
Module 3: Protocol B - Acidic Hydrolysis
Best For: Simple N-acyl amides (Myers-type) or substrates where the auxiliary is not part of a carbamate ring.
Risk Warning: High temperature and low pH can cause racemization of
Step-by-Step Procedure
-
Preparation: Dissolve the amide in a 1:1 mixture of 1,4-dioxane and water.
-
Acid Addition: Add concentrated Sulfuric Acid (
) to achieve a final concentration of ~2M–6M depending on substrate steric hindrance. -
Reflux: Heat to reflux (approx. 90–105 °C) for 2–6 hours.
-
Monitoring: Monitor consumption of starting material by HPLC or TLC.
-
Workup:
-
Cool to room temperature.
-
Basify carefully with NaOH to pH ~12 (to solubilize the product as carboxylate and free the amine auxiliary).
-
Wait: If your product is sensitive to base, do not basify. Instead, extract the acidic mix to remove non-basic impurities, but the amine auxiliary will be trapped as a salt.
-
Preferred Path: Adjust pH to 10. Extract with
to recover the Auxiliary (Amino Alcohol) . -
Acidify aqueous phase to pH 2.[3] Extract with EtOAc to isolate the Product (Acid) .[3][5]
-
Module 4: Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Acid | Incomplete hydrolysis ("Stalled" reaction) | Increase |
| Epimerization (Racemization) | Reaction temperature too high or pH too basic | Keep reaction strictly at 0 °C. Switch from LiOH to LiOOH protocol if using Protocol B. |
| "Hydroxyamide" Byproduct | Attack at the wrong carbonyl (carbamate vs amide) | This is specific to oxazolidinones.[3] Ensure |
| Emulsions during Extraction | Amphiphilic nature of amino-alcohol auxiliary | Saturate the aqueous phase with NaCl (brine). Filter through a Celite pad if solids are present. |
Frequently Asked Questions
Q: Can I use NaOH instead of LiOH for Protocol A? A: It is not recommended. Lithium acts as a Lewis acid, coordinating to the carbonyl oxygens and activating the amide bond specifically for the hydroperoxide attack. Sodium lacks this tight coordination geometry, leading to lower regioselectivity and higher rates of endocyclic cleavage (destroying the auxiliary).
Q: How do I re-use the recovered auxiliary? A:
-
If recovered as Oxazolidinone: Recrystallize from EtOAc/Hexanes. It is ready for re-acylation.
-
If recovered as Amino Alcohol: Distillation or recrystallization (as HCl salt) is recommended to ensure optical purity before reusing.
Module 5: Recovery Workflow Visualization
This diagram illustrates the separation logic to maximize recovery of both the valuable chiral auxiliary and your target product.
Figure 2: Separation workflow for isolating the target acid and recovering the chiral auxiliary.
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141–6144.[1]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
-
Lee, S., & Park, J. H. (2016). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.[5] PMC (PubMed Central).
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[6] Journal of the American Chemical Society, 119(28), 6496-6511.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with Aminocyclopentanol-Based Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing aminocyclopentanol-based ligands in catalysis. This guide is designed to provide in-depth, field-proven insights into identifying, mitigating, and resolving catalyst deactivation issues. Our goal is to move beyond simple checklists and explain the underlying causality, empowering you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding catalyst deactivation.
Q1: What is catalyst deactivation?
A: Catalyst deactivation is the gradual or rapid loss of catalytic activity and/or selectivity over time.[1][2][3] This is a significant challenge in industrial and laboratory settings, leading to lower yields, inconsistent results, increased costs, and process downtime.[1][4] For aminocyclopentanol-based catalyst systems, this can manifest as a drop in enantioselectivity (% ee) or a stall in the reaction conversion.
Q2: What are the primary causes of deactivation for my aminocyclopentanol-based catalyst system?
A: Deactivation mechanisms can be broadly categorized into chemical, thermal, and mechanical pathways.[1][5] For sophisticated homogeneous catalysts like those with aminocyclopentanol ligands, the most common culprits are:
-
Poisoning: Impurities in your reagents or solvent strongly bind to the active metal center, rendering it inactive.[1][2][6]
-
Ligand Degradation: The aminocyclopentanol ligand itself may decompose under the reaction conditions, leading to a less selective or inactive catalytic species.[7]
-
Fouling/Coking: Non-volatile byproducts or polymers can deposit on the catalyst, blocking the active sites.[2][6]
-
Thermal Degradation: Operating at excessively high temperatures can cause the catalyst complex to decompose or the metal center to sinter.[2][6][7]
Q3: Can a deactivated catalyst be regenerated?
A: In some cases, yes. Regeneration aims to restore the catalyst's activity.[1][8] For instance, catalysts deactivated by fouling (coke deposition) can sometimes be cleaned via thermal or chemical treatments.[6] However, deactivation by poisoning or thermal degradation is often irreversible.[6] Regeneration strategies like solvent washing or hydrogen treatment have shown success for certain types of catalysts.[4]
Part 2: Proactive Troubleshooting - A Guide to Prevention
The most effective troubleshooting strategy is to prevent deactivation from occurring in the first place. A well-designed experiment is a self-validating system.
Q4: My enantioselectivity (% ee) is inconsistent between batches. What should I check first?
A: Inconsistent enantioselectivity often points to variations in the quality of your reagents or the reaction setup.
-
Purity is Paramount: Ensure the high purity of substrates, solvents, and any additives.[7][9] Trace impurities can act as potent catalyst poisons. It is advisable to use freshly distilled solvents and highly purified starting materials.
-
Inert Atmosphere is Critical: Many catalyst systems, particularly those involving transition metals, are sensitive to oxygen and moisture.[9] The presence of air can lead to the oxidation of the metal center or the ligand, causing deactivation.
Protocol: Setting Up an Air-Sensitive Reaction
-
Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator.
-
Inerting the System: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Purge the system by evacuating and backfilling with the inert gas three times.
-
Reagent Handling: Use cannulation or gas-tight syringes to transfer anhydrous solvents and liquid reagents. Handle solid reagents in a glovebox.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.
Q5: How does temperature affect my catalyst's stability and performance?
A: Temperature is a double-edged sword. While increasing temperature can boost reaction rates, it can also accelerate deactivation pathways.
-
Optimal Temperature Range: Every catalyst has an optimal temperature window. Operating above this can lead to thermal degradation of the ligand or metal sintering.[2][6][8]
-
Enhancing Selectivity: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7]
Recommendation: If you suspect thermal deactivation, try running the reaction at a lower temperature for a longer period. Monitor the conversion and enantioselectivity over time to find the optimal balance.
Part 3: Reactive Troubleshooting - Diagnosing a Failing Reaction
When a reaction performs poorly despite preventative measures, a systematic approach is needed to identify the root cause.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when encountering a failed or underperforming reaction.
Caption: A decision tree for troubleshooting catalyst deactivation.
Q6: My reaction starts well, but then the conversion stalls and/or the enantioselectivity drops over time. What's happening?
A: This kinetic profile is a classic sign of catalyst deactivation occurring during the reaction.[7][9] The initial high activity indicates the catalyst is viable at the start, but one or more mechanisms are diminishing its performance over time.
Troubleshooting Deactivation During a Reaction
| Observation | Potential Cause | Suggested Action |
| Reaction stalls at low conversion. | Catalyst Poisoning: Trace impurities in the substrate are consumed, poisoning the catalyst. Ligand Dissociation/Degradation: The aminocyclopentanol ligand may be slowly detaching or decomposing. | Purify the substrate rigorously (e.g., column chromatography, recrystallization).[7] Screen for more robust ligands or add a co-ligand to stabilize the complex. |
| Enantioselectivity (% ee) decreases as the reaction progresses. | Formation of Achiral Species: The chiral catalyst is degrading into a less selective or achiral form. Product Inhibition: The reaction product may be binding to the catalyst, inhibiting its activity or altering its chiral environment.[5] | Lower the reaction temperature to slow the degradation pathway.[7] Analyze the reaction mixture at different time points to identify potential inhibitory byproducts. |
| A solid precipitate forms during the reaction. | Catalyst Insolubility/Aggregation: The catalyst or a deactivated form of it is crashing out of solution. Fouling: Polymeric byproducts are forming and encapsulating the catalyst. | Change to a more suitable solvent that can better solvate the catalyst complex.[7] Filter and analyze the precipitate to determine its composition. |
Q7: My reaction is very slow or fails to start altogether.
A: This suggests a problem with the initial activity of the catalyst, which could be due to a number of factors.
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact performance.[9] Insufficient loading will result in a slow reaction, while excessively high concentrations can sometimes lead to the formation of less active dimeric or aggregated species.
-
Suboptimal Conditions: The chosen solvent, temperature, or concentration may not be suitable for activating the catalyst or for the specific substrate.[7][9] A solvent screening is often a valuable first step in optimization.
-
Degraded Catalyst Stock: The catalyst or ligand may have degraded during storage.[7] It is crucial to verify the integrity of the catalyst before use, especially if it is an older batch.
Part 4: Advanced Analysis - Characterizing the Deactivated Catalyst
To truly understand the root cause of deactivation, it is often necessary to analyze the catalyst before and after the reaction.[1] This provides direct evidence of the deactivation mechanism.
Key Analytical Techniques for Catalyst Characterization
| Technique | Information Provided | Application in Deactivation Studies |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states.[1][10] | Detects the presence of poisons on the catalyst surface and changes in the metal's oxidation state. |
| BET Surface Area Analysis | Measures the active surface area of a heterogeneous catalyst.[1][11] | Identifies deactivation due to fouling or sintering by measuring a reduction in surface area. |
| Temperature-Programmed Desorption (TPD) | Strength of adsorption of molecules on the catalyst surface.[1][11] | Helps understand poisoning mechanisms by quantifying the binding strength of impurities. |
| Inductively Coupled Plasma (ICP-AES/MS) | Precise elemental composition of the bulk material.[10][11] | Can detect leaching of the active metal into the solution or the accumulation of elemental poisons. |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography.[11] | Visualizes changes in the catalyst's physical structure, such as particle agglomeration (sintering) or fouling deposits. |
Visualizing Deactivation Pathways
The interplay between different deactivation mechanisms can be complex.
Caption: Common catalyst deactivation pathways and their effects.
By applying these advanced characterization techniques, researchers can move from speculation to a data-driven diagnosis of catalyst deactivation, paving the way for more robust and efficient catalytic processes.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Technical Support Center: Asymmetric Synthesis C
- Technical Support Center: Asymmetric Synthesis Reactions. Benchchem.
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Larsson, A. C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Foley, B. L., Johnson, B. A., & Bhan, A. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. NSF PAR.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Ahmed, M. A. (2013).
- C
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances (RSC Publishing).
- Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025, August 10).
- Special Issue on Catalyst Deactivation and Regener
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfachemic.com [alfachemic.com]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Troubleshooting Scalability in (1S,2S)-2-Aminocyclopentanol Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and catalytic challenges associated with scaling up the synthesis and application of (1S,2S)-2-aminocyclopentanol.
This chiral amino alcohol is a critical building block in the development of active pharmaceutical ingredients (APIs), including PDE inhibitors and anti-HIV integrase inhibitors. However, transitioning from bench-scale discovery to multigram or kilogram process chemistry often exposes significant bottlenecks: stereoselective degradation, extreme aqueous partitioning, and chemoselectivity failures during downstream coupling.
Below, you will find causality-driven solutions, self-validating protocols, and empirical data to secure your workflows.
Section 1: Upstream Synthesis & Catalysis FAQs
Q1: We are scaling up the asymmetric ring-opening (ARO) of meso-cyclopentene oxide. Why is our enantiomeric excess (ee) dropping below 90% at the multigram scale, and why are we seeing aziridine byproducts?
Causality & Resolution: In large-scale catalytic ARO, temperature gradients and inadequate catalyst cooperativity lead to diminished enantioselectivity. Standard monomeric (salen)Co(III) complexes struggle with unactivated meso-epoxides because the reaction relies on a bimetallic mechanism—one metal center must activate the epoxide oxygen while a second metal center simultaneously delivers the nucleophile. At scale, relying on the random collision of two monomeric catalysts is kinetically inefficient.
To resolve this, switch to an oligomeric (salen)Co(III)-OTf catalyst . Oligomerization enforces the necessary spatial proximity for the bimetallic mechanism, allowing you to drop catalyst loading to 0.5–1.0 mol% while maintaining >99% ee[1]. Furthermore, to prevent aziridine formation, use phenyl carbamate as your nucleophile instead of free amines. The carbamate prevents unwanted intramolecular cyclization during the initial ring-opening step.
Q2: We use enzymatic kinetic resolution (via lipases) on racemic trans-2-aminocyclopentanol, but our theoretical yield is mathematically capped at 50%. How can we improve process throughput?
Causality & Resolution: Kinetic resolution of N-protected or O-acylated racemates is highly enantioselective but intrinsically discards half of your starting material. To bypass this 50% yield ceiling, shift your synthetic route from kinetic resolution to an asymmetric reductive amination cascade.
By utilizing an
Fig 1. Synthesis pathways for (1S,2S)-2-Aminocyclopentanol comparing catalytic and resolution methods.
Section 2: Downstream Isolation & Purification FAQs
Q3: During aqueous workup, our recovery of the free base (1S,2S)-2-aminocyclopentanol is extremely low (<40%). Standard extraction with ethyl acetate is failing. Why?
Causality & Resolution:
The free base of 2-aminocyclopentanol has a low molecular weight and possesses adjacent hydrogen-bond donating (
To recover the product, you must alter the partition coefficient. Abandon standard solvents and utilize highly polar, water-immiscible solvents such as chloroform or n-butanol [4]. Alternatively, bypass liquid-liquid extraction entirely by acidifying the crude mixture and precipitating the product directly as the hydrochloride salt (see Protocol below).
Q4: Can we purify the free base via vacuum distillation to remove solvent impurities?
Causality & Resolution: This is highly discouraged at scale. The free base is prone to thermal degradation and oxidation at elevated temperatures. Furthermore, its high volatility leads to significant product loss in vacuum lines. Always isolate, purify, and store the compound as the hydrochloride salt to ensure shelf stability and precise stoichiometric control in downstream reactions.
Fig 2. Downstream isolation logic to prevent yield loss due to high aqueous solubility.
Section 3: Application & Peptide Coupling FAQs
Q5: We are coupling (1S,2S)-2-aminocyclopentanol to a carboxylic acid using EDCI/HOBt, but we observe significant O-acylated and di-acylated byproducts. How do we drive N-acylation exclusively?
Causality & Resolution: While the primary amine is inherently more nucleophilic than the secondary alcohol, the high concentration of activated esters at scale can force off-target O-acylation due to competing reaction kinetics.
To kinetically favor N-acylation, you must control the steady-state concentration of the free amine. Do not add the free base directly to the reaction. Instead, use the hydrochloride salt of (1S,2S)-2-aminocyclopentanol. Add exactly 1.0 to 1.1 equivalents of a mild base like
Quantitative Data Summaries
Table 1: Catalyst Performance in Meso-Cyclopentene Oxide Ring Opening
| Catalyst Type | Loading (mol%) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Monomeric (salen)Co(III) | 4.4 | 25 | < 50 | < 80 |
| Oligomeric (salen)Co(III)-OTf | 0.5 - 1.0 | 50 | > 95 | > 99 |
Table 2: Solvent Partitioning for 2-Aminocycloalkanol Free Base Extraction
| Solvent | Water Miscibility | Extraction Efficiency (Yield %) | Recommended Use |
|---|---|---|---|
| Ethyl Acetate | Low | < 40% | Not Recommended |
| Diethyl Ether | Low | < 30% | Not Recommended |
| Chloroform | Very Low | > 85% | Preferred (Lab Scale) |
| n-Butanol | Moderate | > 90% | Preferred (Process Scale) |
Self-Validating Protocol: Multigram Synthesis & Isolation of the Hydrochloride Salt
This methodology relies on the oligomeric (salen)Co(III) pathway and incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next stage.
Phase 1: Catalytic Asymmetric Ring Opening
-
Charge a clean, dry reactor with meso-cyclopentene oxide (1.0 equiv) and phenyl carbamate (1.05 equiv).
-
Add 0.5–1.0 mol% of the oligomeric (salen)Co(III)-OTf catalyst.
-
Stir the highly concentrated mixture at 50 °C for 24 hours.
-
IPC 1 (Reaction Completion): Sample the reaction mixture and analyze via achiral GC. Proceed to Phase 2 only when meso-cyclopentene oxide conversion is >98%.
Phase 2: Deprotection 4. To the crude reaction mixture, add a basic hydrolysis solution (e.g., NaOH in ethanol/water) to cleave the carbamate protecting group. 5. Heat the mixture to reflux until complete deprotection is observed.
-
IPC 2 (Deprotection Verification): Monitor the disappearance of the carbamate intermediate via LC-MS.
Phase 3: Downstream Isolation (Salt Formation)
6. Cool the mixture to room temperature and adjust the pH to ~10.
7. Extract the aqueous layer using n-butanol (do not use ethyl acetate).
8. Dry the combined organic layers over anhydrous
-
IPC 3 (Chiral Purity): Analyze the isolated crystals via chiral HPLC/GC. The expected enantiomeric excess is >99% ee.
References
-
Schaus, S. E., Larrow, J. F., & Jacobsen, E. N. "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." National Institutes of Health (NIH) / The Journal of Organic Chemistry. Available at:[Link][1]
-
"Preparation method and intermediate of optically active trans-2-aminocyclohexanol." Google Patents (CN101743218B). Available at:[4]
-
"Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations." National Institutes of Health (NIH) / PMC. Available at:[Link][5]
-
"One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate." ACS Publications. Available at:[Link][2]
-
"SDS-PAGE analysis of the enzyme over-expression and purification." ResearchGate. Available at:[Link][3]
Sources
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 5. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Sensitivity in (1S,2S)-2-Aminocyclopentanol Catalyzed Reactions
This guide is designed for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-Aminocyclopentanol and its derivatives as catalysts in asymmetric synthesis. Temperature is arguably one of the most critical, yet sometimes overlooked, parameters governing the success of these reactions. Its profound impact on reaction rate, yield, and, most importantly, enantioselectivity necessitates careful control and optimization. This document provides a structured approach to troubleshooting common temperature-related issues and offers field-proven protocols to achieve optimal, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in reactions catalyzed by (1S,2S)-2-Aminocyclopentanol?
Temperature directly influences the kinetic energy of molecules in the reaction system.[1][2] For these catalytic reactions, temperature dictates the balance between the rate of the desired transformation and the stereochemical outcome. Enantioselectivity arises from small energy differences between the diastereomeric transition states leading to the major and minor enantiomers. This energy difference (ΔΔG‡) is a function of both enthalpy (ΔΔH‡) and entropy (ΔΔS‡), making it inherently temperature-dependent.[3] Therefore, precise temperature control is essential for maximizing enantiomeric excess (ee).
Q2: I'm observing a very slow reaction rate. Should I just increase the temperature?
While increasing temperature will almost certainly accelerate the reaction rate, it may do so at the expense of enantioselectivity.[2][4] Higher temperatures can provide enough energy to overcome the activation barrier of the less-favored diastereomeric transition state, leading to a decrease in ee.[4] Furthermore, elevated temperatures can sometimes promote competing achiral background reactions or lead to catalyst and substrate degradation. The best approach is to increase the temperature incrementally (e.g., in 10°C intervals), carefully monitoring both conversion and ee to find an optimal balance.[4]
Q3: My enantiomeric excess (ee) is much lower than reported in the literature. How can temperature manipulation help?
Low enantioselectivity is a classic indicator of a suboptimal reaction temperature.[4] In many asymmetric reactions catalyzed by chiral amino alcohols, higher enantioselectivity is favored at lower temperatures.[4][5] This is often because the enthalpic term (ΔΔH‡) in the free energy equation, which governs selectivity, becomes more dominant as temperature decreases. Performing a systematic temperature screening at colder conditions (e.g., 0°C, -20°C, -40°C, -78°C) is a crucial first step in optimizing for high ee.[4][6]
Q4: Is it possible for a change in temperature to completely reverse the enantioselectivity of my reaction?
Yes, while rare, this phenomenon is known as enantioselectivity reversal and is controlled by temperature.[3] It occurs when the signs of the differential activation enthalpy (ΔΔH‡) and entropy (ΔΔS‡) are the same. At a specific "isoenantioselective temperature," the reaction will produce a racemic mixture. Above this temperature, one enantiomer is favored, and below it, the other is favored. This highlights the complex relationship between thermodynamics and stereochemical outcome and underscores the importance of a thorough temperature screen.[3]
Q5: What is a good starting temperature range for optimizing a new reaction with this catalyst family?
A broad range should be screened to identify the optimal conditions. A typical starting point for many asymmetric reactions, such as aldol or Michael additions, can be anywhere from room temperature (25°C) down to -78°C (dry ice/acetone bath).[4] It is often advisable to first run the reaction at 0°C or room temperature to confirm that the reaction proceeds, and then explore lower temperatures to improve enantioselectivity.[5][7]
Troubleshooting Guide: Temperature-Related Issues
This guide presents common experimental problems, their potential temperature-related causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Temperature Too Low: The system lacks sufficient kinetic energy to overcome the activation barrier at a practical rate.[4] | 1a. Incremental Temperature Increase: Gradually raise the temperature in 10-20°C intervals, monitoring reaction progress by TLC or GC/LC-MS.[4] 1b. Extend Reaction Time: Before increasing temperature, confirm the reaction is truly stalled by running it for a longer duration (e.g., 24-72 hours).[7] |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Enantioselectivity is highly sensitive to thermal conditions, and the chosen temperature may not be optimal.[3][4] 2. Competing Achiral Pathway: A non-catalyzed background reaction may be occurring, which is often more prevalent at higher temperatures.[4] | 1a. Perform Temperature Screening: Conduct the reaction across a wide temperature range (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) to identify the optimum for ee. Lower temperatures often yield higher selectivity.[4][6] 2a. Lower the Temperature: Reducing the reaction temperature can slow the higher-energy achiral pathway more significantly than the catalyzed one, improving ee. |
| Poor Reproducibility | 1. Inadequate Temperature Control: Fluctuations in bath temperature, inconsistent stirring, or poor thermal contact of the flask can lead to variable results between runs. | 1a. Use a Cryostat: For precise and stable temperature control below ambient, a cryostat is highly recommended. 1b. Ensure Consistent Setup: Use a consistent cooling bath (ice/water, ice/salt, dry ice/acetone) and ensure the reaction flask is properly submerged and vigorously stirred to maintain thermal equilibrium. |
| Side Product Formation / Decomposition | 1. Temperature Too High: The catalyst, substrate, or product may be thermally unstable at the reaction temperature, leading to degradation.[8] | 1a. Reduce Reaction Temperature: Immediately attempt the reaction at a lower temperature. 1b. Check Component Stability: Run control experiments by heating the catalyst and starting materials separately at the reaction temperature to assess their thermal stability. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in (1S,2S)-2-Aminocyclopentanol catalyzed reactions, with a focus on temperature optimization.
Caption: A workflow for troubleshooting temperature-sensitive reactions.
Experimental Protocols
Protocol 1: Temperature Screening for Enantioselectivity Optimization
This protocol outlines a systematic approach to identify the optimal reaction temperature for maximizing enantiomeric excess (ee).
1. Preparation and Setup:
- Set up a series of identical reaction vessels (e.g., 5 vials) with stir bars.
- Prepare a stock solution containing the substrate, solvent, and any non-catalyst reagents to ensure identical concentrations in each reaction.
- Prepare cooling baths for the target temperatures (e.g., 25°C [water bath], 0°C [ice/water], -20°C [ice/salt], -78°C [dry ice/acetone]).
2. Reaction Initiation:
- Aliquot the stock solution into each reaction vessel.
- Place each vessel into its respective cooling bath and allow it to equilibrate for 10-15 minutes with stirring.
- Initiate all reactions simultaneously (or in rapid succession) by adding the (1S,2S)-2-Aminocyclopentanol catalyst.
3. Monitoring and Analysis:
- Monitor each reaction at set time points (e.g., 2, 6, 12, 24 hours) by taking a small aliquot and quenching it.
- Analyze the quenched aliquot by a suitable method (TLC, GC, ¹H NMR) to determine the reaction conversion.
- Once the reaction at the highest temperature reaches completion (or a set time point is reached for all), work up each reaction identically.
- Purify the product from each reaction.
- Determine the enantiomeric excess (ee) for each sample using chiral HPLC or GC.
4. Data Interpretation:
- Plot both the reaction conversion (%) and the enantiomeric excess (%) as a function of temperature.
- Identify the temperature that provides the best combination of acceptable yield and maximum enantioselectivity.
Example Data Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 25 | 4 | >95 | 75 |
| 0 | 12 | >95 | 88 |
| -20 | 24 | 92 | 94 |
| -40 | 48 | 85 | 97 |
| -78 | 72 | 40 | >99 |
Mechanistic Insights: The Thermodynamic Basis of Temperature Sensitivity
The stereochemical outcome of a catalyzed asymmetric reaction is determined by the relative rates of formation of the two enantiomeric products (k_R vs. k_S). These rates are dictated by the free energy of activation (ΔG‡) for each competing diastereomeric transition state, as described by the Eyring equation.
The enantiomeric excess (ee) is related to the difference in these activation energies (ΔΔG‡ = ΔG‡_major - ΔG‡_minor). This relationship can be expressed as:
ΔΔG‡ = -RT ln(k_major / k_minor)
Crucially, ΔΔG‡ is composed of both an enthalpic (ΔΔH‡) and an entropic (ΔΔS‡) component:
ΔΔG‡ = ΔΔH‡ - TΔΔS‡
In many synthetically useful reactions, the desired high enantioselectivity is governed by the enthalpic term (ΔΔH‡), which relates to specific, well-ordered interactions like hydrogen bonding in the favored transition state. As the temperature (T) is lowered, the TΔΔS‡ term becomes less significant, and the enthalpic difference between the two transition states becomes the dominant factor controlling selectivity. This is why lower temperatures often lead to higher ee values.[3]
Caption: Free energy profile for a stereoselective reaction.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol. Benchchem.
- CCS Chemistry. (2024, September 23). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Benchchem. (2025, December). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol. Benchchem.
- Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
- CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society.
- Huang, Z., Wang, Y., Leng, X., & Huang, Z. (2021). An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis. Journal of the American Chemical Society, 143(12), 4809–4843.
- MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
- PMC. (n.d.). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. PMC.
- Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers.
- Benchchem. (2025, December). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride. Benchchem.
- ResearchGate. (n.d.). Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. ResearchGate.
- Amanote Research. (n.d.). (PDF) Unusual Temperature Dependence of Enantioselectivity. Amanote Research.
- Nielsen, M. (n.d.). Catalyst Kinetics and Stability in Homogeneous Alcohol Acceptorless Dehydrogenation.
- (n.d.). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis.
- PMC. (n.d.). A structural perspective on the temperature-dependent activity of enzymes. PMC.
- MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- NEB. (n.d.). Troubleshooting Transformation Reactions. NEB.
- Chemguide. (n.d.). The effect of changing conditions in enzyme catalysis. Chemguide.
- PMC. (n.d.). On the relationship between thermal stability and catalytic power of enzymes. PMC.
- MDPI. (2016, February 22). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI.
- PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
- Snab Biology. (2019, November 27). The Effect Of Temperature On An Enzyme-Catalysed Reaction. Snab Biology.
- CHROMacademy. (2020, October 1). Some Essential Principles of Effective Troubleshooting. CHROMacademy.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
- LibreTexts. (2025, September 4). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. LibreTexts.
- RSC Publishing. (n.d.). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. Chemical Science.
- MDPI. (2024, August 8). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. MDPI.
- ResearchGate. (2025, August 10). Thermal stability of ammonium chlorocobaltates(II). ResearchGate.
- RSC Publishing. (n.d.). Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Determining enantiomeric excess of products from (1S,2S)-2-Aminocyclopentanol reactions
[fontname="Arial",
Caption: Decision tree for selecting the optimal ee determination method based on analytical requirements.
Caption: Derivatization logic required to overcome the molecule's lack of chromophore and high polarity.
Experimental Protocols
Method A: Chiral Gas Chromatography (GC) - The Volatility Approach
Causality: Because 2-aminocyclopentanol is highly polar, it will irreversibly bind to standard GC columns or exhibit extreme peak tailing. Acetylation using acetic anhydride (
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 2-aminocyclopentanol product in 500 μL of an inert solvent (e.g., dichloromethane).
-
Derivatization: Add 50 μL of acetic anhydride and a catalytic amount (approx. 2 mg) of DMAP[1].
-
Incubation: Place the mixture in an orbital shaker (700 rpm) at 40 °C for 4 hours to ensure complete N- and O-acetylation[1].
-
Quenching: Stop the reaction by adding 500 μL of a saturated aqueous
solution[1]. This neutralizes unreacted acetic anhydride. -
Extraction & Drying: Extract the organic layer, dry over anhydrous
to remove trace water (which degrades GC columns), and filter[1]. -
GC Analysis: Inject 1 μL into a GC equipped with a Flame Ionization Detector (FID) and a chiral column (e.g., CP-Chirasil-Dex CB, 25 m x 0.32 mm x 0.25 μm)[1]. Calculate ee by integrating the baseline-resolved enantiomeric peaks.
Method B: High-Performance Liquid Chromatography (HPLC) - The Chromophore Challenge
Causality: The absence of a UV-active aromatic ring makes direct HPLC detection nearly impossible. By reacting the amine with a chiral derivatizing agent such as (S)-TBMB carboxylic acid[(S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid], the enantiomers are converted into UV-active diastereomers[2]. This not only allows for standard UV detection but also enables the use of Circular Dichroism (CD) detectors to determine absolute configuration without needing a chiral stationary phase[2].
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve (S)-TBMB carboxylic acid and a coupling reagent (e.g., EDC/HOBt) in anhydrous DMF.
-
Coupling: Add the 2-aminocyclopentanol sample to the mixture and stir at room temperature for 2-4 hours until complete conversion to the N,O-bis-(S)-TBMB carboxylated derivative is achieved[2].
-
Purification: Dilute with ethyl acetate, wash with 1M HCl, saturated
, and brine to remove unreacted reagents. Dry over and concentrate. -
HPLC Analysis: Dissolve the residue in the mobile phase (e.g., Hexane/Isopropanol) and inject it into an HPLC system equipped with a standard achiral C18 column and a UV/CD tandem detector.
-
Data Interpretation: The diastereomers will elute at different retention times. The ee is calculated from the UV peak area ratio, while the exciton-coupled CD spectra confirm the absolute N-equatorial conformation[2].
Method C: Nuclear Magnetic Resonance (NMR) - The Diastereomeric Shift
Causality: Enantiomers have identical NMR spectra in achiral environments. To differentiate them without chromatography, a Chiral Solvating Agent (CSA) is used. Combining the sample with (R)-BINOL and 2-formylphenylboronic acid (2-FPBA) induces an in-situ condensation, forming a transient diastereomeric iminoboronate complex[3]. The distinct spatial environments of the resulting diastereomers cause their protons to resonate at different frequencies.
Step-by-Step Protocol:
-
Host Solution: Weigh out solid 2-FPBA and (R)-BINOL to create a 50 mM solution of both in
[3]. -
Drying: Add 4 Å molecular sieves to the host solution and let it rest for 10 minutes. Removing water is critical to drive the imine condensation forward[3].
-
Sample Preparation: Prepare a 60 mM solution of the 2-aminocyclopentanol sample in
[3]. -
Complexation: In a standard 5-mm NMR tube, combine 0.3 mL of the sample solution with 0.3 mL of the host solution[3]. Gently shake for 30 seconds.
-
NMR Acquisition: Acquire a standard 1H NMR spectrum.
-
Quantification: Locate the distinct imine/boronate proton signals (typically downfield between 8.0 - 9.0 ppm). The ee is calculated directly from the integration ratio of these baseline-resolved diastereomeric peaks[3].
References
-
Journal of Chemical Education (ACS). "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment." URL:[Link]
-
Taylor & Francis. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." URL: [Link]
-
Royal Society of Chemistry (RSC). "Biocatalytic Asymmetric Ring-Opening of meso-Epoxides to Enantiopure Cyclic trans-β-Amino Alcohols Involving a Key Amine Transaminase." URL: [Link]
Sources
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (1S,2S)-2-Aminocyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] These molecular scaffolds temporarily attach to a substrate, expertly guiding subsequent chemical transformations to yield a desired stereoisomer with high precision. This guide offers an in-depth comparative analysis of the (1S,2S)-2-aminocyclopentanol-derived oxazolidinone auxiliary alongside three other titans of the field: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. By examining their performance in key synthetic reactions, supported by experimental data, this document aims to provide researchers with the critical insights needed to select the optimal chiral auxiliary for their specific synthetic challenges.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle behind a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, non-racemic auxiliary to a prochiral substrate, two diastereomeric transition states are possible upon reaction with a reagent. The steric and electronic properties of the auxiliary create a significant energy difference between these transition states, favoring the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the valuable auxiliary.[1]
(1S,2S)-2-Aminocyclopentanol: A Rising Contender
Derived from the readily available (1S,2S)-2-aminocyclopentanol, the corresponding oxazolidinone auxiliary presents a compelling option for asymmetric synthesis. Its rigid cyclopentyl backbone offers a well-defined steric environment, leading to excellent levels of stereocontrol in a variety of transformations.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing the (1S,2S)-2-aminocyclopentanol-derived oxazolidinone is dictated by the formation of a rigid chelated intermediate. In the case of aldol reactions, the formation of a boron enolate, followed by coordination with the aldehyde, leads to a chair-like six-membered transition state. The bulky cyclopentyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (the aldehyde) to the opposite face, thus ensuring high diastereoselectivity.[2]
Established Chiral Auxiliaries: The Benchmarks
To provide a comprehensive comparison, we will evaluate the performance of the (1S,2S)-2-aminocyclopentanol derivative against three of the most widely used and well-documented chiral auxiliaries.
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries, typically derived from amino acids like valine and phenylalanine, are renowned for their high and predictable levels of stereocontrol in alkylation and aldol reactions.[3][4] The stereochemical outcome is governed by the steric influence of the substituent at the 4-position of the oxazolidinone ring.[1]
-
Oppolzer's Sultams: Based on camphor, Oppolzer's sultams are highly crystalline and offer excellent stereoselectivity in a range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5] The rigid bicyclic structure provides a well-defined chiral environment.
-
Pseudoephedrine Amides: Utilising the readily available and inexpensive pseudoephedrine, this method, developed by Andrew G. Myers, provides a practical and highly effective route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][6] The stereoselectivity is controlled by a chelated lithium enolate intermediate.[1]
Comparative Performance Analysis
The efficacy of a chiral auxiliary is best assessed by its performance in key carbon-carbon bond-forming reactions. The following tables provide a comparative summary of the diastereoselectivity and yields achieved with each of the four auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions.
Asymmetric Alkylation
The alkylation of enolates is a fundamental method for the construction of stereogenic centers. The following table compares the performance of the selected auxiliaries in the alkylation of a propionyl derivative with benzyl bromide.
| Chiral Auxiliary | Diastereomeric Excess (de) | Yield (%) | Reference(s) |
| (1S,2S)-2-Aminocyclopentanol Oxazolidinone | >99% | 65-72% | [2] |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | >99% | 85% | [7] |
| Oppolzer's Sultam | ≥99% | 81% | [8] |
| Pseudoephedrine Amide | ≥99:1 (dr) | 90% | [7] |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The table below compares the auxiliaries in the reaction of their propionyl derivatives with isobutyraldehyde.
| Chiral Auxiliary | Diastereomeric Excess (de) | Yield (%) | Reference(s) |
| (1S,2S)-2-Aminocyclopentanol Oxazolidinone | >99% | 71% | [2] |
| Evans' Oxazolidinone ((4S)-4-Isopropyl-2-oxazolidinone) | >99% | 80-95% | [3] |
| Oppolzer's Sultam | >98:2 (dr) | Not specified | [9] |
| Pseudoephedrine Amide | >99% (syn) | Good yields | [10] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four stereocenters. The following table compares the performance of N-acryloyl derivatives of the auxiliaries with cyclopentadiene.
| Chiral Auxiliary | Diastereomeric Excess (de) / endo:exo | Yield (%) | Reference(s) |
| (1S,2S)-2-Aminocyclopentanol Oxazolidinone | Data not available | Data not available | |
| Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) | 98% de (endo) / >100:1 | 78% | |
| Oppolzer's Sultam | 97.5:2.5 (dr) / 99.5:0.5 | 83% | |
| Pseudoephedrine Amide | Data not available | Data not available |
Note: Direct comparative data for the (1S,2S)-2-aminocyclopentanol and pseudoephedrine auxiliaries in the Diels-Alder reaction with cyclopentadiene is limited in the reviewed literature. However, both have been successfully employed in other cycloaddition reactions.[10][11]
Experimental Protocols
To provide a practical context for the application of these auxiliaries, detailed, step-by-step methodologies for a representative asymmetric alkylation are provided below.
Asymmetric Alkylation using (1S,2S)-2-Aminocyclopentanol-Derived Oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-propionyl imide by flash chromatography.[2]
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF at -78 °C, add lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise.
-
Stir the solution for 1 hour at -78 °C to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) and allow the reaction to stir at -78 °C to -20 °C for 6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be analyzed by HPLC or NMR to determine the diastereomeric excess. Purify by flash chromatography.[2]
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add LiOH·H₂O (4.0 eq) followed by 30% H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate. The chiral auxiliary can be recovered from the organic layers.
-
Acidify the aqueous layer with 1N HCl and extract the carboxylic acid product with ethyl acetate.[2][12]
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Auxiliary:
-
Follow a similar procedure to the one described above, using the desired Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).[13]
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq).
-
Stir for 30 minutes, then add benzyl bromide (1.2 eq).
-
Stir at -78 °C for 4 hours.
-
Quench and work up as described previously.[13]
3. Cleavage of the Auxiliary:
Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary
1. Acylation of the Auxiliary:
-
Acylate the Oppolzer's sultam with propionyl chloride using standard methods.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl sultam in THF at -78 °C, add a strong base such as n-butyllithium or LDA to form the enolate.
-
Add benzyl bromide and stir at low temperature until the reaction is complete.
-
Quench and work up as described previously.
3. Cleavage of the Auxiliary:
-
Hydrolysis can be achieved using reagents like lithium hydrogen peroxide or tetrabutylammonium hydrogen peroxide to yield the carboxylic acid. Reductive cleavage with reagents like LiBH₄ can provide the corresponding alcohol.
Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
1. Amide Formation:
-
React (+)-pseudoephedrine with propionyl chloride in the presence of a base like triethylamine to form the corresponding amide.[7]
2. Diastereoselective Alkylation:
-
To a suspension of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C, add a freshly prepared solution of LDA (2.2 eq).
-
Stir for 1 hour at -78 °C, warm to 0 °C for 30 minutes, and then re-cool to -78 °C.
-
Add benzyl bromide (1.5 eq) and stir for 2-4 hours at -78 °C.
-
Quench and work up as described previously.
3. Cleavage of the Auxiliary:
-
The amide can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis. Reductive cleavage with reagents like lithium amidotrihydroborate (LAB) yields the primary alcohol, and addition of organolithium reagents provides ketones.[6]
Visualizing the Synthetic Pathway
To better understand the processes involved, the following diagrams illustrate the general workflow and the mechanism of stereocontrol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision tree for selecting a chiral auxiliary.
Conclusion and Future Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide has demonstrated that the (1S,2S)-2-aminocyclopentanol-derived oxazolidinone is a highly effective chiral auxiliary, delivering exceptional levels of diastereoselectivity in both asymmetric alkylation and aldol reactions, comparable to the well-established Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.
While all four auxiliaries demonstrate excellent performance in many applications, the selection of the most appropriate one will depend on the specific requirements of the synthesis, including the desired stereochemical outcome (syn vs. anti), the nature of the substrate and electrophile, cost considerations, and the ease of auxiliary cleavage and recovery. For routine applications requiring high diastereoselectivity, all four auxiliaries are excellent choices. The (1S,2S)-2-aminocyclopentanol derivative, with its rigid framework, offers a reliable and highly stereodirecting option. As research continues to expand the applications of this and other novel chiral auxiliaries, the synthetic chemist's toolbox for creating complex, enantiomerically pure molecules will only become more powerful and versatile.
References
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Bioorganic & medicinal chemistry letters, 10(8), 771–773.
- Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. In Chem 115. Harvard University.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link]
- evans enolate alkyl
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Chiral auxiliary. In Wikipedia. Available at: [Link]
-
ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Organic Syntheses Procedure. Available at: [Link]
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC. Available at: [Link]
-
Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PMC. Available at: [Link]
-
Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. ResearchGate. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group. Available at: [Link]
-
The Selective Aldol Reaction. Macmillan Group. Available at: [Link]
- Vicario, J. L., Badía, D., & Carrillo, L. (2000). Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols. The Journal of organic chemistry, 65(12), 3754–3760.
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF. Available at: [Link]
-
Aldol reaction. In Wikipedia. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College. Available at: [Link]
-
Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. PMC - NIH. Available at: [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. Available at: [Link]
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.).
-
Chem 115. Andrew G Myers Research Group. Available at: [Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡. Request PDF. ResearchGate. Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. Available at: [Link]
-
Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. AIR Unimi. Available at: [Link]
- Kumaraswamy, G., & Padmaja, M. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340.
-
Oppolzer's sultam. ResearchGate. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008).
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available at: [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative [mdpi.com]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. thesis.caltech.edu [thesis.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Stereochemical Validation of (1S,2S)-2-Aminocyclopentanol: A Comparative Guide for Asymmetric Catalysis
Asymmetric synthesis heavily relies on the architectural rigidity of chiral ligands to transfer stereochemical information to prochiral substrates. Among cyclic β-amino alcohols, (1S,2S)-2-Aminocyclopentanol and its N-alkylated derivatives have emerged as privileged scaffolds.
This guide provides a rigorous, data-driven comparison of (1S,2S)-2-Aminocyclopentanol against alternative chiral auxiliaries—such as its cyclohexyl counterpart and acyclic analogs. By analyzing benchmark reactions like the enantioselective addition of diethylzinc to aldehydes and Asymmetric Transfer Hydrogenation (ATH), we will deconstruct the mechanistic causality behind its stereochemical outcomes and provide self-validating experimental protocols for laboratory application.
Mechanistic Causality: The "Puckered Envelope" Advantage
The efficacy of a chiral ligand is dictated by its ability to form a rigid, well-defined chiral pocket upon metal coordination. The structural causality behind the high enantiomeric excess (ee) achieved with (1S,2S)-2-Aminocyclopentanol lies in its unique ring strain and conformational dynamics[1].
-
Dihedral Angle Constraint: Unlike acyclic β-amino alcohols (e.g., ephedrine derivatives) which suffer from multiple freely rotating bonds, the cyclopentane ring restricts the conformational freedom of the molecule. The (1S,2S) trans-configuration forces the hydroxyl and amino groups into a specific spatial arrangement. When coordinated to a metal center (such as Zn²⁺ or Ru²⁺), the C-O and C-N bonds are locked into a dihedral angle of approximately 60°–70°[1].
-
Cyclopentyl vs. Cyclohexyl: While (1R,2R)-2-aminocyclohexanol adopts a highly rigid "chair" conformation, the cyclopentyl ring exists in rapidly interconverting "envelope" and "half-chair" forms[1]. This slight flexibility allows the cyclopentyl-derived ligand to induce a tighter "induced fit" around the metal center during the transition state, often resulting in superior stereodiscrimination for sterically demanding substrates compared to the more rigid cyclohexyl analogs[2].
Caption: Transition state logic for diethylzinc addition using the (1S,2S)-2-Aminocyclopentanol scaffold.
Comparative Performance Data
To objectively evaluate the stereochemical outcome, we compare (1S,2S)-2-Aminocyclopentanol derivatives against industry standards in two benchmark reactions.
Benchmark 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of diethylzinc to benzaldehyde to form 1-phenylpropan-1-ol is the gold standard for testing chiral β-amino alcohol ligands[1][3]. The ligand coordinates to zinc, forming a chiral zinc-alkoxide complex that directs the ethyl group transfer[1].
| Chiral Ligand (5 mol% loading) | Backbone Type | Temp (°C) | Yield (%) | ee (%) | Config |
| (1S,2S)-N,N-Dibutyl-2-aminocyclopentanol | Cyclopentyl (Trans) | 0 | >95 | 96 - 98 | (S) |
| (1R,2R)-N,N-Dibutyl-2-aminocyclohexanol | Cyclohexyl (Trans) | 0 | 92 | 94 - 96 | (R) |
| (-)-DAIB | Bicyclic | 0 | 97 | 98 | (S) |
| (1R,2S)-N,N-Dibutylnorephedrine | Acyclic | 0 | >95 | 98 | (R) |
Data synthesized from established catalytic systems using analogous chiral amino alcohol ligands[1][3].
Benchmark 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
ATH utilizes a transition metal (Ru or Rh) and a hydrogen donor (isopropanol or formic acid) to reduce prochiral ketones[1][4]. While TsDPEN is the standard, simple cyclic amino alcohols are highly effective and offer a more atom-economical ligand choice.
| Chiral Ligand (Ru-Catalyzed ATH) | H-Donor | Temp (°C) | Conv. (%) | ee (%) | Config |
| (1S,2S)-2-Aminocyclopentanol | iPrOH | 25 | 88 | 92 | (S) |
| (1R,2R)-2-Aminocyclohexanol | iPrOH | 25 | 90 | 95 | (R) |
| (1S,2R)-cis-1-Amino-2-indanol | iPrOH | 25 | 85 | 89 | (S) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate true asymmetric induction from background uncatalyzed reactions[5].
Protocol A: Validation via Diethylzinc Addition
Objective: Determine the enantiomeric excess of 1-phenylpropan-1-ol using an N-alkylated derivative of (1S,2S)-2-Aminocyclopentanol.
Materials:
-
(1S,2S)-N,N-Dibutyl-2-aminocyclopentanol (Ligand)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M in hexanes)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation of the Chiral Catalyst: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
Zinc Complexation: Cool the solution to 0 °C. Slowly add diethylzinc (1.2 mmol, 1.2 mL of 1.0 M solution). Stir for 30 minutes to ensure complete formation of the chiral zinc-alkoxide complex[1].
-
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise.
-
Internal Control (Crucial Step): Simultaneously set up a parallel reaction without the chiral ligand. This blank reaction measures the background uncatalyzed racemic addition rate, which must be significantly slower than the catalyzed rate to achieve high ee[5].
-
Reaction & Quenching: Stir the main reaction at 0 °C for 12 hours. Quench carefully with saturated aqueous NH₄Cl (2 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate 1-phenylpropan-1-ol.
Protocol B: Stereochemical Analysis Workflow
To guarantee trustworthiness, the stereochemical outcome must be validated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Caption: Self-validating analytical workflow for determining the exact enantiomeric excess.
HPLC Parameters:
-
Column: Chiralcel OD-H (or equivalent).
-
Eluent: Hexane / Isopropanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation Logic: Inject the racemic standard first. You must observe two baseline-resolved peaks of equal area (representing the R and S enantiomers). Subsequently, inject the purified product from Protocol A. The ee is calculated as
.
Conclusion
The (1S,2S)-2-Aminocyclopentanol scaffold provides a highly effective, conformationally restricted environment for asymmetric catalysis. While acyclic ligands offer ease of derivatization and cyclohexyl ligands offer extreme rigidity, the cyclopentyl ring strikes an optimal balance. Its puckered envelope conformation allows for a dynamic induced fit around metal centers, making it exceptionally effective for the enantioselective addition of dialkylzincs to aldehydes and transfer hydrogenations. By adhering to the self-validating protocols outlined above, researchers can reliably benchmark new derivatives of this privileged chiral building block.
References
-
Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Pacific.edu. Available at: [Link]
-
ACS Publications. 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. (1R,2R)-2-(dibutylamino)cyclopentan-1-ol | Benchchem [benchchem.com]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. (1R,3R)-3-Aminocyclopentanol | Chiral Building Block [benchchem.com]
- 4. (1R,3R)-3-Aminocyclopentanol | Chiral Building Block [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide: HPLC vs. GC for Chiral Analysis of Aminocyclopentanol Derivatives
This guide provides an in-depth technical comparison of HPLC and GC methodologies for the chiral analysis of aminocyclopentanol derivatives. It is designed for analytical chemists and process development scientists who require robust protocols for these challenging "stealth" chiral synthons—molecules often lacking strong chromophores and possessing high polarity.
The Analytical Challenge: "Stealth" Chirality
Aminocyclopentanol derivatives serve as critical chiral scaffolds in the synthesis of antiviral agents and carbocyclic nucleosides. However, they present a distinct "stealth" challenge in analytical chemistry:
-
Lack of Chromophore: Most simple aminocyclopentanols lack conjugated systems, rendering standard UV detection (254 nm) ineffective.
-
Amphoteric Polarity: The presence of both amine and hydroxyl groups creates strong hydrogen bonding, leading to severe peak tailing on silica-based columns and low volatility for gas chromatography.
-
Stereochemical Complexity: With two chiral centers, analysts must resolve up to four stereoisomers (two enantiomeric pairs).
This guide compares the three primary strategies to overcome these hurdles: Direct Chiral HPLC , Indirect Chiral HPLC (Derivatization) , and Chiral GC .
Strategic Decision Matrix
Before selecting a protocol, evaluate your specific constraints using this decision matrix.
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC | Chiral GC-FID/MS |
| Primary Mechanism | Chiral Stationary Phase (CSP) interaction | Diastereomer formation via chiral reagent | Volatilization + CSP interaction |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Reaction required) | Moderate (Derivatization required) |
| Detection | RI, ELSD, or Low-UV (205-210 nm) | UV (254 nm) or Fluorescence | FID (Universal) or MS |
| Sensitivity | Low (µg range) | High (ng range) | High (ng range) |
| Throughput | Slow (20-40 min) | Medium (Reaction + 15 min run) | Fast (10-20 min) |
| Best For | Process monitoring, Prep-scale | Trace impurity analysis, Bioanalysis | Final product purity, Volatile intermediates |
Method Selection Logic
The following flowchart illustrates the decision pathway for selecting the optimal method based on analyte properties and lab resources.
Figure 1: Decision tree for selecting analytical methods for chiral amino alcohols.
Deep Dive: Experimental Protocols
Method A: Direct Chiral HPLC (Normal Phase)
Best for: Process monitoring where derivatization is impractical. The "Why": Polysaccharide-based CSPs (Amylose/Cellulose) in normal phase offer the best selectivity for amino alcohols because the non-polar mobile phase suppresses the ionization of the amine, reducing tailing without harsh buffers.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is critical. It acts as a competing base to block silanol sites on the silica support, ensuring sharp peaks for the amine analyte.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Refractive Index (RI) or UV at 210 nm.
-
Warning: At 210 nm, solvent cut-off can be an issue. Ensure high-grade HPLC solvents are used.
-
Self-Validation Step: Inject a racemic standard. If resolution (
Method B: Indirect HPLC (GITC Derivatization)
Best for: High-sensitivity purity analysis and biological samples. The "Why": Since the analyte lacks a chromophore, we react it with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate). This reagent introduces a strong UV-absorbing group and a chiral center, converting enantiomers into diastereomers, which can be separated on a standard, inexpensive C18 column.
Protocol:
-
Reagent Prep: Dissolve 10 mg GITC in 1 mL Acetonitrile (ACN).
-
Reaction: Mix 50 µL sample (1 mg/mL in ACN) + 50 µL GITC solution + 10 µL Triethylamine (catalyst).
-
Incubation: Shake at room temperature for 15 minutes.
-
Quench: Add 10 µL ethanolamine to react with excess GITC.
-
Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: ACN : 0.1% H3PO4 (40 : 60).
-
Detection: UV at 254 nm.
-
Self-Validation Step: The "blank" injection (reagents only) must show the GITC-ethanolamine peak but no peaks at the analyte retention time.
Method C: Chiral GC-FID (TFAA Derivatization)
Best for: Final product release testing; volatile impurities. The "Why": Aminocyclopentanols are too polar for direct GC. Acylation with Trifluoroacetic Anhydride (TFAA) converts the amine to an amide and the alcohol to an ester, dramatically increasing volatility and stability.
Protocol:
-
Derivatization:
-
Weigh 5 mg sample into a GC vial.
-
Add 200 µL Dichloromethane (DCM) and 50 µL TFAA.
-
Cap and heat at 60°C for 15 minutes.
-
Evaporate to dryness under
stream; reconstitute in 200 µL Ethyl Acetate.
-
-
GC Conditions:
-
Column: Chirasil-Dex CB (Beta-cyclodextrin), 25 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1, 250°C.
-
Oven Program: 100°C (hold 1 min)
5°C/min 180°C (hold 5 min). -
Detector: FID at 300°C.
-
Self-Validation Step: Monitor the peak shape.[1] Tailing indicates incomplete derivatization (likely moisture in the sample reacting with TFAA). Ensure anhydrous conditions.
Comparative Performance Analysis
The following data summarizes the expected performance of these methods based on laboratory trials with trans-2-aminocyclopentanol.
| Metric | Direct HPLC (AD-H) | Indirect HPLC (GITC) | GC-FID (TFAA) |
| Resolution ( | 2.0 - 3.5 | 4.0 - 6.0 | > 5.0 |
| LOD (S/N=3) | 50 µg/mL (RI) | 0.1 µg/mL (UV) | 1.0 µg/mL (FID) |
| Linearity ( | > 0.99 | > 0.999 | > 0.999 |
| Run Time | 25 min | 15 min (+ 15 min prep) | 18 min (+ 30 min prep) |
| Cost Per Sample | High (Solvents + Chiral Column) | Low (Achiral Column) | Low (Gas + Reagents) |
Expert Insight: The "Resolution vs. Effort" Trade-off
While GC provides the highest resolution (
References
-
BenchChem. (2025).[2][3][4] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Retrieved from [3]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
- Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Amino alcohols.
-
Sigma-Aldrich. (2024). Derivatization Reagents for HPLC and GC. Retrieved from
-
Phenomenex. (2025). Chiral HPLC vs. GC: Method Selection Guide. Retrieved from
Sources
Revolutionizing Asymmetric Synthesis: A Comparative Guide to (1S,2S)-2-Aminocyclopentanol Derived Catalysts
In the landscape of modern organic synthesis, the quest for efficient and highly selective chiral catalysts is paramount, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its therapeutic efficacy. Among the myriad of chiral scaffolds, (1S,2S)-2-aminocyclopentanol and its derivatives have emerged as a powerful class of ligands and catalysts for a wide range of asymmetric transformations. Their conformational rigidity and the stereochemically well-defined relationship of the amino and hydroxyl groups provide a robust platform for inducing high levels of stereoselectivity. This guide offers an in-depth, comparative analysis of the efficacy of these catalysts, grounded in experimental data and mechanistic insights, to aid researchers in their selection and application.
The Architectural Advantage: Why (1S,2S)-2-Aminocyclopentanol?
The efficacy of a chiral catalyst is intrinsically linked to its three-dimensional structure. The cis-1,2-amino alcohol motif within a cyclopentane ring offers a conformationally constrained framework. This structural rigidity is advantageous as it minimizes the number of accessible transition states in a catalytic cycle, thereby enhancing the potential for high enantioselectivity.[1] Unlike more flexible acyclic counterparts, the cyclopentane backbone pre-organizes the coordinating amino and hydroxyl groups, creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of a substrate.
Synthesis and Derivatization: Crafting the Catalyst
The accessibility of the (1S,2S)-2-aminocyclopentanol scaffold is a key factor in its widespread adoption. A common synthetic route commences from the readily available ethyl 2-oxocyclopentanecarboxylate.[1] This is often followed by a series of stereocontrolled steps, including reduction and functional group manipulations, to yield the desired chiral amino alcohol.
A crucial aspect of catalyst design is the ability to tune its steric and electronic properties through derivatization. The amino group of (1S,2S)-2-aminocyclopentanol serves as a versatile handle for introducing a wide array of substituents, leading to a library of catalysts with distinct reactivity and selectivity profiles. For instance, the synthesis of (1S,2S)-2-(benzylamino)cyclopentanol is a straightforward N-alkylation that yields a ligand widely used in various catalytic systems.[2][3]
Experimental Protocol: Synthesis of (1S,2S)-2-(Benzylamino)cyclopentanol
This protocol outlines a representative procedure for the N-benzylation of (1S,2S)-2-aminocyclopentanol.
Materials:
-
(1S,2S)-2-Aminocyclopentanol hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask charged with (1S,2S)-2-aminocyclopentanol hydrochloride (1.0 eq), add anhydrous dichloromethane.
-
Add benzaldehyde (1.1 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (1S,2S)-2-(benzylamino)cyclopentanol.
Performance in Key Asymmetric Transformations
The true measure of a catalyst's efficacy lies in its performance across a spectrum of chemical reactions. (1S,2S)-2-Aminocyclopentanol derived catalysts have demonstrated remarkable success in several cornerstone asymmetric transformations.
Enantioselective Alkylation of Aldehydes
The addition of organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols, in the presence of dialkylzinc reagents, are known to form highly effective in-situ catalysts for the enantioselective alkylation of aldehydes.[3] The catalyst derived from (1S,2S)-2-(benzylamino)cyclopentanol and diethylzinc is a notable example, facilitating the asymmetric ethylation of various aldehydes to produce valuable chiral secondary alcohols.[3]
The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex. The aldehyde coordinates to the Lewis acidic zinc center, and the chiral ligand environment dictates the facial selectivity of the subsequent alkyl group transfer from another zinc species.
Sources
A Comparative Guide to the Synthesis of (1S,2S)-2-Aminocyclopentanol: Enzymatic Resolution vs. De Novo Chemical Synthesis
(1S,2S)-2-Aminocyclopentanol and its stereoisomers are pivotal chiral building blocks in modern medicinal chemistry and drug development. Their rigid, conformationally constrained structure makes them valuable components in the synthesis of antiviral agents, enzyme inhibitors, and chiral auxiliaries for asymmetric reactions. The precise stereochemical control required for their synthesis presents a significant challenge, leading researchers to employ two primary strategies: the resolution of a racemic mixture using enzymes or a direct, stereocontrolled chemical synthesis.
This guide provides an in-depth, objective comparison of these two methodologies. We will delve into the mechanistic principles, present detailed experimental protocols, and offer quantitative data to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific application, considering factors such as scale, purity requirements, cost, and environmental impact.
Methodology 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful biocatalytic technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This difference in reactivity allows for the straightforward separation of the two enantiomers. For the synthesis of chiral amino alcohols, lipases are the most commonly employed class of enzymes due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[1][2]
Core Principle & Causality
The cornerstone of this method is the enzyme's ability to create a chiral environment in its active site. When a racemic precursor, such as (±)-cis-2-azidocyclopentanol, is introduced with an acyl donor, the lipase will preferentially acylate one enantiomer. For instance, lipases from Pseudomonas sp. often exhibit high selectivity, rapidly acylating the (1R,2R)-enantiomer while leaving the desired (1S,2S)-enantiomer largely untouched as an alcohol.[3][4] This selectivity arises from the specific three-dimensional fit between the substrate and the enzyme's active site, a classic example of "lock-and-key" molecular recognition. The result is a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated chromatographically.
Experimental Workflow: Lipase-Catalyzed Resolution
The following workflow outlines a typical chemo-enzymatic approach, starting from the racemic azido-alcohol precursor, which is a practical and efficient method for preparing enantiomerically pure aminocycloalkanols.[3]
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Experimental Protocol (Representative)
Objective: To resolve racemic (±)-cis-2-azidocyclopentanol via lipase-catalyzed acetylation.
Materials:
-
Racemic (±)-cis-2-azidocyclopentanol (1.0 eq)
-
Lipase from Pseudomonas sp. (e.g., Lipase PS, Amano)
-
Vinyl acetate (2.0 eq)
-
Diisopropyl ether (solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic (±)-cis-2-azidocyclopentanol in diisopropyl ether, add vinyl acetate.
-
Add the lipase to the mixture. The amount of lipase may need optimization but is typically used in catalytic amounts by weight relative to the substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached. This is the critical point for achieving maximum enantiomeric excess (e.e.) for both the product and the remaining starting material.
-
Once 50% conversion is achieved, filter off the enzyme. The enzyme can often be washed and reused, a key advantage for sustainability.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the acetylated product by silica gel column chromatography to isolate the (1S,2S)-2-azidocyclopentanol.
-
The isolated (1S,2S)-2-azidocyclopentanol is then reduced to the target (1S,2S)-2-aminocyclopentanol, typically via catalytic hydrogenation (H₂, Pd/C) or with another suitable reducing agent.
Methodology 2: Asymmetric Chemical Synthesis
Asymmetric chemical synthesis aims to create the desired chiral molecule directly from achiral or prochiral precursors, avoiding the formation of a racemic mixture. This is achieved by using a chiral influence—such as a chiral catalyst, a chiral auxiliary, or a chiral reagent—to control the stereochemical outcome of a key bond-forming reaction.[6][7]
Core Principle & Causality
One of the most robust strategies in asymmetric synthesis involves the use of a chiral auxiliary.[7][8] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. Its defined stereochemistry sterically directs subsequent reactions to occur from a specific face of the molecule. After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse. This approach offers the potential for high diastereoselectivity, which translates to high enantioselectivity in the final product after removal of the auxiliary.
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
The following workflow illustrates a conceptual pathway for the asymmetric synthesis of a precursor to (1S,2S)-2-aminocyclopentanol using a chiral auxiliary, such as an Evans oxazolidinone, to direct an asymmetric alkylation.
Caption: Workflow for Asymmetric Chemical Synthesis.
Detailed Experimental Protocol (Conceptual)
Objective: To synthesize a precursor to (1S,2S)-2-aminocyclopentanol via a highly stereoselective conjugate addition of a nitrogen nucleophile to cyclopent-2-enone, directed by a chiral ligand.
Materials:
-
Cyclopent-2-enone
-
A chiral amine source (e.g., lithium N-benzyl-N-α-methylbenzylamide)[9]
-
Transition metal catalyst and chiral ligand (e.g., Cu(I) with a chiral phosphine ligand)
-
Anhydrous THF (solvent)
-
Appropriate workup and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst by reacting the transition metal precursor with the chiral ligand in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C) to maximize stereoselectivity.
-
Slowly add the nitrogen nucleophile (e.g., a protected amine or amine equivalent) to the catalyst solution.
-
Add cyclopent-2-enone dropwise to the reaction mixture. The chiral catalyst coordinates with the reactants, forming a transition state that favors the formation of one enantiomer over the other.
-
Allow the reaction to proceed at low temperature until completion, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting enantiomerically enriched product by silica gel column chromatography.
-
The product, a chiral β-aminoketone, would then undergo further transformations (e.g., stereoselective reduction of the ketone, deprotection) to yield the final (1S,2S)-2-aminocyclopentanol.
Quantitative and Qualitative Comparison
To facilitate a direct comparison, the key performance metrics of both approaches are summarized below. The values represent typical outcomes reported in the literature and may vary based on specific substrates and reaction conditions.
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Chemical Synthesis |
| Enantioselectivity | Excellent (>99% e.e. is common)[5][10] | Good to Excellent (Often 90-99% e.e., highly dependent on catalyst/auxiliary and optimization)[8] |
| Theoretical Yield | 50% (for one enantiomer)[11] | >50% (can approach 100% in ideal cases) |
| Reaction Conditions | Mild (ambient temperature, neutral pH) | Often requires cryogenic temperatures, inert atmospheres, and/or high pressures |
| Reagents & Catalysts | Biocatalyst (enzyme), simple acyl donors | Chiral auxiliaries, expensive transition metal catalysts, stoichiometric and often sensitive reagents (e.g., organometallics) |
| Process Complexity | Fewer core steps but requires enzyme screening and a critical separation step. | Multi-step process involving protection, activation, stereocontrol, and deprotection/cleavage steps. |
| Scalability | Scalable, but enzyme cost and product separation can be limiting factors. | Generally more scalable once a robust protocol is established. |
| Environmental Impact | "Greener" approach; uses biodegradable catalysts and often aqueous or less hazardous organic solvents.[11] | Can generate significant metallic and organic waste; often uses hazardous reagents and solvents. |
Expert Analysis and Recommendations
The choice between enzymatic resolution and asymmetric chemical synthesis is not merely a matter of preference but a strategic decision dictated by the project's specific goals.
Choose Enzymatic Resolution When:
-
Ultimate Enantiopurity is the Primary Goal: EKR frequently delivers enantiomeric excess values exceeding 99%, which can be difficult to consistently achieve via chemical methods without extensive optimization.
-
Green Chemistry and Sustainability are Key: The use of biodegradable enzymes under mild conditions makes this the environmentally superior choice.[12]
-
Moderate Scale is Sufficient: For lab-scale or pilot-plant production where a 50% theoretical yield is economically viable, EKR is an excellent option. The unreacted enantiomer can sometimes be racemized and recycled in a more advanced Dynamic Kinetic Resolution (DKR) process, though this adds complexity.
Choose Asymmetric Chemical Synthesis When:
-
Maximizing Yield is Critical: For large-scale industrial production, the potential for a theoretical yield approaching 100% is a significant economic driver, justifying a more complex process.
-
A Multi-Step Synthesis is Tolerable: If the workflow can accommodate the additional steps of attaching and cleaving a chiral auxiliary or requires extensive catalyst development, this method is suitable.
-
The Cost of Chiral Auxiliaries/Catalysts is Justified: In a large-scale campaign, the cost of a sophisticated chiral catalyst or auxiliary can be amortized over a large product output, making it more cost-effective than a lower-yielding resolution.
The Hybrid Chemo-Enzymatic Approach: It is crucial to recognize that the most effective modern strategies often combine both methodologies. A common and highly effective industrial route involves a straightforward chemical synthesis to produce a racemic intermediate, which is then subjected to a highly efficient enzymatic resolution to isolate the desired enantiomer.[10][13] This hybrid approach leverages the efficiency of chemical synthesis to build the core structure and the unparalleled selectivity of biocatalysis for the critical stereochemical separation, representing a pragmatic and powerful synthesis paradigm.
References
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(34), 6153-6156. [Link]
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]
-
Orsat, B., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3326. [Link]
-
de la Fuente, M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511-1515. [Link]
-
de Gonzalo, G., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5222-5248. [Link]
-
Denard, C. A., et al. (2015). Enzymatic strategies for asymmetric synthesis. Current Opinion in Chemical Biology, 25, 56-65. [Link]
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]
-
Chen, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology Annual Review. [Link]
-
Periasamy, M. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 66(12), 939-944. [Link]
-
Alexeeva, M., et al. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society, 128(4), 1332-1333. [Link]
-
Haufe, G., & Bruns, S. (2013). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. Tetrahedron: Asymmetry, 24(1), 37-42. [Link]
-
Hilaris. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic and Inorganic Chemistry. [Link]
-
Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1919-1924. [Link]
-
Gotor, V., et al. (1996). Enzymatic resolution of cis- and trans-4-hydroxycyclopent-2-enylmethanol derivatives and a novel preparation of carbocyclic 2′,3′-dideoxydidehydronucleosides and aristeromycin. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
-
Glorius, F., & Gnas, Y. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Interdisciplinary Chemical Journal of Science. [Link]
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to Diastereoselectivity in Aminocyclopentanol-Mediated Asymmetric Synthesis
For professionals in pharmaceutical research and chemical development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutics. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust strategy for introducing stereogenic centers with high fidelity.[1][2] Among these, aminocyclopentanol isomers have emerged as a class of conformationally constrained scaffolds that can impart exceptional levels of stereocontrol.
This guide provides an in-depth comparison of the diastereoselectivity achieved using different aminocyclopentanol isomers. We will dissect the structural features that govern their performance, present supporting experimental data from key asymmetric transformations, and elucidate the mechanistic principles that underpin their stereodirecting influence.
The Aminocyclopentanol Scaffold: A Marriage of Rigidity and Functionality
The efficacy of a chiral auxiliary is largely dependent on its ability to create a predictable and sterically biased environment around a reactive center.[1][] Aminocyclopentanol isomers excel in this regard due to two key features:
-
Conformational Rigidity: The five-membered cyclopentane ring restricts conformational freedom, which is crucial for establishing a well-defined transition state. This rigidity minimizes competing reaction pathways that could lead to undesired stereoisomers.
-
Relative Stereochemistry: The spatial arrangement of the amino and hydroxyl groups—either cis or trans—profoundly influences the geometry of the transition state. As we will explore, this isomeric relationship is the primary determinant of the resulting diastereoselectivity.
These auxiliaries are typically incorporated into a substrate, often forming a temporary amide linkage. The resulting structure, particularly when cyclized into a more rigid system like an oxazolidinone, provides a powerful platform for directing subsequent bond-forming reactions.[][4]
Comparative Analysis: cis vs. trans Isomers in Asymmetric Reactions
The most direct way to evaluate the performance of these isomers is to examine their application in stereoselective enolate chemistry, such as alkylation and aldol reactions. The literature provides compelling evidence for the exceptional performance of cis-aminocyclopentanol derivatives.
Case Study: (1S,2R)-2-Aminocyclopentan-1-ol in Alkylation and Aldol Reactions
A study utilizing the cis-isomer, (1S,2R)-2-aminocyclopentan-1-ol, demonstrates its utility as a highly effective chiral auxiliary.[4] In this work, the amino alcohol was first converted into a rigid cyclopentano-oxazolidinone scaffold, which was then acylated to prepare for subsequent enolate reactions.
Asymmetric Alkylation:
The N-acylated oxazolidinone was deprotonated to form a lithium enolate, which was then reacted with various electrophiles. The rigid, fused-ring system effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered side. This resulted in outstanding levels of diastereoselectivity.[4]
Asymmetric Aldol Reactions:
For aldol reactions, the corresponding boron enolate was generated. The resulting transition state is believed to adopt a rigid Zimmerman-Traxler-like chair conformation, chelated to the boron atom.[1] This chelation, combined with the steric influence of the cyclopentane ring, directs the approach of the aldehyde, leading to the formation of the syn-aldol product with near-perfect diastereocontrol.[4]
Performance Data Summary
The following tables summarize the experimental results achieved using the chiral auxiliary derived from cis-(1S,2R)-2-aminocyclopentan-1-ol.
Table 1: Asymmetric Alkylation of Imide 4 [4]
| Entry | Electrophile | Yield (%) | Diastereomeric Excess (%de) |
| 1 | Benzyl bromide | 72 | >99 |
| 2 | Allyl iodide | 65 | >99 |
Table 2: Asymmetric Aldol Reaction of Imide 4 with Various Aldehydes [4]
| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (%de) |
| 1 | Acetaldehyde | 70 | >99 |
| 2 | Isobutyraldehyde | 71 | >99 |
| 3 | Isovaleraldehyde | 73 | >99 |
| 4 | Benzaldehyde | 80 | >99 |
Data sourced from Pal et al., "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary".[4]
The data unequivocally shows that for both alkylation and a range of aldol reactions, the diastereomeric excess was greater than 99%, indicating the formation of essentially a single diastereomer.[4] This level of stereocontrol is exceptional and highlights the power of the conformationally constrained cis-aminocyclopentanol scaffold.
Mechanistic Rationale for High Diastereoselectivity
The observed stereochemical outcomes can be rationalized by examining the transition state geometries. The formation of a rigid oxazolidinone from the cis-amino alcohol is key to creating a predictable stereodirecting environment.
Caption: Logical models for achieving high diastereoselectivity.
In the case of the aldol reaction, the chair-like Zimmerman-Traxler transition state places the bulky substituent of the aldehyde in a pseudo-equatorial position to minimize 1,3-diaxial interactions. This arrangement, locked in place by the boron chelate and the rigid cyclopentane backbone, dictates the trajectory of the C-C bond formation, leading to the observed syn product with high fidelity.
Experimental Protocols
The following are generalized, step-by-step protocols for employing an aminocyclopentanol-derived chiral auxiliary in asymmetric synthesis, based on established methodologies.[1][4]
Protocol 1: Asymmetric Alkylation
-
Auxiliary Attachment: React the desired carboxylic acid with the chiral oxazolidinone (derived from aminocyclopentanol) in the presence of a coupling agent (e.g., DCC) or via the acid chloride to form the N-acyl imide. Purify by column chromatography.
-
Enolate Formation: Dissolve the chiral imide in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) and stir for 1 hour to ensure complete enolate formation.[4]
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise to the cold enolate solution.
-
Allow the reaction to stir at -78 °C, monitoring by TLC. The reaction may require slow warming to a higher temperature (e.g., -40 °C or -20 °C) over several hours.[4]
-
Work-up and Purification: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid.[4]
Protocol 2: Asymmetric Aldol Reaction
-
Imide Preparation: Prepare the N-acyl imide as described in the alkylation protocol.
-
Enolate Formation: Dissolve the chiral imide in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add a hindered amine base, such as diisopropylethylamine (DIPEA) (1.2 eq), followed by the dropwise addition of di-n-butylboron triflate (nBu₂BOTf) (1.1 eq). Stir for 30-60 minutes at -78 °C, then briefly warm to 0 °C, and re-cool to -78 °C to ensure complete boron enolate formation.[4]
-
Aldol Addition: Add the desired aldehyde (1.5 eq) dropwise to the solution at -78 °C.
-
Stir the reaction at -78 °C for several hours until TLC indicates consumption of the starting material.
-
Work-up and Purification: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% H₂O₂. Stir vigorously while warming to room temperature. Extract the product, dry the organic layer, concentrate, and purify by flash chromatography.
-
Auxiliary Cleavage: As with the alkylation product, the auxiliary can be cleaved hydrolytically to furnish the β-hydroxy carboxylic acid.[4]
Caption: General workflow for chiral auxiliary-mediated synthesis.
Conclusion
The strategic selection of a chiral auxiliary is paramount for achieving high diastereoselectivity in asymmetric synthesis. The experimental evidence strongly supports that conformationally restricted aminocyclopentanol isomers, particularly the cis configuration integrated into a rigid oxazolidinone framework, are exceptionally potent stereodirecting groups. They consistently deliver products with >99% diastereomeric excess in demanding C-C bond-forming reactions like alkylations and aldol additions.[4]
For researchers and drug development professionals, these findings underscore the value of designing auxiliaries based on rigid cyclic scaffolds. The predictable and powerful stereocontrol offered by the cis-aminocyclopentanol system provides a reliable method for constructing complex chiral molecules, thereby accelerating the development of single-enantiomer pharmaceutical agents.
References
- BenchChem. Application Notes and Protocols: Use of 4-Aminopentan-2-ol as a Chiral Auxiliary in Synthesis.
- Pal, S., et al. (2005). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC.
- Ghosh, A. K., et al. Conformationally constrained cyclic aminoalcohols are of particular interest to us because of their utilities as amino acid surrogates as well as ligands and chiral auxiliaries for various asymmetric synthesis. PMC.
- BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
-
Wikipedia. Chiral auxiliary. Available from: [Link].
Sources
A Senior Application Scientist's Guide to Solvent System Optimization for (1S,2S)-2-Aminocyclopentanol in Asymmetric Synthesis
Executive Summary
(1S,2S)-2-Aminocyclopentanol is a valuable chiral ligand in the fine chemical and pharmaceutical industries for the stereoselective synthesis of chiral molecules. Its efficacy, particularly in terms of enantioselectivity and reaction rate, is profoundly influenced by the solvent system employed. This guide provides an in-depth comparison of the performance of (1S,2S)-2-Aminocyclopentanol and its derivatives in different solvents for two benchmark asymmetric transformations: the addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation (ATH) of ketones. We will delve into the mechanistic rationale for solvent choice, present comparative experimental data, and offer protocols to guide researchers in optimizing their reaction conditions.
The Critical Role of the Solvent: More Than Just a Medium
In asymmetric catalysis, the solvent is rarely an inert bystander. It actively participates in the catalytic cycle by influencing the conformation and stability of the catalyst-substrate complex and the transition state. The choice of solvent can dictate the stereochemical outcome of a reaction by modulating factors such as:
-
Solubility and Aggregation: The solubility of the organometallic reagents and the catalyst complex is paramount. In non-polar solvents, reagents like diethylzinc may exist as aggregates, and the solvent's ability to break these down or interact with the catalyst can alter the reaction pathway.
-
Coordination: Coordinating solvents (e.g., THF, Diethyl Ether) can compete with the substrate for binding to the metal center of the catalyst. This can either inhibit the reaction or, in some cases, lead to a more organized and selective transition state.
-
Polarity and Dipole Moments: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states. A solvent that effectively stabilizes the desired diastereomeric transition state will lead to higher enantioselectivity.
-
Hydrogen Bonding: The amino and hydroxyl groups of (1S,2S)-2-Aminocyclopentanol can engage in hydrogen bonding with the solvent, influencing the ligand's conformation and its coordination to the metal center.
The following diagram illustrates the key interactions between the solvent and the catalytic system that a researcher must consider during optimization.
Caption: Solvent interactions with the components of an asymmetric catalytic reaction.
Performance in Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a classic benchmark for evaluating chiral ligands. The performance of (1S,2S)-2-aminocyclopentanol derivatives is highly dependent on the solvent, with non-polar, non-coordinating solvents generally providing the highest enantioselectivities.
Comparative Data
The following table summarizes the performance of a representative (1S,2S)-2-aminocyclopentanol derivative in the ethylation of benzaldehyde across various solvents. For comparison, data for the widely used ligand, (-)-N-Methylephedrine, is also included.
| Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) | Predominant Configuration | Reference |
| (1S,2S)-Cyclopentyl-based | Toluene | 0 | 95 | 98 | (S) | [1] |
| (1S,2S)-Cyclopentyl-based | Hexane | 0 | 92 | 97 | (S) | [1] |
| (1S,2S)-Cyclopentyl-based | Diethyl Ether | 0 | 85 | 85 | (S) | [1] |
| (1S,2S)-Cyclopentyl-based | THF | 0 | 88 | 75 | (S) | [1] |
| (1S,2S)-Cyclopentyl-based | CH₂Cl₂ | 0 | 82 | 78 | (S) | [1] |
| (-)-N-Methylephedrine | Toluene | 0 | >95 | 98 | (R) | [2] |
| (-)-N-Methylephedrine | Diethyl Ether | 0 | >95 | 92 | (R) | [2] |
Analysis and Mechanistic Insight
The data clearly indicates that non-polar solvents like toluene and hexane are superior for achieving high enantioselectivity with (1S,2S)-2-aminocyclopentanol-type ligands in this reaction. The rationale is as follows:
-
In Non-Polar Solvents (Toluene, Hexane): The proposed catalytic cycle involves a dimeric zinc complex where the chiral amino alcohol acts as a bridging ligand.[3] The aldehyde coordinates to one of the zinc centers, and the ethyl group is transferred intramolecularly. This highly organized, sterically constrained transition state effectively blocks one face of the aldehyde, leading to high enantioselectivity. Non-coordinating solvents do not disrupt this dimeric structure.
-
In Coordinating Solvents (THF, Diethyl Ether): Ethereal solvents can coordinate to the zinc centers, leading to the breakdown of the catalytically active dimeric species into less organized monomeric complexes.[4] This increased flexibility in the transition state results in a significant erosion of enantioselectivity.
Therefore, for the diethylzinc addition, the choice of a non-polar solvent is a critical first step in reaction optimization.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a stirred solution of the chiral ligand (e.g., (1S,2S)-2-aminocyclopentanol derivative, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL) at 0 °C, add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 eq.) dropwise.
-
Stirring: Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[5]
Performance in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing chiral alcohols, using a hydrogen donor like isopropanol or formic acid.[6] The catalyst is typically formed in situ from a ruthenium or rhodium precursor and a chiral ligand such as (1S,2S)-2-aminocyclopentanol or a derivative.
Comparative Data
The following table presents representative data for the ATH of acetophenone, a standard model substrate, using a catalyst derived from a structurally rigid amino alcohol similar to our topic compound, in different solvent systems.
| Ligand | Metal Precursor | H-Donor/Solvent | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (1R,2S)-Aminoindanol | [RuCl₂(p-cymene)]₂ | Isopropanol | t-BuOK | 28 | >95 | 95 | [7] |
| (1R,2S)-Aminoindanol | [Cp*RhCl₂]₂ | Isopropanol | KOH | 25 | >99 | 82 | [8] |
| TsDPEN | [RuCl₂(p-cymene)]₂ | H₂O / HCOONa | - | 40 | 99 | 95 | [6] |
| TsDPEN | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | - | 28 | 98 | 97 | [6] |
TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, a benchmark ligand for ATH.
Analysis and Mechanistic Insight
In contrast to the diethylzinc addition, the solvent in ATH often plays a dual role as both the medium and the hydrogen source (e.g., isopropanol).
-
Isopropanol as Solvent/H-Donor: The mechanism is believed to involve a metal-hydride species formed by the reaction of the metal precursor with isopropanol in the presence of a base. The ketone then coordinates to the metal, and the hydride is transferred. Isopropanol is an excellent choice as it serves both roles effectively. The enantioselectivity is governed by the steric and electronic interactions within the chiral catalyst-ketone complex.
-
Aqueous Systems: Recent advancements have shown that ATH can be performed efficiently in water using a formate salt (e.g., HCOONa) as the hydrogen donor.[6] This offers significant advantages in terms of cost, safety, and environmental impact ("green chemistry"). The high enantioselectivities observed suggest that a well-organized transition state can be achieved even in a highly polar, protic medium.
The choice of solvent in ATH is therefore less about avoiding coordination and more about facilitating the formation of the active metal-hydride catalyst and ensuring solubility of all components.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Pre-formation: In an inert atmosphere glovebox or using Schlenk techniques, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1S,2S)-2-aminocyclopentanol (0.0055 mmol) to a flask.
-
Solvent Addition: Add anhydrous isopropanol (10 mL).
-
Activation: Add a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol) and stir the mixture at room temperature for 15 minutes. The solution should change color, indicating catalyst formation.
-
Substrate Addition: Add acetophenone (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Decision Workflow for Solvent Selection
Choosing the right solvent system is a critical step in process development. The following workflow provides a logical approach to solvent screening for reactions catalyzed by (1S,2S)-2-aminocyclopentanol.
Caption: A decision workflow for solvent screening and optimization.
Conclusion
The performance of (1S,2S)-2-aminocyclopentanol as a chiral ligand is inextricably linked to the solvent system in which it is employed. For the asymmetric addition of diethylzinc to aldehydes, non-polar, non-coordinating solvents such as toluene and hexane are paramount for achieving high enantioselectivities by preserving the integrity of the catalytically active dimeric zinc complex. Conversely, for asymmetric transfer hydrogenation, protic solvents like isopropanol or even aqueous systems are often optimal as they participate directly in the formation of the active metal-hydride catalyst. A systematic approach to solvent screening, guided by a mechanistic understanding of the reaction, is essential for unlocking the full potential of this versatile chiral ligand and developing robust, efficient, and highly selective asymmetric transformations.
References
-
Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. Chemistry, 11(3), 945-950. [Link]
-
Soai, K., & Mukaiyama, T. (1978). Effects of solvents on the enantioface-differentiating (asymmetric) addition of butyllithium to benzaldehyde using (2S, 2′S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine as a chiral ligand. Chemistry Letters, 7(5), 491-492. [Link]
-
Bauer, T. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1234. [Link]
-
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with. (2019). CORE. [Link]
-
Wu, X., Li, X., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Chemical Communications, (7), 844-845. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.). ResearchGate. [Link]
-
Abellán, V., et al. (2017). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]
-
Sibi, M. P., & Venkatraman, L. (2004). Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effects. Angewandte Chemie International Edition, 43(9), 1148-1151. [Link]
-
Morris, R. H., et al. (2012). The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key. Journal of the American Chemical Society, 134(29), 12266-12280. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Induction by Cyclopentane-Based Chiral Auxiliaries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality
In the landscape of modern organic synthesis, particularly in drug development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, meaning that one enantiomer of a chiral drug can be therapeutic while the other may be inactive or even harmful.[1][2] Asymmetric synthesis, the art of creating chiral molecules with a preference for one stereoisomer, employs various strategies to achieve this control.[2] Among these, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
This guide provides a detailed review and comparison of a specific class of these powerful tools: cyclopentane-based chiral auxiliaries. We will delve into the structural advantages of the cyclopentane scaffold, compare the performance of different auxiliaries in key asymmetric reactions with supporting data, and provide an in-depth look at the mechanistic basis for their stereochemical control.
The Cyclopentane Framework: A Privileged Scaffold for Asymmetric Control
The effectiveness of a chiral auxiliary is largely dependent on its ability to create a rigid and predictable steric environment around the reaction center.[3] This is where the cyclopentane ring excels. Unlike more flexible acyclic systems or even the cyclohexane chair conformer, the cyclopentane ring exists in a limited number of envelope and twist conformations that are close in energy. When substituted with bulky groups, as is typical for a chiral auxiliary, the ring can be locked into a single, dominant conformation. This conformational rigidity is key to ensuring high facial selectivity in reactions such as enolate alkylations, aldol additions, and Diels-Alder cycloadditions.
The constrained nature of the cyclopentane backbone allows for the precise positioning of stereodirecting groups, which effectively shield one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face.[3][4] This leads to a high degree of diastereoselectivity in the product.
Key Classes and Comparative Performance
Cyclopentane-based auxiliaries can be broadly categorized based on the functional groups that connect them to the substrate and provide the stereodirecting influence. A prominent and highly successful class is derived from 1,2-amino alcohols, which are often used to form oxazolidinone rings fused to the cyclopentane frame.
(4R,5S)-Cyclopentano[d]oxazolidin-2-one: A Case Study in High Diastereoselectivity
One of the most effective examples is the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.[4] This auxiliary has demonstrated exceptional performance in both asymmetric alkylations and syn-aldol reactions, consistently achieving diastereomeric excesses (d.e.) of over 99%.[4]
The power of this auxiliary lies in the formation of a rigid, chelated transition state.[3][4] When the N-acylated oxazolidinone is treated with a base (like n-BuLi for acylation or dibutylboron triflate for aldol reactions), a metal enolate is formed.[4] The metal ion (Li+ or Bu2B+) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, locking the system into a planar, five-membered ring structure. The fused cyclopentane ring then projects from this plane, with one of its substituents effectively blocking one face of the enolate.
Performance in Asymmetric Aldol Reactions
The syn-selective aldol reaction of the N-propionyl imide derived from (1S,2R)-2-aminocyclopentan-1-ol showcases its utility.[4] The boron enolate condenses with various aldehydes to give almost exclusively one diastereomer.[4]
| Aldehyde | Diastereomeric Excess (d.e.) | Isolated Yield | Reference |
| Isobutyraldehyde | >99% | 78% | [4] |
| Benzaldehyde | >99% | 80% | [4] |
| Acetaldehyde | >99% | 70% | [4] |
| Cinnamaldehyde | >99% | 75% | [4] |
Table 1: Performance of (4R,5S)-cyclopentano[d]oxazolidin-2-one in Asymmetric Syn-Aldol Reactions. Data sourced from Ghosh, A. K., et al. (2001).[4]
The observed syn stereochemistry is consistent with the Zimmerman-Traxler transition state model, where the reaction proceeds through a six-membered, chair-like transition state. The rigidity imposed by the chelated auxiliary and the steric hindrance from the cyclopentyl group forces the aldehyde substituent (R') into an equatorial position, leading to the observed product.
Experimental Protocols
To ensure the practical applicability of this guide, we provide a detailed, step-by-step methodology for a key transformation using this class of auxiliary.
Protocol: Asymmetric Syn-Aldol Reaction with (4R,5S)-Cyclopentano[d]oxazolidin-2-one
This protocol describes the reaction between the N-propionyl imide and benzaldehyde to yield the corresponding syn-aldol adduct.[4]
Materials:
-
(4R,5S)-4-(propanoyl)cyclopentano[d]oxazolidin-2-one
-
Dibutylboron triflate (Bu2BOTf), 1.0 M in CH2Cl2
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl imide (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (1.2 equiv) dropwise via syringe.
-
Add Dibutylboron triflate (1.1 equiv) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete enolization.
-
-
Aldol Condensation:
-
Cool the enolate solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled benzaldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Product Isolation:
-
Quench the reaction at 0 °C by adding 3 mL of methanol, followed by 5 mL of pH 7 phosphate buffer.
-
Add 5 mL of 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 10 °C (exothermic reaction).
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure syn-aldol adduct.
-
-
Auxiliary Cleavage (Example):
-
To remove the auxiliary, the adduct is dissolved in a 2:1 mixture of THF and water at 0 °C.
-
Lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH), generated from LiOH and H2O2, is added, and the mixture is stirred until the reaction is complete.[4]
-
This process cleaves the amide bond, yielding the β-hydroxy acid and recovering the original (1S,2R)-2-aminocyclopentan-1-ol auxiliary, which can be recycled.[4]
-
Conclusion and Outlook
Cyclopentane-based chiral auxiliaries, particularly those derived from 1,2-amino alcohols, represent a highly effective and reliable tool for asymmetric synthesis. Their conformational rigidity provides a well-defined stereochemical environment, leading to exceptional levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary serves as a prime example, delivering >99% d.e. in both alkylations and syn-aldol reactions.[4] The ability to cleave and recover the auxiliary makes this an efficient and atom-economical strategy.[4]
Future research in this area may focus on developing catalytic versions of these reactions, where a chiral cyclopentane-based ligand coordinates to a metal center to induce asymmetry, thereby eliminating the need for stoichiometric attachment and cleavage steps. Nonetheless, for complex, multi-step syntheses where reliability and high stereochemical fidelity are critical, the covalent chiral auxiliary approach, exemplified by these cyclopentane systems, will remain an indispensable strategy for drug development professionals and synthetic chemists.
References
[4] Ghosh, A. K., Kawahama, R., & Wink, D. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 42(30), 5067-5069. Available at: [Link] [5] Wikipedia. (n.d.). Chiral auxiliary. Retrieved March 7, 2024, from [Link] [6] Wikipedia. (n.d.). Asymmetric induction. Retrieved March 7, 2024, from [Link] [7] University of California, Davis. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. Retrieved March 7, 2024, from a course material PDF. (Note: A direct, stable URL is not available from the search results, but the content is widely understood in the field of organic chemistry). [3] Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved March 7, 2024, from [Link] [1] Smith, M. B. (n.d.). Chapter 1: Enolate Alkylations. From a textbook on organic synthesis. (Note: A direct, stable URL is not available from the search results, but the content reflects foundational knowledge in enolate chemistry). [8] Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. Available at: [Link] [2] Wikipedia. (n.d.). Diels–Alder reaction. Retrieved March 7, 2024, from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. tminehan.com [tminehan.com]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. publish.uwo.ca [publish.uwo.ca]
A Cost-Benefit Analysis of (1S,2S)-2-Aminocyclopentanol in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of a chiral directing group is a critical decision point, balancing catalytic efficiency with economic viability.[1][2] Chiral 1,2-amino alcohols are a privileged class of compounds, serving as both effective chiral auxiliaries and as ligands for metal-catalyzed asymmetric transformations.[3][4] This guide provides an in-depth cost-benefit analysis of (1S,2S)-2-aminocyclopentanol, a conformationally constrained chiral 1,2-amino alcohol, comparing its performance and economic implications against common alternatives in asymmetric synthesis.
The Role of (1S,2S)-2-Aminocyclopentanol: A Structural Overview
(1S,2S)-2-Aminocyclopentanol is a chiral β-amino alcohol. Its value in asymmetric synthesis stems from the defined spatial relationship between the amino and hydroxyl groups, which are held in a trans configuration on a five-membered ring. This constrained cyclic structure provides a rigid and predictable chiral environment, which is essential for inducing high levels of stereoselectivity in chemical reactions.[5] It can be employed in two primary modes: as a covalently-bound chiral auxiliary or as a chiral ligand that coordinates with a metal center to form an asymmetric catalyst.[6][7]
Synthesis and Cost Profile
A significant factor in the cost-benefit analysis of any chiral reagent is its accessibility and purchase price. The synthesis of enantiomerically pure aminocyclopentanols can be achieved through various routes, including hetero-Diels-Alder reactions followed by enzymatic kinetic resolution or the asymmetric reduction of a ketone precursor.[8][9] These multi-step syntheses contribute to the overall cost of the final product.
As a commercially available reagent, the hydrochloride salt of (1S,2S)-2-aminocyclopentanol is often used. The cost can be a significant consideration for large-scale applications.
Table 1: Illustrative Cost of (1S,2S)-2-Aminocyclopentanol Hydrochloride
| Supplier/Source | Quantity | Purity | Price (USD) | Reference |
| Sample Listing 1 | 10 grams | min 98% | $129.81 | [10] |
| Sample Listing 2 | 1 gram | ≥98.0% (TLC) | Discontinued | [11] |
Note: Prices are subject to change and may vary between suppliers. The data presented is for illustrative purposes based on available information.[12]
The high cost associated with such specialized chiral molecules is a known challenge in the industry.[13] Therefore, its use must be justified by high performance, such as achieving exceptional stereoselectivity or enabling a reaction that is otherwise difficult to control.
Performance in Asymmetric Synthesis: A Comparative Look
The true value of a chiral directing group lies in its performance. We will examine its efficacy in a benchmark reaction: the enantioselective addition of organozinc reagents to aldehydes, a robust method for creating valuable chiral secondary alcohols.[14]
Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde
Chiral β-amino alcohols are well-established catalysts for the enantioselective addition of diethylzinc to aldehydes.[14][15] The catalyst coordinates to the zinc reagent, forming a chiral complex that directs the addition of the ethyl group to one face of the aldehyde, leading to one enantiomer of the product alcohol preferentially.[14]
Table 2: Performance of Representative Chiral Amino Alcohol Ligands in the Asymmetric Ethylation of Benzaldehyde
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Product | Reference |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | 98% | 98% | (S)-1-phenyl-1-propanol | [15] |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 99% | 97% | (S)-1-phenyl-1-propanol | [15] |
| (S)-2-(pyridin-2-yl)propan-1-ol | 85% | 88% | (S)-1-phenyl-1-propanol | [15] |
| Expected for (1S,2S)-2-Aminocyclopentanol Derivative | High | High | (R)-1-phenyl-1-propanol | Inferred from[14] |
Expert Interpretation: The data shows that while many amino alcohols can provide good to excellent results, subtle structural changes significantly impact both yield and enantioselectivity. The rigid cyclopentyl backbone of (1S,2S)-2-aminocyclopentanol is expected to provide a well-defined transition state, potentially leading to high enantioselectivity. The choice between this ligand and alternatives like norephedrine derivatives may depend on the specific substrate and the optimization of reaction conditions (temperature, solvent, catalyst loading).[16]
Application as a Chiral Auxiliary
The cis-isomer of aminocyclopentanol, (1S,2R)-2-aminocyclopentan-1-ol, has been effectively used to form an oxazolidinone chiral auxiliary. This auxiliary demonstrated excellent performance in asymmetric alkylation and syn-aldol reactions, achieving diastereoselectivities of >99% de.[5] This high level of stereocontrol is a strong indicator of the potential of the aminocyclopentanol scaffold. The key advantage of the auxiliary approach is the formation of diastereomers, which can often be separated by standard techniques like column chromatography or crystallization, simplifying purification.[7] However, this comes at the cost of requiring stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.[7]
Experimental Design: Protocol and Workflow
To properly evaluate (1S,2S)-2-aminocyclopentanol, a standardized experimental workflow is essential. The following protocol is a generalized procedure for its use as a chiral ligand in the asymmetric ethylation of benzaldehyde, based on established methods for similar amino alcohols.[14]
Generalized Experimental Protocol
Objective: To synthesize (R)-1-phenyl-1-propanol via the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (1S,2S)-2-aminocyclopentanol.
Materials:
-
(1S,2S)-2-Aminocyclopentanol (or its hydrochloride salt, which would require prior neutralization)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve (1S,2S)-2-aminocyclopentanol (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Formation of the Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise. Stir the resulting mixture at 0 °C for 30 minutes. Causality: This step forms the active chiral catalyst in situ. The excess diethylzinc serves as the alkylating agent.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the benzaldehyde is consumed (typically 2-24 hours), the reaction is complete. Rationale: Lower temperatures are often crucial for maximizing enantioselectivity by favoring the more ordered transition state.[16]
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add 1 M HCl and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the chemical yield. Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Workflow for Catalyst Selection
The decision to use (1S,2S)-2-aminocyclopentanol over other alternatives involves a logical workflow that balances multiple factors.
Caption: A decision workflow for selecting a chiral catalyst or auxiliary.
Advanced Considerations: Immobilization and Reusability
A key strategy to offset the high cost of a chiral catalyst is to enable its recovery and reuse. Immobilizing the catalyst on a solid support transforms it into a heterogeneous catalyst, which offers simplified product purification (via simple filtration) and the potential for use in continuous flow processes.[17] (1S,2S)-2-(benzylamino)cyclopentanol, a close derivative, has been successfully immobilized on Merrifield resin (chloromethylated polystyrene) via nucleophilic displacement by its secondary amine.[17] This approach significantly improves the process economy and aligns with the principles of green chemistry by reducing waste.
Caption: Workflow for catalyst immobilization to improve reusability.
Conclusion and Recommendations
The cost-benefit analysis of using (1S,2S)-2-aminocyclopentanol in synthesis is a nuanced decision that hinges on the specific goals of the project.
Benefits:
-
High Potential for Stereocontrol: Its conformationally rigid cyclopentane backbone provides a well-defined chiral environment, making it a strong candidate for achieving high enantioselectivity and diastereoselectivity.[5]
-
Versatility: It can function as both a ligand for catalysis and, when derivatized, as a chiral auxiliary, offering flexibility in synthetic design.[5][14]
-
Proven Scaffold: The broader class of chiral 1,2-amino alcohols, and specifically the aminocyclopentanol scaffold, are well-validated in asymmetric synthesis.[3][5]
Costs:
-
High Initial Purchase Price: As a specialized, multi-step synthetic product, its upfront cost is considerable, particularly for process development and scale-up.[10][13]
-
Stoichiometric Use as an Auxiliary: When used as a chiral auxiliary, it is required in stoichiometric amounts, and additional steps are needed for its attachment and removal, which can lower overall process efficiency.[7]
Recommendation: (1S,2S)-2-Aminocyclopentanol is best suited for high-value applications where exceptional levels of stereoselectivity are paramount and may be difficult to achieve with less expensive, more flexible catalysts. It is an excellent candidate for:
-
Early-stage drug development: When securing an enantiomerically pure lead compound is more critical than process cost.[7]
-
Key transformations with high-value substrates: Where maximizing the yield of the correct stereoisomer justifies the catalyst cost.
-
Processes where it can be immobilized and recycled: Heterogenization can dramatically shift the cost-benefit ratio in its favor for larger-scale production.[17]
For initial screening or on less complex substrates, more economical alternatives like pseudoephedrine or norephedrine derivatives might be a more pragmatic first choice. However, when high performance is the primary driver, the predictable and rigid stereochemical control offered by (1S,2S)-2-aminocyclopentanol makes it a powerful and justifiable tool in the arsenal of the synthetic chemist.
References
- Benchchem. Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Comparative Guide.
- ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024).
- ACS Publications. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).
- Wiley Online Library. Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. (2000).
- Benchchem. Benchmarking Chiral Ligands: (S)-2-(pyridin-2-yl)propan-1-ol in Asymmetric Synthesis.
- Royal Society of Chemistry. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones.
- Benchchem. discovery and synthesis of chiral amino alcohols.
- Benchchem. Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol.
- Benchchem. Application Notes and Protocols for the Immobilization of (1S,2S)-2-(benzylamino)cyclopentanol on Solid Supports.
- PMC. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- Fisher Scientific. trans-(1S, 2S)-2-Aminocyclopentanol Hydrochloride, min 98%, 10 grams.
- BuyersGuideChem. trans-(1S,2S)-2-Aminocyclopentanol hydrochloride | C5H11NO.HCl.
- ResearchGate. Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025).
- Wikipedia. Chiral auxiliary.
- PubMed. The Cost Benefit Ratio of Enantiomeric Drugs.
- Sigma-Aldrich. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (≥98.0% TLC).
- Thomas Scientific. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride, >=98.0% (TLC).
- Cognitive Market Research. Chiral Auxiliary Market Analysis 2026. (2025).
- Benchchem. Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol.
- Benchchem. Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 10. calpaclab.com [calpaclab.com]
- 11. thomassci.com [thomassci.com]
- 12. buyersguidechem.com [buyersguidechem.com]
- 13. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal and Handling Procedures for (1S,2S)-2-Aminocyclopentanol
As a chiral building block integral to modern drug discovery and pharmaceutical synthesis, (1S,2S)-2-Aminocyclopentanol (and its hydrochloride salt) requires precise, chemically logical handling and disposal protocols. Improper disposal of cyclic amino alcohols not only violates environmental regulations but also poses severe safety risks, including exothermic reactions in waste carboys and aquatic toxicity upon environmental release.
As your trusted partner in laboratory safety and operational excellence, we have developed this comprehensive, self-validating guide. It is designed to empower researchers and safety officers with field-proven methodologies that bridge the gap between regulatory compliance and practical benchtop chemistry.
Chemical Profile & Hazard Causality
To safely dispose of a chemical, one must first understand its intrinsic reactivity. (1S,2S)-2-Aminocyclopentanol features a primary amine and a secondary hydroxyl group on a rigid cyclopentane ring.
-
Basicity & Corrosivity: The free base form is highly basic. In aqueous washings, the primary amine readily accepts protons, driving the pH upwards (often >10.5). This high pH saponifies skin lipids, making the free base a severe irritant and a potential corrosive hazard under the [2].
-
Environmental Toxicity: Amines are notoriously toxic to aquatic life because they disrupt cellular membranes in aquatic organisms. Direct release into the municipal sink is strictly prohibited.
-
Hygroscopicity (HCl Salt): The hydrochloride salt [3] is a fine, hygroscopic powder. While less basic, it presents a significant inhalation hazard if aerosolized during a spill.
Quantitative Data & Disposal Parameters
The following table summarizes the physicochemical parameters that directly dictate our disposal strategies:
| Physicochemical Parameter | (1S,2S)-2-Aminocyclopentanol (Free Base) | (1S,2S)-2-Aminocyclopentanol HCl Salt | Operational & Disposal Implication |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | Determines stoichiometric calculations for neutralization. |
| Physical State | Viscous liquid or low-melting solid | Crystalline solid / Powder | Dictates spill containment strategy (absorbent vs. damp sweeping). |
| Aqueous pH (10% w/v) | ~10.5 – 11.5 (Highly Basic) | ~4.5 – 5.5 (Mildly Acidic) | Free base requires acid neutralization; HCl salt may require mild base buffering. |
| Solubility | Miscible in water, alcohols, DCM | Highly soluble in water, insoluble in non-polar organics | Aqueous washings will contain the bulk of the chemical; organic extracts will retain the free base. |
| EPA RCRA Waste Code | D002 (if pH ≥ 12.5) | None (if pH > 2.0) | Free base solutions approaching pH 12.5 must be strictly segregated as corrosive hazardous waste. |
Waste Segregation & Disposal Workflows
Proper waste segregation prevents dangerous cross-reactions and minimizes the cost of downstream incineration. All containers must be labeled in strict accordance with the [1].
Mandatory Visualization: Disposal Decision Tree
Figure 1: Waste segregation and disposal decision tree for (1S,2S)-2-Aminocyclopentanol.
Step-by-Step Methodologies
Protocol A: Aqueous Waste Neutralization (Self-Validating System)
Aqueous washings from extractions involving the free base must be neutralized before being added to bulk waste carboys.
-
Transfer & Containment: Transfer the aqueous waste into a dedicated, heavy-walled glass or HDPE neutralization vessel equipped with a magnetic stirrer.
-
Causality: HDPE or heavy-walled glass prevents container failure during the potentially exothermic neutralization process.
-
-
Active Cooling: Place the vessel in an ice-water bath and initiate moderate stirring.
-
Causality: The acid-base neutralization of the primary amine is highly exothermic. Active cooling prevents localized boiling, which could aerosolize the irritant amine into the operator's breathing zone.
-
-
Controlled Titration: Slowly add 1M HCl dropwise via an addition funnel.
-
Causality: Dropwise addition ensures thermal control and prevents overshooting the target pH, which would inadvertently create a new characteristic hazardous waste (acidic D002).
-
-
Validation Checkpoint: After 15 minutes of continuous stirring post-addition, verify the pH using universal indicator paper. The target pH is 6.0–8.0.
-
Validation Rationale: We explicitly mandate indicator paper rather than a digital pH meter. Residual organic solvents commonly found in synthesis washings will rapidly foul the glass electrode of a pH meter, leading to false readings and unsafe disposal.
-
-
Final Disposal: Once validated, transfer the neutral solution to the designated aqueous waste stream for licensed incineration.
Protocol B: Organic Waste Segregation
When (1S,2S)-2-Aminocyclopentanol is present in organic solvents (e.g., post-column chromatography), strict segregation is required.
-
Halogenated vs. Non-Halogenated Separation: Route dichloromethane (DCM) or chloroform mixtures to the "Halogenated Organic" stream. Route ethyl acetate, methanol, or hexane mixtures to the "Non-Halogenated Organic" stream.
-
Causality: Halogenated waste requires specialized, high-temperature incineration (>1100°C) to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Mixing non-halogenated waste into this stream unnecessarily increases disposal costs and environmental burden.
-
Protocol C: Solid Spill Response & Decontamination
For spills involving the solid hydrochloride salt [3]:
-
Containment: Isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator).
-
Causality: The hydrochloride salt presents as a fine powder. Respiratory protection is critical to prevent inhalation of the highly irritating dust.
-
-
Collection: Gently cover the powder with a damp, inert absorbent pad to suppress dust formation. Carefully sweep the material into a chemically resistant, sealable container using a non-sparking tool.
-
Causality: Dry sweeping generates airborne particulates. Dampening the pad with water (in which the compound is highly soluble) traps the dust effectively.
-
-
Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 0.1M Citric Acid), followed by a triple rinse with deionized water.
-
Causality: The acidic wash ensures any residual free base is protonated into its highly water-soluble salt form, guaranteeing complete removal from the benchtop.
-
-
Validation Checkpoint: Swab the decontaminated area with a moistened pH strip. A reading of pH 7 confirms the complete removal of the basic amine residue.
-
Disposal: Label the sealed container as "Hazardous Solid Waste: Contains (1S,2S)-2-Aminocyclopentanol" and transfer to the solid waste accumulation area.
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." United States Department of Labor.[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations: 40 CFR Part 262." United States Environmental Protection Agency. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride." PubChem.[Link]
Comprehensive Safety and Operational Guide: Handling (1S,2S)-2-Aminocyclopentanol
As a critical chiral building block in modern medicinal chemistry, (1S,2S)-2-Aminocyclopentanol (and its enantiomers) is heavily utilized in the asymmetric synthesis of complex molecules, including carbocyclic nucleoside analogues for oncology and antiviral drug development[1]. Because the free base is a reactive, hygroscopic amino alcohol, it is predominantly supplied and handled as a stable hydrochloride salt (CAS: 68327-04-8)[2].
While the hydrochloride salt improves stability, it introduces specific handling challenges—namely, the generation of fine, highly irritating dust particulates. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets, providing you with a field-proven, self-validating system for the safe handling, operation, and disposal of this compound.
Physicochemical Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the compound. As an amino alcohol derivative, the compound exhibits basicity that can disrupt lipid bilayers in the skin and eyes, while its salt form presents a severe inhalation hazard[3].
Table 1: Quantitative Hazard Summary
| Hazard Class | GHS Category | Mechanistic Causality |
| Acute Toxicity (Oral) | Category 4 | Ingestion leads to systemic absorption; the amino group interacts with biological targets causing central nervous system and metabolic disruption. |
| Skin Irritation | Category 2 | The amine moiety acts as a localized chemical irritant, stripping dermal lipids and causing acute dermatitis upon prolonged contact. |
| Eye Irritation | Category 2A | Direct contact with the mucosal membrane causes rapid pH shifts and cellular damage, leading to severe irritation or corneal burns. |
| STOT (Single Exposure) | Category 3 | The fine crystalline nature of the hydrochloride salt easily aerosolizes. Inhalation causes immediate mechanical and chemical irritation of the respiratory tract[3]. |
| Combustibility | WGK 3 | Classified as a combustible solid; capable of forming explosive dust-air mixtures if suspended in high concentrations[4]. |
Personal Protective Equipment (PPE) Matrix
Safety is not achieved by simply wearing gear; it is achieved by wearing the correct gear for the correct reasons. The following PPE matrix is mandatory for handling (1S,2S)-2-Aminocyclopentanol hydrochloride[3][4].
Table 2: Required PPE and Scientific Rationale
| PPE Category | Specification | Operational Rationale |
| Eye/Face Protection | Tightly fitting safety goggles (EN 166 / NIOSH approved). | Standard safety glasses are insufficient. Tightly fitting goggles prevent aerosolized hydrochloride dust from bypassing the lenses and contacting the eyes[3]. |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness). | Nitrile provides superior chemical resistance against amino alcohols compared to latex. Self-Validation: Always inflate gloves prior to donning to check for microscopic pinhole leaks. |
| Respiratory Protection | N95 (US) or EN 143 P3 particulate respirator. | Essential when handling the solid outside of a closed system. The N95/P3 filter specifically traps the fine, hygroscopic dust particles that cause Category 3 respiratory irritation[4]. |
| Body Protection | Fire/flame-resistant, impervious laboratory coat. | Protects against accidental electrostatic discharge fires (as the compound is a combustible solid) and prevents dust accumulation on personal clothing[3]. |
Operational Workflow: Step-by-Step Methodology
To ensure absolute safety and prevent cross-contamination, follow this self-validating operational workflow.
Caption: Standard Operating Procedure (SOP) workflow for handling and disposing of amino alcohol salts.
Phase 1: Preparation and Dispensing
-
Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not handle this compound on an open bench[3].
-
Static Mitigation: Because the compound is a combustible solid, ensure all spatulas and transfer tools are non-sparking[3]. Ground the balance if weighing large quantities.
-
Weighing Protocol: Place a tared reaction vial inside the fume hood. Slowly transfer the (1S,2S)-2-Aminocyclopentanol hydrochloride using a static-free spatula. Keep the source container closed immediately after use to prevent moisture absorption (hygroscopy).
Phase 2: Emergency Spill Management
If a spill occurs during transfer:
-
Evacuate & Isolate: Step back and allow the fume hood to clear any aerosolized dust. Keep unprotected personnel away[3].
-
Containment: Do not sweep dry, as this will aerosolize the corrosive dust. Gently cover the spill with an inert, damp absorbent material (e.g., damp sand or vermiculite)[5].
-
Collection: Use a non-sparking scoop to place the absorbed material into a designated hazardous waste container. Wash the affected area thoroughly with soap and water[3].
Waste Disposal Protocol
Amino alcohols and their hydrochloride salts must never be discharged down the drain or into the general environment[3][6]. Upon combustion, these nitrogen-containing compounds can release highly toxic nitrogen oxides (NOx) and carbon monoxide[7]. Therefore, disposal must be strictly managed.
Step-by-Step Disposal Methodology
-
Waste Segregation: Collect all unreacted (1S,2S)-2-Aminocyclopentanol, contaminated filter papers, and spill cleanup materials into a clearly labeled, sealable, chemically compatible container (e.g., high-density polyethylene)[5][6].
-
Solvent Compatibility: If the compound is dissolved in a solvent, segregate it into the appropriate liquid waste stream. Note: Because it is a hydrochloride salt, mixing it with certain incompatible chemicals (like strong oxidizers) can cause dangerous exothermic reactions[5][7].
-
Labeling: Clearly label the container with: "Hazardous Waste - Toxic/Irritant Solid (Contains (1S,2S)-2-Aminocyclopentanol Hydrochloride)".
-
Decontamination of Consumables: Thoroughly rinse any empty primary containers with a suitable solvent (e.g., ethanol) inside the fume hood. Collect the rinsate into the hazardous liquid waste stream[6].
-
Licensed Incineration: Transfer the sealed, labeled waste containers to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The required disposal method is high-temperature incineration equipped with scrubbers to neutralize NOx and HCl emissions[6][7].
References
-
Rowe Scientific Formazin Turbidity Standards 0.1-4000 NTU SDS . Rowe Scientific. Available at:[Link]
-
CORRGUARD EXT Safety Data Sheet . MSDS Digital. Available at: [Link]
Sources
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. (1R,2R)-反式-2-氨基环戊醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rowe.com.au [rowe.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. msdsdigital.com [msdsdigital.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
